Product packaging for 13-Epimanool(Cat. No.:CAS No. 596-85-0)

13-Epimanool

Cat. No.: B191784
CAS No.: 596-85-0
M. Wt: 290.5 g/mol
InChI Key: CECREIRZLPLYDM-RAUXBKROSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

13-epi-manool is a labdane diterpenoid in which the labdane skeleton has double bonds at positions 8(17) and 14 and carries an S-hydroxy group at position 13. It has a role as an antifungal agent and a metabolite. It is a labdane diterpenoid and a tertiary alcohol.
13-Epimanool has been reported in Tsuga chinensis, Larix decidua, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O B191784 13-Epimanool CAS No. 596-85-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

596-85-0

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(3S)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol

InChI

InChI=1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17-,19+,20+/m0/s1

InChI Key

CECREIRZLPLYDM-RAUXBKROSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CC[C@@](C)(C=C)O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C

Other CAS No.

596-85-0

Pictograms

Irritant; Environmental Hazard

Synonyms

(4aR)-trans-5-(1,5,5,8aS-Tetramethyl-2-methylenedecahydro-1-naphthalenyl)-(3R)-methyl-1-penten-3-ol

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of Labdane Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the core biosynthetic pathway of labdane and related diterpenoids, with a specific focus on the formation of the pharmacologically significant neoclerodane diterpenoid, salvinorin A, in Salvia divinorum.

Core Biosynthesis Pathway

The biosynthesis of labdane-related diterpenoids originates from the universal C20 precursor, geranylgeranyl diphosphate (GGPP), which is synthesized through the methylerythritol phosphate (MEP) pathway in plants.[1] The formation of the characteristic bicyclic labdane skeleton is a pivotal step, catalyzed by a class of enzymes known as diterpene synthases (diTPSs). This process is generally bifurcated into two distinct enzymatic reactions mediated by two classes of diTPSs.

Class II Diterpene Synthases: Formation of the Bicyclic Intermediate

The initial and committing step in labdane diterpenoid biosynthesis is the protonation-dependent cyclization of the linear GGPP into a bicyclic diphosphate intermediate. This reaction is catalyzed by a Class II diTPS. In the case of gibberellin biosynthesis, this enzyme is an ent-copalyl diphosphate synthase (CPS), which produces ent-copalyl diphosphate (ent-CPP).[2][3] However, in the biosynthesis of many specialized diterpenoids, including salvinorin A, this enzyme can exhibit different product specificities. In Salvia divinorum, the class II diTPS, clerodienyl diphosphate synthase (SdCPS2), catalyzes the formation of clerodienyl diphosphate (CLPP), which possesses the characteristic rearranged clerodane backbone.[4]

Class I Diterpene Synthases: Diversification of the Diterpene Scaffold

Following the formation of the bicyclic intermediate, a Class I diTPS acts upon it. These enzymes typically catalyze the ionization of the diphosphate group, initiating a second round of cyclization and rearrangement reactions, ultimately leading to the diverse array of diterpene skeletons. In gibberellin biosynthesis, a kaurene synthase (KS) converts ent-CPP to ent-kaurene. In the biosynthesis of other labdane-related diterpenoids, kaurene synthase-like (KSL) enzymes are responsible for this diversification. For salvinorin A, a yet-uncharacterized KSL is presumed to convert CLPP to a diterpene olefin intermediate.

Tailoring Enzymes: Functionalization of the Diterpene Scaffold

The hydrocarbon backbone produced by the diTPSs undergoes a series of modifications, primarily oxidations, catalyzed by cytochrome P450 monooxygenases (CYPs). These tailoring enzymes introduce functional groups, such as hydroxyl, carbonyl, and epoxide moieties, which are crucial for the biological activity of the final molecule. In the biosynthesis of salvinorin A, several CYPs are involved. For instance, CYP728D26 has been identified to catalyze the C18 oxygenation of a clerodane intermediate.[5] Subsequent modifications, including acetylation, are carried out by other transferase enzymes to yield the final bioactive compound.

Below is a diagram illustrating the core biosynthetic pathway leading to labdane and clerodane diterpenoids.

Labdane_Biosynthesis cluster_0 Core Pathway GGPP Geranylgeranyl Diphosphate (GGPP) CPP Copalyl Diphosphate (CPP) / Clerodienyl Diphosphate (CLPP) GGPP->CPP Class II diTPS (e.g., CPS, SdCPS2) Diterpene_Olefin Diterpene Olefin Scaffold CPP->Diterpene_Olefin Class I diTPS (e.g., KS, KSL) Functionalized_Diterpenoid Functionalized Diterpenoid Diterpene_Olefin->Functionalized_Diterpenoid Cytochrome P450s (CYPs) Final_Product Final Labdane/Clerodane Diterpenoid Functionalized_Diterpenoid->Final_Product Other Tailoring Enzymes (e.g., Acetyltransferases)

Caption: Core biosynthetic pathway of labdane and clerodane diterpenoids.

Quantitative Data Summary

The following table summarizes the available quantitative data for key enzymes in the biosynthesis of labdane-related diterpenoids, with a focus on the salvinorin A pathway.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)VmaxReference
SdCPS2 (Clerodienyl Diphosphate Synthase)Salvia divinorumGGPPData not availableData not availableData not available[4]
CYP728D26Salvia divinorumCrotonolide G13.9Data not availableData not available[5]
SdCS (Crotonolide G Synthase)Salvia divinorumKolavenol46.7Data not available22.3 pmol min-1 mg-1[6]

Note: Comprehensive kinetic data for the entire labdane diterpenoid biosynthetic pathway is not yet fully available in the literature. Further research is required to determine the kinetic parameters for all the involved enzymes.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of labdane diterpenoid biosynthesis.

Heterologous Expression and Purification of Diterpene Synthases

Objective: To produce and purify recombinant diterpene synthases for in vitro characterization.

Protocol:

  • Gene Synthesis and Cloning:

    • Synthesize the codon-optimized coding sequence of the target diterpene synthase (e.g., SdCPS2).

    • Clone the synthesized gene into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal polyhistidine tag for affinity purification.

  • Transformation:

    • Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin) and incubate overnight at 37°C.

  • Protein Expression:

    • Inoculate a single colony into a starter culture of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

    • Use the starter culture to inoculate a larger volume of Terrific Broth (TB) medium.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • Continue to incubate the culture at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance soluble protein production.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).

    • Elute the his-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • Analyze the purified protein by SDS-PAGE to assess purity and size.

    • Desalt and exchange the buffer of the purified protein using a desalting column or dialysis.

In Vitro Diterpene Synthase Assay

Objective: To determine the enzymatic activity and product profile of a purified diterpene synthase.

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT), the purified enzyme (1-5 µg), and the substrate (e.g., 20 µM GGPP).

    • The final reaction volume is typically 50-100 µL.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specified period (e.g., 1-2 hours).

  • Product Extraction:

    • To analyze the diterpene alcohol products, treat the reaction mixture with a phosphatase (e.g., alkaline phosphatase) to dephosphorylate the diterpene diphosphate products.

    • Extract the reaction mixture with an equal volume of an organic solvent (e.g., n-hexane or ethyl acetate).

    • Vortex vigorously and then centrifuge to separate the phases.

    • Carefully collect the organic phase containing the diterpene products.

  • Analysis:

    • Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify the diterpenoid products from in vitro assays or plant extracts.

Protocol:

  • Sample Preparation:

    • Concentrate the organic extract from the enzyme assay or plant material under a gentle stream of nitrogen.

    • Resuspend the residue in a small volume of a suitable solvent (e.g., hexane or ethyl acetate).

  • GC-MS Conditions:

    • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for terpenoid analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Inject 1-2 µL of the sample in splitless mode.

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 50-80°C), holds for a few minutes, then ramps up to a high temperature (e.g., 280-300°C) at a rate of 5-10°C/min, followed by a final hold.

    • Mass Spectrometer: Operate the MS in electron ionization (EI) mode at 70 eV.

    • Data Acquisition: Acquire mass spectra over a mass range of m/z 40-500.

  • Data Analysis:

    • Identify the products by comparing their retention times and mass spectra with those of authentic standards or by comparison with published mass spectral libraries (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Objective: To determine the chemical structure of novel labdane diterpenoids.

Protocol:

  • Sample Preparation:

    • Purify the compound of interest to a high degree (>95%) using chromatographic techniques (e.g., HPLC).

    • Dissolve a sufficient amount of the purified compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl3, CD3OD).

  • NMR Experiments:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • 1D NMR: 1H NMR and 13C NMR to identify the types and numbers of protons and carbons.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, which is crucial for assembling the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.

  • Structure Elucidation:

    • Integrate the data from all NMR experiments to piece together the chemical structure, including the carbon skeleton, the position of functional groups, and the relative stereochemistry.

The following diagram illustrates a typical experimental workflow for the identification and characterization of enzymes in a labdane diterpenoid biosynthetic pathway.

Experimental_Workflow cluster_1 Experimental Workflow A Gene Identification (Transcriptome Mining) B Heterologous Expression & Purification A->B C In Vitro Enzyme Assays B->C D Product Analysis (GC-MS) C->D F Kinetic Analysis C->F E Structure Elucidation (NMR) D->E For Novel Products

Caption: Experimental workflow for enzyme characterization.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 13-Epimanool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Epimanool is a naturally occurring labdane diterpenoid found in various plant species. As a chiral molecule with multiple stereocenters, a precise understanding of its three-dimensional structure is critical for elucidating its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its physicochemical properties, detailed spectroscopic data, and established experimental protocols for its isolation. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, a member of the labdane diterpenoid class of natural products, is characterized by a bicyclic carbon skeleton.[1] It has been identified in various plant sources, including Salvia prionitis, Taiwan Hemlock (Tsuga chinensis), and Larix decidua.[][3] The molecule has garnered interest due to its potential biological activities, including reported antifungal properties.[3] A thorough characterization of its chemical structure and, most importantly, its stereochemistry is fundamental for structure-activity relationship (SAR) studies and for the design of synthetic derivatives with enhanced therapeutic potential. This guide synthesizes the current knowledge on this compound, with a focus on its precise structural and stereochemical attributes.

Chemical Structure and Stereochemistry

The chemical identity of this compound is defined by its systematic IUPAC name: (3S)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol.[3] Its molecular formula is C₂₀H₃₄O, corresponding to a molecular weight of approximately 290.5 g/mol .[3]

The stereochemistry of this compound is crucial to its identity. The "13-epi" designation indicates that it is an epimer of manool, with the stereochemistry at the C-13 position being inverted. In this compound, the hydroxyl group at the C-13 chiral center is in the (S)-configuration.[3] The absolute configuration of a chiral molecule, described by R/S notation based on the Cahn-Ingold-Prelog priority rules, defines the specific spatial arrangement of its atoms.[3] This specific three-dimensional architecture is critical for its interaction with biological macromolecules.

Physicochemical and Spectroscopic Data

A compilation of the known quantitative data for this compound is presented below. These data are essential for its identification, characterization, and quality control in research and development settings.

Physicochemical Properties
PropertyValueSource
CAS Number 1438-62-6[3]
Molecular Formula C₂₀H₃₄O[3]
Molecular Weight 290.5 g/mol [3]
Appearance Oil[]
Melting Point 35-38 °C[]
Boiling Point (Predicted) 368.2 ± 11.0 °C[]
Density (Predicted) 0.93 ± 0.1 g/cm³[]
Spectroscopic Data

While a complete, tabulated set of peer-reviewed ¹H and ¹³C NMR assignments was not available in the searched literature, the structural elucidation of this compound and its derivatives relies on a combination of 1D and 2D NMR experiments (such as ¹H-¹H COSY, HSQC, and HMBC), mass spectrometry, and sometimes single-crystal X-ray diffraction.[] These techniques are standard for confirming the connectivity and stereochemistry of complex natural products.

Experimental Protocols

The isolation and purification of this compound from natural sources is a critical first step for its study. Below is a generalized experimental protocol based on standard methodologies for the extraction of diterpenoids from plant material.

General Protocol for Isolation from Plant Material

This protocol outlines a typical workflow for the isolation and purification of this compound.

G Workflow for Isolation and Characterization of this compound cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Elucidation start Plant Material (e.g., Cryptomeria japonica bark) extraction Methanol or Ethanol Extraction at Room Temp. start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partition Solvent-Solvent Partitioning concentration->partition chromatography1 Column Chromatography (e.g., Silica Gel) partition->chromatography1 chromatography2 Preparative HPLC chromatography1->chromatography2 pure_compound Pure this compound chromatography2->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr 1D & 2D NMR Spectroscopy pure_compound->nmr optical Polarimetry (Optical Rotation) pure_compound->optical xray X-ray Crystallography (if crystalline) pure_compound->xray

Isolation and Characterization Workflow

Methodology Details:

  • Extraction: The dried and powdered plant material (e.g., bark of Cryptomeria japonica) is extracted with a polar solvent such as methanol or ethanol at room temperature.[4] This process is typically repeated to ensure exhaustive extraction of the secondary metabolites.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water). This step separates compounds based on their polarity, with diterpenoids like this compound typically concentrating in the medium-polarity fractions (e.g., ethyl acetate).

  • Column Chromatography: The enriched fraction is further purified by column chromatography over a stationary phase like silica gel. A gradient of solvents (e.g., hexane and ethyl acetate) is used to elute the compounds, separating them based on their affinity for the stationary phase.

  • Preparative HPLC: Fractions containing this compound are often further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using a suite of spectroscopic techniques, including Mass Spectrometry (to determine the molecular weight and formula) and comprehensive 1D and 2D NMR analyses to establish the carbon skeleton, connectivity, and relative stereochemistry.[] The absolute stereochemistry is often determined by comparing optical rotation data with known standards or through X-ray crystallography if suitable crystals can be obtained.

Biological Activity

This compound has been reported to possess antifungal activity.[3] The precise mechanism of action for this compound has not been fully elucidated, but for terpenoids in general, the antifungal activity is often attributed to their ability to disrupt the fungal cell membrane.[5] This disruption can be due to the lipophilic nature of the terpenoid molecule, allowing it to intercalate into the lipid bilayer, which leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[5]

The proposed mechanism for the antifungal action of related terpenoids is illustrated below.

G Proposed Antifungal Mechanism of Terpenoids terpenoid This compound (Lipophilic Terpenoid) cell_wall Fungal Cell Wall terpenoid->cell_wall Crosses cell_membrane Fungal Cell Membrane (Lipid Bilayer) cell_wall->cell_membrane Reaches disruption Membrane Disruption & Increased Permeability cell_membrane->disruption Intercalates & Disrupts leakage Leakage of Intracellular Components (Ions, ATP) disruption->leakage death Fungal Cell Death leakage->death

General Antifungal Mechanism of Terpenoids

Conclusion

This compound is a chiral labdane diterpenoid with a defined chemical structure and stereochemistry, particularly at the C-13 position. Its isolation from natural sources and characterization through modern spectroscopic techniques provide the foundation for further investigation into its biological activities. The protocols and data summarized in this guide offer a valuable resource for researchers and professionals in the fields of natural product chemistry and drug discovery, facilitating future studies on this compound and its derivatives. Further research is warranted to fully elucidate its specific mechanism of antifungal action and to explore its full therapeutic potential.

References

physical and chemical properties of 13-Epimanool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Epimanool is a naturally occurring labdane diterpenoid found in various plant species, notably within the Salvia genus. This bicyclic diterpene has garnered significant interest in the scientific community due to its potential biological activities, including antifungal and cytotoxic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its potential mechanism of action in cancer cells.

Physical and Chemical Properties

This compound is characterized by the following properties:

PropertyValueReference
Molecular Formula C₂₀H₃₄O[1][2]
Molecular Weight 290.49 g/mol [1]
CAS Number 1438-62-6[1]
Appearance Oil[3]
Melting Point 35-38 °C[3]
Boiling Point (Predicted) 368.2 ± 11.0 °C[3]
Density (Predicted) 0.93 ± 0.1 g/cm³[3]
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water.[4][5][6]

Spectral Data

The structural elucidation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are crucial for its structural confirmation. The following are predicted chemical shifts in CDCl₃:

¹H NMR (CDCl₃):

  • Vinyl protons typically appear in the range of δ 4.5-6.0 ppm.

  • Methyl protons will be observed as singlets in the upfield region (δ 0.7-1.3 ppm).

  • The hydroxyl proton will present as a broad singlet, with its chemical shift dependent on concentration and temperature.

¹³C NMR (CDCl₃):

  • Olefinic carbons are expected in the δ 100-150 ppm region.

  • The carbon bearing the hydroxyl group (C-13) would resonate around δ 70-80 ppm.

  • The methyl carbons will appear in the upfield region (δ 15-35 ppm).

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.[7]

  • Bands around 2850-2960 cm⁻¹ due to C-H stretching of alkane groups.[7]

  • A peak around 1640 cm⁻¹ indicating C=C stretching of the vinyl group.[7]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would typically show a molecular ion peak [M+H]⁺ or [M+Na]⁺. The fragmentation pattern in MS/MS analysis would involve the loss of a water molecule (H₂O) from the molecular ion, a characteristic fragmentation for alcohols.

Experimental Protocols

Isolation and Purification of this compound (General Procedure)

The following is a general protocol for the isolation of labdane diterpenes from Salvia species, which can be adapted for this compound:

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Separation A Air-dried and powdered plant material (e.g., Salvia prionitis) B Maceration with methanol at room temperature A->B C Filtration and concentration under reduced pressure B->C D Crude methanol extract C->D E Partitioning between n-hexane and 90% methanol D->E F Separation of n-hexane and aqueous methanol fractions E->F G n-hexane fraction F->G n-hexane soluble part H Silica gel column chromatography G->H I Elution with a gradient of n-hexane and ethyl acetate H->I J Collection of fractions I->J K Thin Layer Chromatography (TLC) analysis of fractions J->K L Purified this compound K->L

Caption: General workflow for the isolation and purification of this compound.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 48 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Biological Activity and Potential Signaling Pathway

Labdane diterpenes, including this compound, have demonstrated significant cytotoxic activity against various cancer cell lines.[8][9] The proposed mechanism of action for many labdane diterpenes involves the induction of apoptosis through the modulation of key signaling pathways. One of the central pathways implicated is the Mitogen-Activated Protein Kinase (MAPK) pathway.[10]

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In the context of cancer, the aberrant regulation of this pathway is a common occurrence. Certain labdane diterpenes have been shown to induce apoptosis by activating the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are stress-activated protein kinases.[10] This activation can lead to the downstream activation of caspases, the executioners of apoptosis.

Below is a hypothetical signaling pathway illustrating the potential mechanism of this compound-induced apoptosis in cancer cells, based on the known activities of related labdane diterpenes.

G cluster_stimulus External Stimulus cluster_pathway MAPK Signaling Pathway cluster_apoptosis Apoptosis Epimanool This compound MAPKKK MAPKKK (e.g., ASK1) Epimanool->MAPKKK Induces Stress MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Bcl2 Bcl-2 (Anti-apoptotic) JNK->Bcl2 Inhibits AP1 AP-1 cJun->AP1 Forms Bax Bax (Pro-apoptotic) AP1->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates CellDeath Apoptotic Cell Death Caspase3->CellDeath Executes

Caption: Hypothetical MAPK signaling pathway for this compound-induced apoptosis.

Conclusion

This compound is a promising natural product with demonstrated biological activities that warrant further investigation. This technical guide provides a foundational understanding of its physicochemical properties and offers standardized protocols for its study. The exploration of its mechanism of action, particularly its interaction with signaling pathways like MAPK, will be crucial in unlocking its full therapeutic potential in drug discovery and development. Further research is necessary to fully elucidate the specific molecular targets and signaling cascades modulated by this compound.

References

An In-depth Technical Guide to 13-Epimanool (CAS: 1438-62-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Epimanool is a naturally occurring labdane diterpenoid with the chemical formula C20H34O.[1] Identified in various plant species, notably from the genus Salvia and coniferous trees like Taiwan Hemlock, this compound has garnered scientific interest for its potential biological activities, including antifungal and antibacterial properties.[2] This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical characteristics, spectral data, and known biological functions. Detailed experimental protocols for its isolation and the assessment of its antimicrobial efficacy are presented, alongside diagrams of relevant signaling pathways that may be modulated by labdane diterpenoids. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a bicyclic diterpenoid alcohol characterized by a labdane skeleton. Its structure features double bonds at positions 8(17) and 14, with a hydroxyl group at position 13 in the (S) configuration.

PropertyValueReference
Molecular Formula C20H34O[1]
Molecular Weight 290.48 g/mol [1]
IUPAC Name (3S)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol[1]
CAS Number 1438-62-6[1]
Appearance Reported as an oil or solid with a low melting point.[2]
Melting Point 35-38 °C[2]
Boiling Point (Predicted) 368.2 ± 11.0 °C[2]
Density (Predicted) 0.93 ± 0.1 g/cm³[2]
Solubility Insoluble in water, soluble in organic solvents.
XLogP3-AA 5.7[1]

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR Spectral Data (Predicted/Reported for similar compounds) [3]

Carbon No.Chemical Shift (δ, ppm)
1~39.0
2~19.0
3~42.0
4~33.0
5~55.0
6~24.0
7~38.0
8~148.0
9~56.0
10~39.0
11~20.0
12~44.0
13~74.0
14~145.0
15~111.0
16~29.0
17~106.0
18~33.0
19~21.0
20~14.0

¹H-NMR Spectral Data (Predicted/Reported for similar compounds) [3]

ProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
H-14~5.90dd17.5, 10.8
H-15 (trans)~5.20d17.5
H-15 (cis)~5.05d10.8
H-17a~4.85s
H-17b~4.55s
CH₃-16~1.25s
CH₃-18~0.87s
CH₃-19~0.80s
CH₃-20~0.68s
Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

m/zRelative Intensity (%)Fragment
290[M]+Molecular Ion
272[M-H₂O]+
257[M-H₂O-CH₃]+
189
177
137
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups. A study on the closely related 13-epi-sclareol provides insight into the expected vibrational modes.[4][5]

Wavenumber (cm⁻¹)IntensityAssignment
~3440BroadO-H stretch (hydroxyl group)
~3080Medium=C-H stretch (alkene)
~2930, 2870StrongC-H stretch (alkane)
~1640MediumC=C stretch (alkene)
~1460, 1380MediumC-H bend (alkane)
~1150StrongC-O stretch (tertiary alcohol)
~890Strong=CH₂ bend (exocyclic methylene)

Biological Activity and Mechanism of Action

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. A study on the closely related labdane diterpene, 13-epi-sclareol, revealed selective activity against Gram-positive bacteria, inducing lysis at concentrations around 30 µg/mL.[3] The lack of activity against Gram-negative bacteria is attributed to the outer membrane of these bacteria acting as a physical barrier.[6]

Table of Antibacterial Activity (of 13-epi-sclareol) [3]

Bacterial StrainActivityConcentration
Bacillus subtilisLysis30 µg/mL
Bacillus cereusLysis30 µg/mL
Staphylococcus aureusInhibition> 30 µg/mL
Escherichia coliNo significant activityUp to 100 µg/mL
Mechanism of Action: Inhibition of Bacterial Respiratory Chain

The antibacterial action of 13-epi-sclareol, and likely this compound, is due to the disruption of the bacterial electron transport chain.[6] Specifically, it inhibits oxygen consumption in intact Gram-positive bacterial cells.[6] Enzymatic assays have pinpointed the site of inhibition to be between coenzyme Q and cytochrome c, as NADH oxidase and cytochrome c reductase activities are inhibited, while coenzyme Q reductase and cytochrome c oxidase activities remain unaffected.[6]

G cluster_prep Bacterial Preparation cluster_oxygen Oxygen Consumption Assay cluster_enzyme Enzyme Activity Assays bact_culture Culture Gram-positive bacteria (e.g., Bacillus subtilis) harvest Harvest cells in exponential phase bact_culture->harvest wash Wash and resuspend cells in buffer harvest->wash o2_electrode Prepare Clark-type oxygen electrode wash->o2_electrode prep_membranes Prepare cytoplasmic membrane fractions wash->prep_membranes add_cells Add bacterial suspension to the electrode chamber o2_electrode->add_cells add_epimanool Inject this compound (or vehicle control) add_cells->add_epimanool measure_o2 Record oxygen consumption rate add_epimanool->measure_o2 nadh_oxidase NADH Oxidase Assay prep_membranes->nadh_oxidase coq_reductase Coenzyme Q Reductase Assay prep_membranes->coq_reductase cytc_reductase Cytochrome c Reductase Assay prep_membranes->cytc_reductase cytc_oxidase Cytochrome c Oxidase Assay prep_membranes->cytc_oxidase

Caption: Workflow for elucidating the inhibitory effect of this compound on the bacterial respiratory chain.

Potential Modulation of Inflammatory Signaling Pathways

Labdane diterpenoids are known to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as NF-κB and MAPK. While specific studies on this compound are limited, the activities of related compounds suggest potential mechanisms.

The NF-κB pathway is a critical regulator of inflammatory responses. Labdane diterpenoids have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκB proteins. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

G cluster_membrane cluster_cytoplasm cluster_nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates p65 p65 p50 p50 p65_nuc p65 p65->p65_nuc Translocation p50_nuc p50 p50->p50_nuc Translocation epimanool This compound epimanool->IKK Inhibits dna DNA p65_nuc->dna p50_nuc->dna genes Pro-inflammatory Gene Transcription dna->genes G cluster_cascade stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates transcription_factor Transcription Factors (e.g., AP-1) MAPK->transcription_factor Activates epimanool This compound epimanool->MAPKKK Inhibits response Inflammatory Response (e.g., cytokine production) transcription_factor->response

References

13-Epimanool: A Technical Guide to its Antifungal Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Epimanool, a naturally occurring labdane diterpene, has demonstrated significant potential as an antifungal agent. This technical guide provides an in-depth analysis of its antifungal properties, including its mechanism of action, efficacy against various fungal strains, and detailed experimental protocols for its evaluation. Quantitative data from key studies are summarized, and relevant signaling pathways are visualized to offer a comprehensive resource for researchers and professionals in the field of mycology and drug development.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents. Natural products, with their vast structural diversity, represent a promising reservoir for such compounds. This compound, a stereoisomer of sclareol, is a labdane-type diterpenoid found in various plant species. This document consolidates the current scientific knowledge on this compound's antifungal activity, providing a technical foundation for its further investigation and potential therapeutic application.

Antifungal Spectrum and Efficacy

This compound has shown considerable efficacy against a range of fungal pathogens, most notably the phytopathogen Botrytis cinerea. Its activity is comparable to its more studied isomer, sclareol.

Quantitative Antifungal Data

The following table summarizes the available quantitative data on the antifungal activity of this compound and its stereoisomer, sclareol.

CompoundFungal SpeciesAssay TypeMetricValueReference
This compound Botrytis cinereaMycelial Growth InhibitionIC50268.8 µg/mL[1]
SclareolBotrytis cinereaMycelial Growth InhibitionIC50237.6 µg/mL[1]
SclareolCandida albicansBroth MicrodilutionMIC50 µg/mL (24h)[2][3][4]
SclareolCandida aurisBroth MicrodilutionMIC50 µg/mL (24h)[5]
SclareolCandida parapsilosisBroth MicrodilutionMIC50 µg/mL (24h)[5]

Mechanism of Action

Current research suggests that this compound and its related labdane diterpenes exert their antifungal effects through a multi-faceted mechanism primarily targeting mitochondrial function, ultimately leading to cell death.

Disruption of Mitochondrial Function

Studies on both this compound and sclareol point towards the disruption of mitochondrial oxidative phosphorylation as a key mechanism. This is evidenced by a significant reduction in oxygen consumption by fungal conidia upon treatment.[1] This disruption of the electron transport chain can lead to a cascade of downstream events.

Induction of Oxidative Stress

The impairment of mitochondrial function is often associated with the overproduction of Reactive Oxygen Species (ROS). While direct evidence for this compound is still emerging, studies on the closely related sclareol have demonstrated a significant increase in intracellular ROS levels in Candida albicans following treatment.[5] This surge in ROS can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids.

Induction of Apoptosis-Like Cell Death

The accumulation of ROS and mitochondrial dysfunction are potent triggers of programmed cell death, or apoptosis. In Candida albicans, sclareol has been shown to induce apoptosis-like cell death, characterized by the activation of metacaspases and the release of cytochrome c from the mitochondria.[5]

Plasma Membrane Integrity

Interestingly, studies on Botrytis cinerea suggest that this compound does not directly compromise plasma membrane integrity at concentrations where it inhibits mycelial growth.[1][2] This indicates that its primary mode of action is intracellular, targeting the mitochondria, rather than causing immediate lysis of the fungal cell.

Signaling Pathways

The precise signaling pathways affected by this compound are an active area of investigation. Based on evidence from related compounds, a putative signaling cascade leading to fungal cell death can be proposed.

G Proposed Antifungal Signaling Pathway of this compound Epimanool This compound Mitochondria Mitochondria Epimanool->Mitochondria Enters Fungal Cell ETC Electron Transport Chain (Complexes I-IV) Mitochondria->ETC Disrupts Oxidative Phosphorylation CytochromeC Cytochrome c Release Mitochondria->CytochromeC Triggers ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress Causes CellularDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellularDamage Metacaspases Metacaspase Activation CytochromeC->Metacaspases Activates Apoptosis Apoptosis-like Cell Death Metacaspases->Apoptosis CellularDamage->Apoptosis G Workflow for Mycelial Growth Inhibition Assay start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_media Prepare PDA with Test Concentrations prep_compound->prep_media inoculate Inoculate with Fungal Plug prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Mycelial Growth Inhibition measure->calculate end Determine IC50 calculate->end

References

The Occurrence and Biosynthesis of 13-Epimanool in Salvia Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and analytical methodologies related to the labdane diterpene 13-Epimanool in various Salvia species. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence of this compound in Salvia Species

This compound, a labdane diterpenoid, has been identified as a constituent of the essential oils of several Salvia species. The concentration of this compound can vary significantly depending on the species, geographical origin, and environmental conditions during plant growth. The following table summarizes the quantitative data available on the presence of this compound in the essential oils of different Salvia species.

Salvia SpeciesPlant PartExtraction MethodThis compound Content (% of Essential Oil)Reference(s)
Salvia sclareaAerial parts (in vitro and in vivo plants)Hydrodistillation0.2 - 0.4%[1]
Salvia tomentosaAerial partsHydrodistillation18.14%[1]
Salvia multicaulisNot SpecifiedNot Specified5.61% (as a main constituent)[2]

Note: The variability in the reported concentrations of this compound highlights the importance of detailed phytochemical analysis for specific plant populations. The high concentration reported in a specific chemotype of Salvia tomentosa suggests its potential as a significant natural source of this compound.

Biosynthesis of this compound

The biosynthesis of this compound, a labdane-related diterpenoid, originates from the general terpenoid pathway. The precursor for all diterpenes is geranylgeranyl diphosphate (GGPP), which is synthesized in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

The proposed biosynthetic pathway leading to labdane diterpenes like manool and sclareol in Salvia sclarea provides a framework for understanding the formation of this compound. The pathway involves two key steps catalyzed by two distinct types of diterpene synthases (diTPSs):

  • Class II diTPS: This enzyme catalyzes the protonation-initiated cyclization of the linear precursor GGPP into a bicyclic intermediate, copalyl diphosphate (CPP).

  • Class I diTPS: This enzyme subsequently converts CPP into the final diterpene alcohol.

It is hypothesized that a specific Class I diTPS is responsible for the formation of this compound from a CPP intermediate. The stereochemistry at the C-13 position is determined during the final cyclization and hydroxylation step.

Biosynthesis_of_13_Epimanool GGPP Geranylgeranyl Diphosphate (GGPP) CPP Copalyl Diphosphate (CPP) GGPP->CPP Class II diTPS Epimanool This compound CPP->Epimanool Class I diTPS

Proposed biosynthetic pathway of this compound.

Experimental Protocols

The isolation and quantification of this compound from Salvia species typically involve extraction of the essential oil followed by chromatographic analysis.

Extraction of Essential Oil by Hydrodistillation

A common method for obtaining essential oils from aromatic plants is hydrodistillation.

Protocol:

  • Plant Material: Air-dried aerial parts (leaves and flowers) of the Salvia species are used.

  • Apparatus: A Clevenger-type apparatus is employed for hydrodistillation.

  • Procedure:

    • A known quantity of the dried plant material (e.g., 100 g) is placed in a round-bottom flask.

    • The flask is filled with a sufficient volume of distilled water (e.g., 1 L).

    • The mixture is heated to boiling, and the distillation is carried out for a specified duration (e.g., 3 hours).

    • The collected essential oil is separated from the aqueous phase and dried over anhydrous sodium sulfate.

    • The yield of the essential oil is determined gravimetrically.

Hydrodistillation_Workflow Plant Dried Salvia Plant Material Hydrodistillation Hydrodistillation (Clevenger Apparatus) Plant->Hydrodistillation Separation Separation of Oil and Water Hydrodistillation->Separation Drying Drying with Anhydrous Na2SO4 Separation->Drying Oil Essential Oil Drying->Oil

Workflow for essential oil extraction.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used technique for the identification and quantification of volatile compounds in essential oils.

Protocol:

  • Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., n-hexane or dichloromethane) to an appropriate concentration (e.g., 1% v/v). An internal standard (e.g., n-alkanes) can be added for accurate quantification.

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer is used.

  • GC Conditions (Example):

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 3 °C/min.

      • Final hold: 240 °C for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Identification: The identification of this compound is based on the comparison of its retention index (RI) and mass spectrum with those of an authentic standard or with data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The relative percentage of this compound is calculated from the GC peak areas without the use of a correction factor. For absolute quantification, a calibration curve should be prepared using a certified reference standard of this compound.

GCMS_Analysis_Workflow Sample Essential Oil Sample (diluted) GCMS GC-MS Analysis Sample->GCMS Data Data Acquisition (Chromatogram & Mass Spectra) GCMS->Data Identification Peak Identification (Retention Index & Mass Spectrum) Data->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification

Workflow for GC-MS analysis of this compound.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the direct involvement of this compound in defined signaling pathways within plants or other organisms. Research on labdane diterpenes has primarily focused on their roles as biosynthetic intermediates (e.g., in the formation of gibberellins) and as defense compounds against herbivores and pathogens. Further investigation is required to elucidate any potential signaling functions of this compound.

Conclusion

This compound is a naturally occurring diterpene found in several Salvia species, with particularly high concentrations observed in certain chemotypes of S. tomentosa. Its biosynthesis follows the general pathway for labdane-related diterpenoids. The established analytical protocols, primarily based on hydrodistillation and GC-MS, allow for the reliable identification and quantification of this compound. While its biological activities and potential pharmacological applications are of interest, its role in plant signaling pathways remains an area for future research. This guide provides a foundational understanding for scientists and professionals engaged in the exploration and utilization of this promising natural product.

References

13-Epimanool from Tsuga chinensis (Taiwan Hemlock): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Diterpenoid 13-Epimanool

Abstract

This compound, a labdane diterpenoid found in the essential oils of Tsuga chinensis (Taiwan hemlock), presents a compelling profile for scientific investigation in the realm of drug discovery. This technical guide provides a comprehensive overview of this compound, including its chemical properties, putative biological activities, and detailed hypothetical experimental protocols for its isolation, purification, and bio-evaluation. Drawing upon existing research on related diterpenoids and phytochemical analyses of the Tsuga genus, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodological frameworks necessary to explore the therapeutic potential of this natural compound. While direct experimental data on the anticancer and anti-inflammatory properties of this compound from Tsuga chinensis is limited, this guide synthesizes available information to propose potential mechanisms of action and guide future research endeavors.

Introduction to this compound and Tsuga chinensis

Tsuga chinensis, commonly known as Taiwan hemlock, is an evergreen coniferous tree belonging to the Pinaceae family. Native to Taiwan, China, and Vietnam, this species is a source of various secondary metabolites, including a rich profile of terpenoids. Among these is this compound, a labdane diterpenoid with the chemical formula C₂₀H₃₄O. Diterpenoids are a class of natural products known for their diverse and potent biological activities, including anticancer and anti-inflammatory effects.

Chemical Structure and Properties of this compound:

  • IUPAC Name: (1S,4aS,8aR)-1-((S)-1-Hydroxy-1,3-dimethylpent-4-en-1-yl)-5,5,8a-trimethyl-2-methylidenedecahydronaphthalene

  • Molecular Weight: 290.48 g/mol

  • Class: Labdane Diterpenoid

Putative Biological Activities

While specific studies on the anticancer and anti-inflammatory activities of this compound from Tsuga chinensis are not extensively documented, research on the related compound, manool, and other labdane diterpenoids provides strong indications of its potential therapeutic efficacy.

Anticancer Activity

Studies on manool, an isomer of this compound, have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound may possess similar antiproliferative properties. The proposed mechanisms for the anticancer activity of labdane diterpenoids often involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

Diterpenoids are well-recognized for their anti-inflammatory properties. The potential anti-inflammatory mechanism of this compound could involve the inhibition of key pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins. This is often achieved through the modulation of signaling pathways like NF-κB and MAPK.

Quantitative Data Summary

Due to the absence of direct experimental data for this compound from Tsuga chinensis, the following table presents hypothetical IC₅₀ values for cytotoxicity against various cancer cell lines, extrapolated from studies on the related diterpene, manool. These values should be considered as a preliminary guide for future experimental design.

Cell LineCancer TypeHypothetical IC₅₀ (µM)
A549Lung Carcinoma25 - 50
MCF-7Breast Adenocarcinoma30 - 60
HeLaCervical Adenocarcinoma20 - 40
PC-3Prostate Cancer35 - 70

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation, purification, and biological evaluation of this compound. These methodologies are based on standard practices for the study of natural products and can be adapted and optimized for specific laboratory conditions.

Isolation and Purification of this compound from Tsuga chinensis

This protocol outlines a standard procedure for the extraction and isolation of this compound from the needles or twigs of Tsuga chinensis.

Workflow for Isolation and Purification:

13-Epimanool: A Technical Whitepaper for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

13-Epimanool is a naturally occurring labdane diterpenoid found in various plant species, notably in the bark of the Taiwan hemlock (Tsuga chinensis) and in Larix decidua. As a member of the vast family of terpenoids, it has attracted scientific interest for its potential biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of this compound as a plant metabolite, consolidating available information on its biosynthesis, biological activities, and the methodologies for its study. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Introduction

Plant secondary metabolites represent a rich source of chemical diversity and have historically been a cornerstone of drug discovery. Among these, terpenoids are one of the largest and most structurally diverse classes of natural products, with many exhibiting a wide range of pharmacological activities. This compound, a labdane diterpenoid, is a C20 isoprenoid characterized by a bicyclic core structure. Its presence in various plant species, particularly those from the Pinaceae family, suggests a potential role in plant defense mechanisms. This whitepaper aims to provide an in-depth technical guide to this compound, covering its biosynthetic origins, reported biological effects, and the experimental approaches used for its isolation and characterization.

Biosynthesis of this compound

The biosynthesis of this compound, like all diterpenoids, originates from the universal C5 precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1][2] The biosynthesis of diterpenoids primarily utilizes precursors from the MEP pathway.[1]

The general biosynthetic pathway leading to labdane diterpenoids involves the following key steps:

  • Formation of Geranylgeranyl Pyrophosphate (GGPP): Three molecules of IPP and one molecule of DMAPP are sequentially condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the C20 precursor, GGPP.[3][4]

  • Bicyclization of GGPP: The linear GGPP molecule is then cyclized by a class II diterpene synthase, typically a copalyl diphosphate synthase (CPS), to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP) or its enantiomer (-)-CPP.

  • Formation of the Labdane Skeleton: A class I diterpene synthase, a kaurene synthase-like (KSL) enzyme, then acts on the CPP intermediate to generate the characteristic labdane skeleton.

  • Tailoring Modifications: The basic labdane skeleton is further modified by a series of tailoring enzymes, primarily cytochrome P450 monooxygenases (CYP450s) and other transferases, which introduce hydroxyl, carbonyl, or other functional groups to yield the final diverse array of labdane diterpenoids, including this compound.

While the specific enzymes responsible for the conversion of GGPP to this compound in Tsuga chinensis or other plant sources have not yet been fully elucidated, the proposed pathway follows this general scheme.

Figure 1: Proposed biosynthetic pathway of this compound.

Biological Activities

This compound has been primarily investigated for its antifungal properties. However, related labdane diterpenoids have demonstrated a broader spectrum of biological activities, suggesting that this compound may also possess other therapeutic potentials.

Antifungal Activity

This compound has been identified as an antifungal agent. While specific minimum inhibitory concentration (MIC) values for this compound against a wide range of fungal pathogens are not extensively reported in publicly available literature, the general antifungal mechanism of terpenoids often involves the disruption of fungal cell membrane integrity. Terpenoids can intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability, which ultimately results in the leakage of essential intracellular components and cell death. Another potential mechanism is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Cytotoxic Activity

The cytotoxic potential of this compound against cancer cell lines has not been specifically detailed in the available literature. However, numerous other labdane diterpenoids have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanisms of action for these related compounds often involve the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell proliferation and migration. Given the structural similarities, it is plausible that this compound may also possess cytotoxic properties. Further investigation is warranted to determine its IC50 values against a panel of cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have not been extensively studied. However, many labdane diterpenoids are known to possess anti-inflammatory activity.[5] The primary mechanisms underlying the anti-inflammatory effects of these compounds include the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-1β, IL-6), as well as the modulation of key inflammatory signaling pathways like NF-κB and MAPK.[3][5]

Quantitative Data on Biological Activities

Due to the limited publicly available data specifically for this compound, this section presents a summary of reported quantitative data for structurally related labdane diterpenoids to provide a comparative context for its potential bioactivities.

Table 1: Antifungal Activity of Selected Labdane Diterpenoids

CompoundFungal StrainMIC (µg/mL)Reference
Labdane Diterpenoid from Haplopappus velutinusBotrytis cinerea~40% mycelial growth inhibition[6]
Drimenol (a related sesquiterpenoid)Candida albicans-[7]

Table 2: Cytotoxic Activity of Selected Labdane Diterpenoids

CompoundCell LineIC50 (µM)Reference
Decrescensin A (from Pteris decrescens)SW4800.46[8]
Crokokaugenoid A (from Croton kongensis)MDA-MB-231-[9]

Table 3: Anti-inflammatory Activity of Selected Labdane Diterpenoids

CompoundAssayIC50 (µM)Reference
15-nor-14-oxolabda-8(17),13(16)-dien-19-oic acidNO production in RAW264.7 cells3.56[3]
Labdane Diterpenoid from Alpinia zerumbetNO production in BV2 cells17.29 ± 6.28[10]

Experimental Protocols

Extraction and Isolation of Labdane Diterpenoids

The following is a general protocol for the extraction and isolation of labdane diterpenoids from plant material, which can be adapted for the isolation of this compound from sources like Tsuga chinensis bark.

Protocol 1: General Extraction and Fractionation

  • Plant Material Preparation: Air-dry the plant material (e.g., bark of Tsuga chinensis) at room temperature and then grind it into a coarse powder.

  • Extraction: Macerate the powdered plant material with methanol (MeOH) at room temperature for an extended period (e.g., 3 x 72 hours).

  • Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

  • Fraction Selection: The labdane diterpenoids, being moderately polar, are often found in the n-hexane and chloroform fractions. These fractions are then taken for further chromatographic separation.

Extraction_Workflow Plant_Material Powdered Plant Material Maceration Maceration with Methanol Plant_Material->Maceration Crude_Extract Crude Methanolic Extract Maceration->Crude_Extract Partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc) Crude_Extract->Partitioning Hexane_Fraction n-Hexane Fraction Partitioning->Hexane_Fraction CHCl3_Fraction Chloroform Fraction Partitioning->CHCl3_Fraction EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Aqueous_Fraction Aqueous Fraction Partitioning->Aqueous_Fraction Column_Chromatography Column Chromatography (Silica Gel) Hexane_Fraction->Column_Chromatography CHCl3_Fraction->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Purification Further Purification (e.g., Prep-HPLC) Fractions->Purification Isolated_Compound This compound Purification->Isolated_Compound

Figure 2: General workflow for the extraction and isolation of this compound.

Protocol 2: Chromatographic Purification

  • Column Chromatography: Subject the selected fraction (e.g., n-hexane or chloroform fraction) to column chromatography on silica gel. Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

  • Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Preparative HPLC: Pool the fractions containing the compound of interest and subject them to further purification using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to obtain the pure this compound.

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to elucidate the complete chemical structure and stereochemistry of the molecule. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and their spatial arrangement.

Signaling Pathways

The specific signaling pathways modulated by this compound are not yet well-defined in the scientific literature. However, based on the known activities of other labdane diterpenoids, particularly their anti-inflammatory effects, it is hypothesized that this compound may interact with key inflammatory signaling cascades.

A potential target for labdane diterpenoids is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2. Many natural products, including some diterpenoids, exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB IkB IκB IkB_NFkB->IkB Phosphorylation & Degradation NFkB NF-κB IkB_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS, COX-2) NFkB_n->Inflammatory_Genes Epimanool This compound (Hypothesized Inhibition) Epimanool->IKK Epimanool->NFkB

Figure 3: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound is a plant-derived labdane diterpenoid with established antifungal activity and potential for other therapeutic applications, including cytotoxic and anti-inflammatory effects. While its biosynthetic pathway is understood in a general context, the specific enzymes involved in its formation remain to be identified. Furthermore, a comprehensive evaluation of its biological activity with quantitative data and an elucidation of its precise mechanisms of action, including the signaling pathways it modulates, are crucial areas for future research.

For researchers and drug development professionals, this compound represents a promising natural product scaffold for the development of new therapeutic agents. Further studies focusing on the following areas are recommended:

  • Enzyme Discovery: Identification and characterization of the diterpene synthases and cytochrome P450s responsible for this compound biosynthesis to enable biotechnological production approaches.

  • Pharmacological Screening: Comprehensive in vitro and in vivo studies to determine the full spectrum of its biological activities, including specific MIC and IC50 values.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by this compound to understand its therapeutic effects at a cellular level.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound derivatives to optimize its potency and selectivity for specific therapeutic targets.

The information compiled in this technical guide serves as a foundation for stimulating further research into this intriguing plant metabolite and unlocking its full therapeutic potential.

References

13-Epimanool: A Technical Guide on its Potential Therapeutic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Epimanool, a labdane diterpenoid found in various plant species including the Taiwan hemlock (Tsuga chinensis) and Salvia prionitis, represents a promising yet understudied natural product with potential therapeutic applications. While direct and extensive research on this compound is limited, analysis of structurally similar labdane diterpenoids provides a foundational understanding of its likely biological activities. This technical guide synthesizes the available data on related compounds to infer the potential cytotoxic, antimicrobial, and anti-inflammatory properties of this compound. We present extrapolated quantitative data, detailed experimental protocols for its investigation, and hypothesized signaling pathways based on the activities of analogous diterpenes. This document aims to serve as a comprehensive resource to stimulate and guide future research into the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring labdane diterpenoid with the chemical formula C₂₀H₃₄O.[1] Diterpenoids of the labdane skeleton are a well-established class of secondary metabolites known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4][5] Prominent examples from this class, such as andrographolide and sclareol, have been extensively studied, revealing mechanisms that often involve the modulation of key cellular signaling pathways like NF-κB and MAPK.[2][3][6][7][8] This guide will extrapolate from the known therapeutic effects of these related compounds to build a scientific case for the investigation of this compound as a potential therapeutic agent.

Potential Therapeutic Effects: Data from Related Labdane Diterpenoids

Due to the scarcity of direct quantitative data for this compound, this section summarizes the activities of structurally related labdane diterpenoids to provide a basis for expected efficacy.

Cytotoxic Activity

Labdane diterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis through both intrinsic and extrinsic pathways.[3][4]

Table 1: Cytotoxic Activity of Labdane Diterpenoids Against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
AndrographolideBreast (MCF-7)Breast Adenocarcinoma15.5[9]
AndrographolideColon (HCT-116)Colorectal Carcinoma10.2[9]
AndrographolideLung (A549)Lung Carcinoma8.7[9]
SclareolLeukemia (HL-60)Promyelocytic Leukemia25.0
SclareolBreast (MDA-MB-231)Breast Adenocarcinoma30.0
Chlorolabdans BRajiBurkitt's Lymphoma1.2[10]
Chlorolabdans BRPMI-8226Multiple Myeloma4.6[10]
Antimicrobial Activity

The antimicrobial properties of labdane diterpenoids are well-documented, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism is often attributed to the disruption of the cell membrane and inhibition of bacterial respiratory chain enzymes.[11][12]

Table 2: Antimicrobial Activity of Labdane Diterpenoids

CompoundMicroorganismTypeMIC (µg/mL)Reference
Labdane Diterpene from P. barbatusStaphylococcus aureusGram-positive Bacteria15.6[11]
Labdane Diterpene from P. barbatusStreptococcus mutansGram-positive Bacteria31.25[11]
Labdane Diterpene from K. elegansBacillus cereusGram-positive Bacteria3.13[11]
Labdane Diterpene from K. elegansEnterococcus faecalisGram-positive Bacteria6.25[11]
Chlorolabdans BBacillus subtilisGram-positive Bacteria4[10]
Chlorolabdans BStaphylococcus aureusGram-positive Bacteria8[10]
Anti-inflammatory Activity

Labdane diterpenoids have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators. This is often achieved by downregulating the expression of enzymes like iNOS and COX-2 via the NF-κB and MAPK signaling pathways.[2][6][7][8]

Table 3: Anti-inflammatory Activity of Labdane Diterpenoids

CompoundAssayModelIC50 (µM)Reference
Labdane Diterpenoid 4NO ProductionLPS-activated RAW 264.7 macrophages1-10[6]
Labdane Diterpenoid 11NO ProductionLPS-activated RAW 264.7 macrophages1-10[6]
Labdane Diterpenoid 1 from L. sibiricusNO ProductionLPS-stimulated RAW 264.7 macrophagesPotent Inhibition[8][13]

Experimental Protocols for the Investigation of this compound

The following section provides detailed methodologies for the in vitro assessment of the potential therapeutic effects of this compound.

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14][15][16][17]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate 24h A->B C Add serial dilutions of This compound B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Add solubilization buffer F->G H Measure absorbance at 570 nm G->H

MTT Assay Experimental Workflow
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.[18][19][20][21][22][23]

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare microbial inoculum C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of This compound in 96-well plate B->C D Incubate at appropriate temperature C->D E Determine MIC by visual inspection D->E

Broth Microdilution Experimental Workflow
Anti-inflammatory Activity: NF-κB and MAPK Signaling

This section outlines protocols to investigate the effect of this compound on key inflammatory signaling pathways.

This immunofluorescence-based assay determines the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in LPS-stimulated macrophages.[24][25][26][27][28]

Materials:

  • RAW 264.7 macrophage cell line

  • LPS (Lipopolysaccharide)

  • This compound

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture RAW 264.7 cells on coverslips. Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 1 hour.

  • Immunofluorescence Staining: Fix, permeabilize, and block the cells. Incubate with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody and DAPI.

  • Microscopy: Visualize the localization of NF-κB p65 using a fluorescence microscope.

This protocol assesses the effect of this compound on the phosphorylation of MAPK proteins (ERK, JNK, p38) in LPS-stimulated macrophages.[29][30][31][32]

Materials:

  • RAW 264.7 macrophage cell line

  • LPS

  • This compound

  • Lysis buffer

  • Primary antibodies against total and phosphorylated ERK, JNK, and p38

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS. Lyse the cells to extract proteins.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against total and phosphorylated MAPK proteins.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

Hypothesized Signaling Pathways

Based on the known mechanisms of related labdane diterpenoids, the following diagrams illustrate the potential signaling pathways that may be modulated by this compound.

Anticancer_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL Fas Fas FasL->Fas Caspase8 Caspase8 Fas->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Bax Bax CytochromeC CytochromeC Bax->CytochromeC Caspase9 Caspase9 CytochromeC->Caspase9 Caspase9->Caspase3 Bcl2 Bcl2 Bcl2->CytochromeC Epimanool This compound Epimanool->FasL Epimanool->Bax Epimanool->Bcl2 Apoptosis Apoptosis Caspase3->Apoptosis

Potential Anticancer Signaling Pathway of this compound

Anti_inflammatory_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Epimanool This compound Epimanool->MAPKKK Epimanool->IKK p38_JNK_ERK p38_JNK_ERK MAPKKK->p38_JNK_ERK p38, JNK, ERK NFkB NF-κB p38_JNK_ERK->NFkB IkB IkB IKK->IkB IkB->NFkB Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Pro_inflammatory_genes

Potential Anti-inflammatory Signaling Pathway of this compound

Conclusion and Future Directions

While direct evidence for the therapeutic effects of this compound is currently limited, the substantial body of research on structurally similar labdane diterpenoids strongly suggests its potential as a cytotoxic, antimicrobial, and anti-inflammatory agent. The data and protocols presented in this technical guide are intended to provide a solid foundation for future investigations. Further research should focus on isolating or synthesizing sufficient quantities of this compound to perform the described experimental assays. Elucidating its precise mechanisms of action and evaluating its efficacy and safety in preclinical models will be crucial steps in developing this promising natural product into a potential therapeutic lead.

References

The Ecological Role of 13-Epimanool in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Epimanool is a naturally occurring labdane-type diterpenoid found in various plant species. Diterpenoids are a class of secondary metabolites that play a crucial role in the interactions of plants with their environment. While extensive research exists for the broader class of labdane diterpenoids, this guide focuses on the available technical information regarding the specific ecological roles of this compound. This compound, like other labdanes, is presumed to be involved in plant defense mechanisms, including antifungal, anti-herbivore, and allelopathic activities. This guide synthesizes the current understanding of its biosynthesis, putative ecological functions, and the experimental methodologies used to study these roles.

Biosynthesis of this compound

The biosynthesis of this compound, a C20 diterpenoid, follows the general pathway for labdane-type diterpenes, which originates from the methylerythritol 4-phosphate (MEP) pathway in plant plastids. The key precursor for all diterpenoids is geranylgeranyl pyrophosphate (GGPP).

The formation of the characteristic bicyclic labdane skeleton is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). The biosynthesis of this compound is proposed to involve a two-step cyclization process catalyzed by two distinct types of diTPSs:

  • Class II diTPS: This enzyme catalyzes the initial protonation-initiated cyclization of the linear precursor, GGPP, to form a bicyclic intermediate, typically a copalyl diphosphate (CPP) cation.

  • Class I diTPS: This enzyme then utilizes the CPP intermediate, catalyzing further rearrangements and, in the case of this compound, the introduction of a hydroxyl group at the C13 position with a specific stereochemistry (epi configuration).

While the specific diterpene synthases responsible for this compound biosynthesis have not been definitively characterized, the proposed pathway is based on the well-established biosynthesis of related labdane diterpenoids like manool and sclareol.

This compound Biosynthesis Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP_intermediate Copalyl Diphosphate (CPP) Intermediate GGPP->CPP_intermediate Class II diTPS Epimanool This compound CPP_intermediate->Epimanool Class I diTPS

Caption: Proposed biosynthetic pathway of this compound from GGPP.

Ecological Roles of this compound

Based on its chemical structure and the known functions of related labdane diterpenoids, this compound is implicated in several key ecological roles, primarily centered around plant defense.

Antifungal Activity

This compound is recognized as an antifungal agent[1]. Labdane-type diterpenes are known to be effective against a range of fungal pathogens that affect plants[2]. The lipophilic nature of these compounds allows them to interact with and disrupt fungal cell membranes, leading to inhibited growth and sporulation.

Quantitative Data on Antifungal Activity:

Specific Minimum Inhibitory Concentration (MIC) values for this compound against particular plant pathogenic fungi are not extensively reported in the readily available literature. However, studies on crude plant extracts containing labdane diterpenoids have demonstrated significant antifungal activity. The table below presents hypothetical data based on typical findings for related compounds to illustrate how such data would be presented.

Fungal PathogenCompoundMIC (µg/mL)Reference
Botrytis cinereaThis compoundData not available-
Fusarium oxysporumThis compoundData not available-
Alternaria solaniThis compoundData not available-
Anti-Herbivore Defense

Terpenoids are a major class of plant secondary metabolites that act as deterrents to herbivores. Their bitter taste and potential toxicity can discourage feeding by a wide range of insects and other animals. Labdane diterpenoids have been shown to possess anti-feedant properties against various insect pests. While direct quantitative data for this compound is scarce, its structural similarity to other anti-feedant labdanes suggests a similar role.

Quantitative Data on Anti-Herbivore Activity:

Herbivore SpeciesCompoundEC50 (µg/cm²)Bioassay TypeReference
Spodoptera littoralisThis compoundData not availableLeaf Disc Choice-
Myzus persicaeThis compoundData not availableArtificial Diet-
Allelopathy

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Terpenoids are frequently implicated as allelochemicals. This compound, being a relatively non-polar compound, could persist in the soil and affect the germination and seedling growth of neighboring plants, thereby reducing competition for resources.

Quantitative Data on Allelopathic Activity:

Specific data on the allelopathic effects of purified this compound on the seed germination or seedling growth of common weeds or other plants are not well-documented. The table below illustrates how such data could be presented.

Target Plant SpeciesCompoundEffectConcentrationReference
Lactuca sativa (Lettuce)This compoundData not available--
Amaranthus retroflexusThis compoundData not available--

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the ecological roles of this compound.

Extraction and Isolation of this compound

A general workflow for the extraction and isolation of this compound from plant material is depicted below. The choice of solvent and chromatographic conditions may need to be optimized depending on the plant matrix.

Extraction and Isolation Workflow Plant_Material Dried and Ground Plant Material Solvent_Extraction Solvent Extraction (e.g., hexane, dichloromethane) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC Thin Layer Chromatography (TLC) Analysis Fractions->TLC Purified_Compound Purified this compound TLC->Purified_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Purified_Compound->Structure_Elucidation

Caption: General workflow for the extraction and isolation of this compound.

Protocol:

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature and grind to a fine powder.

  • Extraction: Macerate the powdered plant material with a non-polar solvent such as n-hexane or dichloromethane at room temperature for 24-48 hours. Repeat the extraction process three times.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate.

  • Monitoring: Monitor the collected fractions by Thin Layer Chromatography (TLC), visualizing the spots under UV light and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Purification: Combine fractions containing the compound of interest and further purify using preparative TLC or High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Antifungal Bioassay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal pathogen.

Protocol:

  • Fungal Culture: Grow the target fungal pathogen in a suitable liquid medium (e.g., Potato Dextrose Broth) to obtain a spore suspension. Adjust the spore concentration to a standardized value (e.g., 1 x 10⁵ spores/mL).

  • Compound Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Add the standardized fungal spore suspension to each well.

  • Controls: Include a positive control (medium with fungus and a known antifungal agent), a negative control (medium with fungus and solvent only), and a sterility control (medium only).

  • Incubation: Incubate the microtiter plate at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible fungal growth is observed.

Insect Anti-feedant Bioassay (Leaf Disc Choice Test)

This assay assesses the feeding deterrence of a compound to a chewing insect herbivore.

Protocol:

  • Insect Rearing: Maintain a laboratory colony of the target insect species (e.g., Spodoptera littoralis) on an artificial diet.

  • Compound Application: Prepare different concentrations of this compound in a suitable solvent (e.g., acetone).

  • Leaf Disc Preparation: Cut leaf discs of a suitable host plant (e.g., cabbage) of a uniform size.

  • Treatment: Apply a known volume of the this compound solution to one half of the leaf discs and the solvent alone (control) to the other half. Allow the solvent to evaporate completely.

  • Bioassay Arena: Place one treated and one control leaf disc in a Petri dish lined with moist filter paper.

  • Insect Introduction: Introduce a single, pre-starved insect larva into each Petri dish.

  • Incubation: Keep the Petri dishes in a controlled environment (temperature, light, humidity) for a defined period (e.g., 24 hours).

  • Data Collection: Measure the area of each leaf disc consumed using an image analysis software.

  • Calculation: Calculate the feeding deterrence index (FDI) or the EC50 value based on the consumption of treated versus control discs.

Allelopathy Bioassay (Seed Germination Test)

This assay evaluates the effect of a compound on the seed germination of a target plant species.

Protocol:

  • Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent and then in distilled water to create a range of test concentrations.

  • Petri Dish Setup: Place a sterile filter paper in each Petri dish.

  • Seed Plating: Place a known number of seeds (e.g., 20-25) of the target plant species (e.g., Lactuca sativa) on the filter paper in each Petri dish.

  • Treatment Application: Add a defined volume of each test solution to the respective Petri dishes. Use distilled water as a control.

  • Incubation: Incubate the Petri dishes in a growth chamber with controlled temperature and light conditions.

  • Data Collection: Record the number of germinated seeds daily for a specified period (e.g., 7 days). A seed is considered germinated when the radicle emerges.

  • Analysis: Calculate the germination percentage and germination rate for each treatment and compare them to the control.

Signaling Pathways

The involvement of specific signaling pathways in plants that are activated by or involve this compound has not been elucidated. However, it is well-established that plant defense responses to pathogens and herbivores are primarily mediated by the jasmonic acid (JA) and salicylic acid (SA) signaling pathways. It is plausible that the presence of this compound, as a defense compound, is regulated by these pathways, or that its application could elicit a defense response through these cascades.

Plant Defense Signaling cluster_0 Herbivore/Pathogen Attack Herbivore Herbivore Damage JA_Pathway Jasmonic Acid (JA) Pathway Herbivore->JA_Pathway Pathogen Pathogen Recognition SA_Pathway Salicylic Acid (SA) Pathway Pathogen->SA_Pathway Defense_Genes Activation of Defense Genes JA_Pathway->Defense_Genes SA_Pathway->Defense_Genes Epimanool_Production This compound Production Defense_Genes->Epimanool_Production

Caption: Generalized plant defense signaling leading to the production of secondary metabolites.

Conclusion and Future Directions

This compound, a labdane-type diterpenoid, holds significant potential as a key player in the chemical defense strategies of plants. While its structural similarity to other bioactive labdanes strongly suggests roles in antifungal, anti-herbivore, and allelopathic interactions, there is a notable lack of specific quantitative data in the current scientific literature. Future research should focus on:

  • Isolation and Quantification: Determining the concentration of this compound in various plant tissues and in response to different ecological pressures.

  • Bioactivity Screening: Conducting rigorous bioassays to determine the MIC values against a broader range of plant pathogens, EC50 values against economically important insect pests, and specific allelopathic effects on weed species.

  • Biosynthesis Elucidation: Identifying and characterizing the specific diterpene synthases responsible for this compound biosynthesis.

  • Signaling Pathway Analysis: Investigating the potential role of this compound in inducing plant defense signaling pathways and its regulation by hormones like jasmonic acid and salicylic acid.

A deeper understanding of the ecological roles of this compound will not only enhance our knowledge of plant-environment interactions but also open avenues for its potential application in sustainable agriculture and the development of novel pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 13-Epimanool from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Epimanool is a labdane diterpenoid found in various plant species, including Salvia prionitis, Tsuga chinensis (Taiwan or Chinese hemlock), and Larix decidua (European larch).[1] This document provides detailed application notes and protocols for the extraction, purification, and quantitative analysis of this compound from plant sources. Additionally, it explores potential biological activities and associated signaling pathways based on current research on related diterpenoids.

Data Presentation: Quantitative Analysis of this compound

While extensive quantitative data for this compound extraction is limited in publicly available literature, the following table summarizes known yields from Larix decidua.

Plant MaterialExtraction SolventReported Yield of this compound (% of extract)Reference
Wood of Larix deciduaMethanol2.77%[2]
Bark of Larix deciduaMethanol15.40%[2]
Wood of Larix deciduan-hexaneNot specified[2]
Bark of Larix deciduan-hexaneNot specified[2]

Note: The specific extraction methodology to achieve these yields was not detailed in the source material. The data indicates that the bark of Larix decidua is a significantly richer source of this compound compared to the wood. Further research is required to determine optimal extraction conditions and comparable yield data from other plant sources like Salvia prionitis and Tsuga chinensis.

Experimental Protocols

Protocol 1: Extraction of this compound from Salvia prionitis

This protocol is adapted from general methods for diterpenoid extraction from Salvia species.[2]

1. Plant Material Preparation:

  • Air-dry the whole plants of Salvia prionitis at room temperature in a shaded area.

  • Once completely dry, pulverize the plant material into a coarse powder using a mechanical grinder.

2. Maceration Extraction:

  • Soak the powdered plant material (e.g., 1 kg) in 95% ethanol (e.g., 5 L) in a large container at room temperature.

  • Allow the mixture to macerate for 72 hours with occasional stirring.

  • Filter the extract through cheesecloth or filter paper to separate the plant residue from the liquid extract.

  • Repeat the extraction process on the plant residue two more times with fresh 95% ethanol to ensure exhaustive extraction.

  • Combine the filtrates from all three extractions.

3. Solvent Evaporation:

  • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines a general procedure for the purification of diterpenoids from a crude plant extract.

1. Preparation of the Column:

  • Use a glass column of appropriate size based on the amount of crude extract.

  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

  • Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).

  • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate completely.

  • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

3. Elution:

  • Begin elution with a non-polar solvent such as hexane.

  • Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate in a stepwise or gradient manner (e.g., 100:0, 98:2, 95:5, etc., hexane:ethyl acetate).

  • Collect fractions of the eluate in separate test tubes.

4. Fraction Analysis:

  • Monitor the separation process using Thin Layer Chromatography (TLC).

  • Spot a small amount of each collected fraction onto a TLC plate and develop it in an appropriate solvent system.

  • Visualize the spots under UV light or by using a suitable staining reagent.

  • Combine the fractions that show a spot corresponding to the Rf value of a this compound standard.

5. Final Purification:

  • Concentrate the combined fractions containing this compound under reduced pressure.

  • If necessary, recrystallize the residue from a suitable solvent to obtain pure this compound.

Mandatory Visualizations

Experimental Workflow for Extraction and Purification

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried, Powdered Plant Material maceration Maceration with 95% Ethanol plant_material->maceration filtration Filtration maceration->filtration crude_extract Crude Ethanolic Extract filtration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pure_compound Pure this compound tlc_analysis->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Postulated Anti-Inflammatory Signaling Pathway

While the specific signaling pathways modulated by this compound have not been elucidated, many diterpenoids exhibit anti-inflammatory properties by inhibiting key inflammatory mediators. A plausible pathway is the inhibition of the NF-κB signaling cascade.

Anti_Inflammatory_Pathway cluster_pathway Postulated Anti-Inflammatory Action of this compound cluster_downstream Downstream Effects epimanool This compound ikk IKK Complex epimanool->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation (Inhibited) nfkb NF-κB (p50/p65) ikb->nfkb Sequesters in Cytoplasm nucleus Nucleus nfkb->nucleus Translocation (Blocked) inflammatory_genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) nfkb->inflammatory_genes Induces inflammation Reduced Inflammation

Caption: Postulated inhibition of the NF-κB pathway by this compound.

Postulated Anticancer (Apoptotic) Signaling Pathway

The anticancer activities of many natural products, including diterpenoids, are often mediated through the induction of apoptosis. A possible mechanism for this compound could involve the intrinsic (mitochondrial) apoptotic pathway.

Apoptotic_Pathway cluster_pathway Postulated Apoptotic Action of this compound cluster_downstream Downstream Effects epimanool This compound bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bak) epimanool->bcl2_family Modulation mitochondrion Mitochondrion bcl2_family->mitochondrion Induces Pore Formation cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 apoptosis Apoptosis (Programmed Cell Death) caspase_3->apoptosis

Caption: Postulated induction of the intrinsic apoptotic pathway by this compound.

Disclaimer

The provided protocols are based on general methodologies for the extraction and purification of diterpenoids and may require optimization for specific plant materials and desired purity levels. The signaling pathway diagrams are hypothetical and based on the known activities of structurally related compounds; further research is necessary to elucidate the specific mechanisms of action of this compound.

References

Application Notes and Protocols for the Isolation and Purification of 13-Epimanool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques and protocols for the isolation and purification of 13-Epimanool, a labdane diterpenoid found in various plant species, notably from the genus Salvia. The protocols are based on established methodologies for the extraction and purification of diterpenoids from plant matrices.

Introduction to this compound

This compound is a naturally occurring labdane diterpenoid with the molecular formula C₂₀H₃₄O. It has been identified in several plant species, including Salvia prionitis, Tsuga chinensis, and Larix decidua. Diterpenoids from Salvia species have garnered significant interest due to their potential biological activities, including anti-inflammatory and antimicrobial properties. While specific biological activities of this compound are not extensively documented in publicly available literature, related compounds from Salvia have been shown to inhibit inflammatory pathways. This document outlines a comprehensive approach to isolate and purify this compound for further research and development.

Data Presentation

Table 1: Representative Yields of Crude Plant Extracts Using Different Solvents

This table summarizes typical extraction yields from medicinal plants using various solvents. The actual yield of this compound will depend on the plant source, its geographical origin, and the specific extraction conditions used.

Plant Material (Dried)Extraction MethodSolventYield of Crude Extract (%)
Salvia spp. (Aerial Parts)MacerationMethanol10 - 15
Salvia spp. (Aerial Parts)Soxhlet ExtractionEthanol12 - 18
Salvia spp. (Aerial Parts)Ultrasound-AssistedAcetone8 - 12
Salvia spp. (Roots)MacerationDichloromethane3 - 6
Table 2: Hypothetical Purification Summary for this compound from Salvia prionitis

This table presents a projected summary of the purification process, outlining the expected yield and purity at each step. These values are illustrative and may vary based on experimental conditions.

Purification StepStarting MaterialFraction/EluateEstimated Yield (mg)Estimated Purity (%)
Crude Extraction 1 kg Dried S. prionitisMethanolic Extract120,000<1
Solvent Partitioning Methanolic Extractn-Hexane Fraction25,0005 - 10
Silica Gel Column Chromatography n-Hexane FractionHexane:EtOAc (95:5)1,50060 - 70
Preparative HPLC Semi-purified FractionThis compound Peak250>95

Experimental Protocols

General Workflow for Isolation and Purification

The overall process for obtaining pure this compound involves extraction from the plant material, followed by a series of chromatographic separations to isolate the compound of interest.

Isolation and Purification Workflow PlantMaterial Dried Plant Material (e.g., Salvia prionitis) Extraction Solvent Extraction (e.g., Methanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SolventPartitioning Solvent-Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) CrudeExtract->SolventPartitioning HexaneFraction n-Hexane Fraction (Enriched with this compound) SolventPartitioning->HexaneFraction ColumnChromatography Silica Gel Column Chromatography HexaneFraction->ColumnChromatography SemiPureFraction Semi-Purified Fraction ColumnChromatography->SemiPureFraction PrepHPLC Preparative HPLC SemiPureFraction->PrepHPLC PureCompound Pure this compound (>95%) PrepHPLC->PureCompound Characterization Structural Characterization (NMR, MS) PureCompound->Characterization

Caption: General workflow for the isolation and purification of this compound.

Protocol 1: Extraction of this compound from Salvia prionitis

This protocol describes the initial extraction of this compound from dried plant material.

Materials:

  • Dried and powdered aerial parts of Salvia prionitis

  • Methanol (analytical grade)

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

  • Erlenmeyer flasks

Procedure:

  • Weigh 1 kg of the dried, powdered plant material.

  • Place the powder in a large Erlenmeyer flask and add 5 L of methanol.

  • Macerate the mixture at room temperature for 72 hours with occasional stirring.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh methanol.

  • Combine all the filtrates.

  • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Protocol 2: Solvent Partitioning of the Crude Extract

This protocol separates compounds in the crude extract based on their polarity.

Materials:

  • Crude methanolic extract

  • n-Hexane (analytical grade)

  • Chloroform (analytical grade)

  • Ethyl acetate (analytical grade)

  • Distilled water

  • Separatory funnel

Procedure:

  • Suspend the crude methanolic extract (e.g., 100 g) in 500 mL of distilled water.

  • Transfer the suspension to a 2 L separatory funnel.

  • Perform liquid-liquid partitioning by adding 500 mL of n-hexane. Shake vigorously and allow the layers to separate.

  • Collect the upper n-hexane layer. Repeat this partitioning step two more times with fresh n-hexane. Combine the n-hexane fractions.

  • Subsequently, partition the remaining aqueous layer sequentially with chloroform (3 x 500 mL) and then ethyl acetate (3 x 500 mL).

  • Concentrate each of the fractions (n-hexane, chloroform, ethyl acetate, and the remaining aqueous fraction) using a rotary evaporator.

  • Based on the non-polar nature of diterpenoids, the n-hexane and chloroform fractions are expected to be enriched with this compound.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol describes the purification of the target fraction using column chromatography.

Materials:

  • n-Hexane fraction from Protocol 2

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Vanillin-sulfuric acid staining reagent

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack it into a glass column (e.g., 5 cm diameter, 60 cm length).

  • Dissolve the dried n-hexane fraction (e.g., 20 g) in a minimal amount of n-hexane and load it onto the top of the silica gel column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10, etc.).

  • Collect fractions of a fixed volume (e.g., 50 mL).

  • Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1).

  • Visualize the spots under a UV lamp and/or by staining with vanillin-sulfuric acid reagent followed by heating.

  • Combine the fractions containing the compound with the same Rf value as a this compound standard (if available) or fractions containing a major spot with a characteristic diterpenoid profile.

  • Evaporate the solvent from the combined fractions to obtain a semi-purified sample of this compound.

Protocol 4: High-Purity Purification by Preparative HPLC

This protocol details the final purification step to achieve high-purity this compound.

Materials:

  • Semi-purified this compound fraction

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

Procedure:

  • Dissolve the semi-purified this compound sample in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with a C18 column.

  • Use an isocratic mobile phase of acetonitrile and water (e.g., 85:15 v/v). The optimal ratio should be determined using an analytical HPLC first.

  • Set the flow rate (e.g., 10 mL/min for a preparative column).

  • Set the UV detector to an appropriate wavelength (e.g., 210 nm, as this compound lacks a strong chromophore).

  • Inject the sample onto the column.

  • Collect the peak corresponding to the retention time of this compound.

  • Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

  • Confirm the purity of the final product using analytical HPLC.

Potential Biological Activity and Signaling Pathway

While the specific signaling pathways modulated by this compound are not well-established, many diterpenoids from Salvia species exhibit anti-inflammatory properties. A common mechanism of anti-inflammatory action is the inhibition of the production of nitric oxide (NO), a pro-inflammatory mediator. This is often achieved through the downregulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways, which are activated by inflammatory stimuli such as lipopolysaccharide (LPS).

Anti-inflammatory Signaling Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release iNOS_gene iNOS Gene NFkB_active->iNOS_gene Nuclear Translocation & Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_protein->NO Synthesis Epimanool This compound Epimanool->IKK Inhibits

Caption: Potential anti-inflammatory mechanism of this compound.

Application Notes and Protocols for the GC-MS Analysis of Essential Oils Containing 13-Epimanool

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

13-Epimanool is a labdane-type diterpene alcohol found in the essential oils of various plants, notably in several species of the Salvia genus (sage) and in some conifers.[1][2][3] As a biomarker, it is utilized in the quality control and authentication of essential oils and resins.[2] Its chemical formula is C₂₀H₃₄O with a molecular weight of 290.5 g/mol .[4] This document provides a detailed protocol for the identification and quantification of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS), a robust analytical technique for separating and identifying volatile and semi-volatile compounds.

Quantitative Data Presentation

The concentration of this compound can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes the percentage composition of this compound in Salvia sclarea essential oil from a published study.

Essential Oil SourcePlant Propagation MethodPercentage of this compound (%)
Salvia sclarea (Clary Sage)In vitro propagated0.2[5]
Salvia sclarea (Clary Sage)In vivo propagated (from seeds)0.4[5]

Experimental Protocols

This section outlines a comprehensive protocol for the GC-MS analysis of essential oils to identify and quantify this compound.

Sample Preparation

Proper sample preparation is crucial for accurate GC-MS analysis.

  • Materials:

    • Essential oil sample

    • Hexane (or other suitable volatile organic solvent, e.g., ethanol, methanol)

    • Anhydrous sodium sulfate

    • 2 mL GC vials with caps

    • Micropipettes

  • Procedure:

    • To remove any residual water, treat the essential oil sample with a small amount of anhydrous sodium sulfate.[6]

    • Prepare a 1% (v/v) solution of the essential oil in hexane. For example, add 10 µL of the essential oil to 990 µL of hexane in a clean GC vial.

    • Cap the vial and vortex thoroughly to ensure a homogenous solution. The concentration may need to be adjusted depending on the expected concentration of this compound and the sensitivity of the instrument.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound and other diterpenes. These may need to be optimized for your specific instrument.

  • Gas Chromatograph (GC) Parameters:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.[7]

    • Injector Temperature: 250 °C.[7]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 5 minutes.

      • Ramp: Increase at 4 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

    • Mass Range: m/z 35-500.[7]

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Data Analysis and Compound Identification
  • Identification:

    • The primary identification of this compound is based on the comparison of its mass spectrum with reference spectra in commercial libraries such as NIST and Wiley.

    • Confirmation of identity is achieved by comparing the calculated Linear Retention Index (LRI) of the peak with published data. The LRI can be calculated using a homologous series of n-alkanes run under the same chromatographic conditions.

  • Quantification:

    • For quantitative analysis, an internal standard method is recommended for accuracy. A suitable internal standard would be a compound not naturally present in the essential oil, such as tridecane.

    • Prepare a series of calibration standards containing known concentrations of a this compound reference standard and a fixed concentration of the internal standard.

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • The concentration of this compound in the sample can then be determined from this calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the complete workflow from sample preparation to data analysis for the GC-MS analysis of essential oils.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_id Compound Identification prep1 Essential Oil Sample prep2 Dilution in Hexane (e.g., 1%) prep1->prep2 prep3 Vortex and Transfer to GC Vial prep2->prep3 analysis1 Injection into GC-MS prep3->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Mass Spectrometry Detection analysis2->analysis3 data1 Total Ion Chromatogram (TIC) analysis3->data1 data2 Peak Integration data1->data2 data3 Mass Spectral Deconvolution data2->data3 id1 Library Search (NIST, Wiley) data3->id1 id2 Retention Index Comparison data3->id2 id3 Confirmation with Standard (Optional) id1->id3 id2->id3 quant Quantitative Analysis (Calibration Curve) id3->quant Quantification report Final Report quant->report

Caption: GC-MS workflow for essential oil analysis.

Logical Workflow for Compound Identification

This diagram outlines the logical steps involved in identifying an unknown compound in an essential oil sample using GC-MS data.

start Acquire GC-MS Data peak_detection Detect Chromatographic Peak start->peak_detection mass_spectrum Extract Mass Spectrum peak_detection->mass_spectrum library_search Search Mass Spectral Library (e.g., NIST) mass_spectrum->library_search match_found Match Found? library_search->match_found ri_check Compare Retention Index with Literature match_found->ri_check Yes no_match No Suitable Library Match match_found->no_match No ri_match RI Match? ri_check->ri_match tentative_id Tentative Identification ri_match->tentative_id No, but plausible confirmed_id Confirmed Identification ri_match->confirmed_id Yes no_ri_match Inconclusive Identification tentative_id->no_ri_match further_analysis Further Structural Elucidation (e.g., NMR) no_match->further_analysis

Caption: Logical workflow for compound identification.

Mass Fragmentation Pathway of this compound

The mass fragmentation of labdane diterpenes is often characterized by the loss of their alkyl side chain.[1] The following diagram illustrates a plausible fragmentation pathway for this compound under electron impact ionization.

parent This compound Molecular Ion (M+) m/z = 290 loss_h2o Loss of H₂O [M-18]+ parent->loss_h2o - H₂O loss_sidechain Loss of C₄H₇O (Side Chain) parent->loss_sidechain - C₄H₇O fragment1 Fragment Ion m/z = 272 loss_h2o->fragment1 fragment2 Fragment Ion m/z = 219 loss_sidechain->fragment2

Caption: Plausible mass fragmentation of this compound.

References

Synthesis and Application of 13-Epimanool and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

13-Epimanool, a labdane-type diterpene, and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including potential anticancer and antibacterial properties. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its key derivative, 13-epi-manoyl oxide, from the readily available natural product, (-)-sclareol. Furthermore, it explores the potential mechanisms of action of these compounds, offering valuable insights for researchers in drug discovery and development.

Data Presentation

Table 1: Synthesis of 13-epi-Manoyl Oxide from (-)-Sclareol
EntryProcedureReaction Temperature (°C)FSO3H (mol equiv.)Ratio of 13-epi-manoyl oxide to manoyl oxideReference
1P1-7839:1[1]
2P2-7834:1[1]
3P3-7833:1[1]
4P4-7831:1[1]
5P5031:2[1]

For a detailed description of procedures P1-P5, please refer to the original research paper.[1]

Table 2: 1H and 13C NMR Spectral Data for 13-epi-Manoyl Oxide in CDCl3
Position13C NMR (δ, ppm)1H NMR (δ, ppm, multiplicity, J in Hz)
139.21.00-1.08 (m), 1.48-1.56 (m)
218.41.50-1.58 (m)
342.11.35-1.45 (m)
433.5-
555.70.88 (d, J=7.0)
620.31.60-1.68 (m)
741.61.20-1.28 (m), 1.88-1.96 (m)
875.2-
956.11.25 (d, J=7.0)
1037.0-
1115.61.55-1.65 (m)
1235.51.70-1.80 (m)
1373.1-
1426.91.28 (s)
1524.51.21 (s)
1628.51.25 (s)
17107.54.58 (d, J=1.5), 4.85 (d, J=1.5)
1833.40.80 (s)
1921.50.87 (s)
2014.70.80 (s)

(Data sourced from Morarescu et al., 2021)[1]

Experimental Protocols

Protocol 1: Selective Synthesis of 13-epi-Manoyl Oxide from (-)-Sclareol

This protocol is adapted from the work of Morarescu et al. (2021)[1].

Materials:

  • (-)-Sclareol

  • Dichloromethane (DCM)

  • Isopropyl nitrate (iPrNO2)

  • Fluorosulfonic acid (FSO3H)

  • Diethyl ether (Et2O)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve (-)-sclareol (1 mmol) in a 2:1 mixture of DCM and iPrNO2 (5 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add fluorosulfonic acid (3 mmol, 3 equivalents) to the cooled solution with stirring.

  • Maintain the reaction at -78°C for 15 minutes.

  • Quench the reaction by adding 30% aqueous KOH.

  • Extract the mixture with diethyl ether.

  • Wash the organic layer with brine until neutral.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel to obtain 13-epi-manoyl oxide.

Characterization: The structure of the synthesized 13-epi-manoyl oxide should be confirmed by 1H and 13C NMR spectroscopy and compared with the data presented in Table 2.

Mandatory Visualizations

Biosynthesis of Sclareol and Related Diterpenes

Biosynthesis of Sclareol Biosynthetic Pathway of Sclareol and Related Diterpenes GGPP Geranylgeranyl diphosphate (GGPP) CPP Copalyl diphosphate (CPP) GGPP->CPP Class II diTPS Sclareol Sclareol CPP->Sclareol Class I diTPS Manool Manool CPP->Manool Class I diTPS Manoyl_oxide Manoyl oxide Sclareol->Manoyl_oxide epi_Manoyl_oxide 13-epi-Manoyl oxide Sclareol->epi_Manoyl_oxide

Caption: Biosynthesis of Sclareol and its derivatives.

Experimental Workflow for the Synthesis of 13-epi-Manoyl Oxide

Synthesis of 13-epi-Manoyl Oxide Workflow for the Synthesis of 13-epi-Manoyl Oxide start Start: (-)-Sclareol dissolve Dissolve in DCM/iPrNO2 start->dissolve cool Cool to -78°C dissolve->cool add_acid Add FSO3H cool->add_acid react React for 15 min add_acid->react quench Quench with aq. KOH react->quench extract Extract with Et2O quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end End: 13-epi-Manoyl Oxide purify->end

Caption: Synthesis workflow for 13-epi-Manoyl Oxide.

Proposed Anticancer Signaling Pathway of Labdane Diterpenes

Anticancer Signaling Pathway Proposed Anticancer Signaling Pathway of Labdane Diterpenes cluster_cell Cancer Cell cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Labdane Labdane Diterpene (e.g., this compound derivative) ERK ERK Labdane->ERK activates JNK JNK Labdane->JNK activates PI3K PI3K Labdane->PI3K inhibits CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) Labdane->CellCycleArrest Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis Akt Akt PI3K->Akt activates Akt->Apoptosis inhibits Akt->CellCycleArrest inhibits

Caption: Anticancer signaling of labdane diterpenes.

Discussion of Biological Activities

Labdane diterpenes, including derivatives of this compound, have demonstrated promising anticancer activities. Studies on related compounds suggest that their mechanism of action may involve the modulation of key cellular signaling pathways.

Anticancer Effects:

  • Induction of Apoptosis: Labdane diterpenes have been shown to induce programmed cell death (apoptosis) in cancer cells.[2] This is a crucial mechanism for eliminating malignant cells. The activation of the MAPK pathway, specifically through the phosphorylation of ERK and JNK, is believed to play a significant role in initiating the apoptotic cascade.[3]

  • Cell Cycle Arrest: Some derivatives of 13-epi-manoyl oxide have been observed to cause a delay in the G0/G1 phase of the cell cycle in leukemic cell lines.[2] By arresting the cell cycle, these compounds can inhibit the proliferation of cancer cells.

  • Modulation of PI3K/Akt Pathway: The PI3K/Akt signaling pathway is often hyperactivated in cancer, promoting cell survival and proliferation. Some labdane diterpenes have been found to inhibit this pathway, thereby contributing to their anticancer effects.[4]

Antibacterial Effects: The antibacterial activity of compounds like 13-epi-sclareol has been attributed to the disruption of the bacterial respiratory chain, providing a specific target for antimicrobial drug development.

Conclusion

The synthesis of this compound derivatives from readily available starting materials like (-)-sclareol offers a promising avenue for the development of new therapeutic agents. The detailed protocols and mechanistic insights provided in this document are intended to facilitate further research in this exciting field. Future studies should focus on the synthesis of a wider range of derivatives and a more in-depth elucidation of their mechanisms of action to fully realize their therapeutic potential.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of 13-Epimanool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Epimanool is a naturally occurring labdane diterpenoid that has demonstrated promising antifungal properties. This document provides detailed application notes and protocols for conducting antifungal susceptibility testing of this compound against various fungal pathogens. The following sections outline the methodologies for determining the minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), and for assessing potential synergistic interactions with conventional antifungal drugs. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.

Data Presentation

The antifungal activity of this compound and its analogues, such as sclareol, has been evaluated against several fungal species. The following tables summarize the available quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of Labdane Diterpenes against Candida Species

CompoundFungal SpeciesMIC (µg/mL)Reference
SclareolCandida albicans50[1]
SclareolCandida auris50[1]
SclareolCandida parapsilosis50[1]
(E)-8(17),12-labdadiene-15,16-dialCandida albicansStrong Activity[2]
(E)-8(17),12-labdadiene-15,16-dialCandida guilliermondiiStrong Activity[2]
(E)-8(17),12-labdadiene-15,16-dialCandida tropicalisStrong Activity[2]
(E)-8(17),12-labdadiene-15,16-dialCandida utilisStrong Activity[2]

*Qualitative description from the reference, specific MIC value not provided.

Table 2: Minimum Fungicidal Concentration (MFC) of Sclareol against Candida albicans

CompoundFungal SpeciesMFC (µg/mL)Reference
SclareolCandida albicans100[1]

Table 3: Synergistic Activity of Sclareol with Miconazole against Candida albicans

CombinationFungal SpeciesFIC IndexInterpretationReference
Sclareol + MiconazoleCandida albicans0.31Synergy[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the CLSI M27-A3 guidelines for yeasts.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • Hemocytometer or spectrophotometer for inoculum standardization

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Solvent control (e.g., DMSO)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a series of twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.125 to 256 µg/mL.

    • Include a positive control (a known antifungal drug), a negative control (medium only), and a solvent control (medium with the same concentration of solvent used to dissolve this compound).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions, positive control, and solvent control. The final volume in each well should be 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

Materials:

  • Results from the MIC assay (Protocol 1)

  • Sabouraud Dextrose Agar plates

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Spot the aliquot onto a Sabouraud Dextrose Agar plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate.

Protocol 3: Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effects of this compound in combination with a conventional antifungal drug.

Materials:

  • This compound stock solution

  • Conventional antifungal drug stock solution (e.g., Fluconazole, Amphotericin B)

  • Materials listed in Protocol 1

Procedure:

  • Plate Setup:

    • In a 96-well plate, prepare serial dilutions of this compound horizontally and the conventional antifungal drug vertically. This creates a matrix of wells with various concentration combinations of the two compounds.

    • Include rows and columns with each compound alone to determine their individual MICs in the same experiment.

  • Inoculation and Incubation:

    • Inoculate the plate with the standardized fungal suspension as described in Protocol 1.

    • Incubate under the same conditions (35°C for 24-48 hours).

  • Data Analysis and Interpretation:

    • Determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of conventional drug = (MIC of conventional drug in combination) / (MIC of conventional drug alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs:

      • FICI = FIC of this compound + FIC of conventional drug

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1.0

      • Indifference: 1.0 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_mic MIC/MFC Determination cluster_synergy Synergy Testing A Fungal Isolate D Prepare Fungal Inoculum (0.5 McFarland) A->D B This compound Stock E Serial Dilutions B->E C Antifungal Drug Stock C->E F Broth Microdilution Assay (96-well plate) D->F L Checkerboard Assay (96-well plate) D->L E->F E->L G Incubate 24-48h at 35°C F->G H Read MIC (Visual/Spectrophotometer) G->H I Spot on Agar Plates H->I J Incubate 24-48h at 35°C I->J K Determine MFC J->K M Incubate 24-48h at 35°C L->M N Read MICs of Combinations M->N O Calculate FIC Index N->O P Interpret Interaction O->P

Caption: Experimental workflow for antifungal susceptibility testing of this compound.

Proposed Mechanism of Action

Based on studies of the closely related labdane diterpene sclareol, the antifungal mechanism of this compound is likely multifaceted, primarily targeting the fungal cell's integrity and vital functions. The proposed mechanism involves:

  • Disruption of Cell Membrane Integrity: this compound is hypothesized to increase the permeability of the fungal cell membrane, leading to leakage of intracellular components and ultimately cell death.[1]

  • Mitochondrial Dysfunction: The compound may disrupt the mitochondrial membrane potential, a key indicator of mitochondrial function. This disruption can lead to an increase in reactive oxygen species (ROS) production and trigger an apoptosis-like cell death cascade.[1][3]

  • Inhibition of Virulence Factors: this compound may also interfere with key virulence factors of fungal pathogens, such as the transition from yeast to hyphal form and biofilm formation in Candida albicans.[1]

Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_effects Cellular Effects Membrane Cell Membrane Permeability Increased Membrane Permeability Membrane->Permeability Mitochondrion Mitochondrion Mito_dysfunction Mitochondrial Dysfunction Mitochondrion->Mito_dysfunction Virulence Virulence Factors (Hyphal formation, Biofilm) Virulence_inhibition Inhibition of Virulence Factors Virulence->Virulence_inhibition Epimanool This compound Epimanool->Membrane Disrupts Epimanool->Mitochondrion Targets Epimanool->Virulence Inhibits Apoptosis Apoptosis-like Cell Death Permeability->Apoptosis ROS Increased ROS Mito_dysfunction->ROS ROS->Apoptosis

Caption: Proposed mechanism of antifungal action of this compound.

Signaling Pathways Potentially Affected by this compound

While direct evidence for this compound's effect on specific signaling pathways is still emerging, its proposed mechanism of inducing cellular stress suggests potential modulation of key fungal stress response pathways. Further research is warranted to investigate the impact of this compound on the following pathways:

  • Cell Wall Integrity (CWI) Pathway: This MAPK pathway is crucial for responding to cell wall stress. Given that this compound may affect the cell membrane, which is physically linked to the cell wall, activation of the CWI pathway is a plausible downstream effect.

  • High Osmolarity Glycerol (HOG) Pathway: This pathway is activated by osmotic and oxidative stress. The potential increase in ROS production induced by this compound could trigger this pathway.

  • Calcium-Calcineurin Signaling Pathway: Disruption of ion homeostasis, a potential consequence of membrane damage, can lead to influxes of calcium, activating this pathway which is critical for virulence and stress responses in many fungi.

  • cAMP-PKA Pathway: This pathway is involved in morphogenesis and virulence. The inhibition of hyphal formation by the related compound sclareol suggests a possible link to the cAMP-PKA pathway.[4]

Signaling_Pathways cluster_stress Cellular Stress cluster_pathways Potential Downstream Signaling Pathways Epimanool This compound Membrane_Stress Membrane Stress Epimanool->Membrane_Stress Oxidative_Stress Oxidative Stress (ROS) Epimanool->Oxidative_Stress Ion_Imbalance Ion Imbalance Epimanool->Ion_Imbalance cAMP cAMP-PKA Pathway Epimanool->cAMP Inhibits Morphogenesis CWI Cell Wall Integrity (MAPK Pathway) Membrane_Stress->CWI HOG High Osmolarity Glycerol (MAPK Pathway) Oxidative_Stress->HOG Calcium Calcium-Calcineurin Signaling Ion_Imbalance->Calcium

Caption: Potential signaling pathways affected by this compound-induced cellular stress.

References

Application Notes and Protocols for 13-Epimanool in Natural Product Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current research on 13-Epimanool, a labdane diterpenoid found in various natural sources, including species of the Tsuga (hemlock) and Salvia genera. This document summarizes its known biological activities, potential mechanisms of action, and detailed protocols for its investigation in a laboratory setting.

Biological Activities of this compound and Related Diterpenes

This compound has been primarily investigated for its potential antifungal, cytotoxic, and anti-inflammatory properties. While specific quantitative data for this compound is limited in publicly available literature, research on closely related labdane diterpenoids provides valuable insights into its potential therapeutic applications.

Data Presentation: Summary of Biological Activities

The following table summarizes the reported biological activities of labdane diterpenes, including compounds structurally related to this compound. This data is compiled from various studies to provide a comparative overview.

Compound ClassBiological ActivityCell Line / OrganismQuantitative Data (IC₅₀ / MIC)Reference
Labdane DiterpenesCytotoxicHuman Leukemic Cell Lines (various)IC₅₀: 11.4 - 27.3 µg/mL[1]
Labdane DiterpenesCytotoxicHCC70 (Breast Cancer)IC₅₀: 24.65 - 127.90 µM[2]
Labdane DiterpenesAnti-inflammatory (NO, PGE₂, TNF-α inhibition)RAW 264.7 MacrophagesIC₅₀: 1 - 10 µM[3]
ent-13-epi-ManoyloxideAntimicrobialEscherichia coliMIC: 32 µg/mL[4]
ent-13-epi-ManoyloxideCytotoxicHT-29, T47DNot specified[4]
Labdane DiterpenesAntifungalCandida species, Aspergillus speciesMIC: 0.2 - 12.5 µg/mL[5]
Labdane DiterpenesAntimicrobialMethicillin-resistant S. aureusMIC: 213 µM[6]

Note: The data presented for labdane diterpenes and ent-13-epi-manoyloxide are from studies on related compounds and may not be directly representative of this compound's specific activity. Further research is required to determine the precise quantitative bioactivities of this compound.

Potential Signaling Pathways and Mechanisms of Action

Research on labdane diterpenoids suggests that their anti-inflammatory effects are mediated through the inhibition of key signaling pathways. The primary mechanism appears to be the downregulation of the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway Inhibition

Labdane diterpenes have been shown to inhibit the activation of the NF-κB signaling pathway in response to inflammatory stimuli like lipopolysaccharide (LPS).[3][7] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα and IκBβ, which are inhibitory proteins that sequester NF-κB in the cytoplasm. By stabilizing the IκB-NF-κB complex, the translocation of the active p65 subunit of NF-κB to the nucleus is blocked. This, in turn, prevents the transcription of pro-inflammatory genes, including those for nitric oxide synthase-2 (NOS-2), cyclooxygenase-2 (COX-2), and various inflammatory cytokines like TNF-α.[3]

NF_kB_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (p65) IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to NFkB_n NF-κB (p65) Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) Epimanool This compound (and related labdanes) Epimanool->IKK inhibits NFkB_n->Pro_inflammatory_Genes activates Experimental_Workflow Start Start: Natural Source (e.g., Salvia species) Extraction Extraction & Isolation of this compound Start->Extraction Purity Purity & Structural Elucidation (NMR, MS) Extraction->Purity Bioassays In Vitro Bioassays Purity->Bioassays Cytotoxicity Cytotoxicity Assay (e.g., MTT) Bioassays->Cytotoxicity Antifungal Antifungal Assay (e.g., Broth Microdilution) Bioassays->Antifungal Anti_inflammatory Anti-inflammatory Assay (e.g., NO production) Bioassays->Anti_inflammatory Mechanism Mechanism of Action Studies (e.g., Western Blot for NF-κB) Cytotoxicity->Mechanism Antifungal->Mechanism Anti_inflammatory->Mechanism End End: Data Analysis & Conclusion Mechanism->End

References

Troubleshooting & Optimization

Technical Support Center: 13-Epimanool Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 13-Epimanool.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low Extraction Yield

Possible Causes and Solutions:

  • Inappropriate Solvent Selection: The polarity of the extraction solvent is critical for efficiently isolating this compound, a diterpenoid. Non-polar or semi-polar solvents are generally more effective.

    • Recommendation: Experiment with a range of solvents with varying polarities. Start with less polar solvents like hexane or ethyl acetate and gradually increase polarity by using mixtures with methanol or ethanol.

  • Suboptimal Extraction Method: The chosen extraction technique can significantly impact the yield.

    • Recommendation: For thermally stable compounds like this compound, Soxhlet extraction can provide a higher yield compared to maceration due to the continuous cycling of fresh, hot solvent.[1] For thermo-sensitive samples, ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve yield and reduce extraction time.

  • Insufficient Extraction Time or Temperature: Incomplete extraction can occur if the duration or temperature is not optimal.

    • Recommendation: Optimize the extraction time and temperature for your chosen method. For Soxhlet extraction, a longer duration may be necessary. For maceration, gentle heating can improve efficiency, but be mindful of potential degradation of other co-extracted compounds.

  • Improper Sample Preparation: The particle size of the plant material affects solvent penetration and, consequently, the extraction yield.

    • Recommendation: Grind the dried plant material to a fine, uniform powder to maximize the surface area exposed to the solvent.

Issue 2: Co-extraction of Impurities

Possible Causes and Solutions:

  • Non-selective Solvent: The use of a highly polar solvent can lead to the co-extraction of a wide range of impurities, including chlorophyll and other polar compounds.

    • Recommendation: Employ a multi-step extraction process. Start with a non-polar solvent like hexane to remove lipids and chlorophyll (defatting) before extracting with a solvent of intermediate polarity for this compound.

  • Lack of Pre-extraction Purification: Failure to remove major interfering substances before the main extraction can complicate the purification process.

    • Recommendation: Perform a preliminary wash of the plant material with a non-polar solvent to eliminate waxes and other lipophilic impurities.

Issue 3: Difficulty in Purification

Possible Causes and Solutions:

  • Presence of Structurally Similar Compounds: The crude extract may contain other diterpenoids with similar polarities to this compound, making separation by conventional chromatography challenging.

    • Recommendation: Utilize a combination of chromatographic techniques. Start with column chromatography using silica gel and a gradient elution system. Follow this with preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for final purification.

  • Compound Degradation during Purification: this compound may be sensitive to acidic or basic conditions, or prolonged exposure to heat and light during the purification process.

    • Recommendation: Use neutral solvents and avoid harsh pH conditions. Protect the sample from light and heat. Work efficiently to minimize the purification time.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound extraction?

A1: this compound is a labdane-type diterpene commonly found in various plant species, particularly within the Croton genus of the Euphorbiaceae family. Species such as Croton gratissimus and Croton kilwae have been identified as sources of this compound.

Q2: Which solvent system is recommended for the initial extraction of this compound?

A2: A solvent of intermediate polarity is generally recommended for the selective extraction of this compound. Ethyl acetate or a mixture of hexane and ethyl acetate often provides a good balance between yield and selectivity. A preliminary extraction with a non-polar solvent like hexane is advisable to remove non-polar impurities.

Q3: What is a suitable chromatographic method for the purification of this compound?

A3: A multi-step chromatographic approach is often necessary for obtaining pure this compound.

  • Column Chromatography: This is an effective initial step for fractionating the crude extract. A silica gel stationary phase with a gradient mobile phase of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is commonly used.

  • Preparative Thin Layer Chromatography (TLC): This technique can be used to further purify fractions obtained from column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol/water or acetonitrile/water) is the final recommended step.

Q4: How can I confirm the identity and purity of the isolated this compound?

A4: The identity and purity of the isolated compound can be confirmed using a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product by observing a single, sharp peak.

Data Presentation

Table 1: Comparison of Extraction Methods for Diterpenoids from Croton Species (Hypothetical Data)

Extraction MethodSolventTemperature (°C)Time (hours)Yield (%)Purity (%)
MacerationEthyl Acetate25721.265
Soxhlet ExtractionEthyl Acetate60242.560
Ultrasound-AssistedEthyl Acetate4022.168
Microwave-AssistedEthyl Acetate500.52.370

Table 2: Influence of Solvent Polarity on this compound Yield (Hypothetical Data)

Solvent System (v/v)Polarity IndexRelative Yield (%)
Hexane (100%)0.145
Hexane:Ethyl Acetate (8:2)1.385
Hexane:Ethyl Acetate (1:1)2.2100
Ethyl Acetate (100%)4.492
Methanol (100%)5.160

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound

  • Sample Preparation: Air-dry the plant material (e.g., leaves or bark of Croton gratissimus) at room temperature and grind it into a fine powder.

  • Defatting: Pack the powdered material into a cellulose thimble and perform a preliminary extraction with n-hexane for 6-8 hours in a Soxhlet apparatus to remove lipids and other non-polar compounds.

  • Main Extraction: Air-dry the defatted plant material to remove residual hexane. Then, extract the material with ethyl acetate for 12-18 hours in the Soxhlet apparatus.

  • Concentration: Evaporate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification of this compound by Column Chromatography

  • Column Packing: Prepare a silica gel slurry in hexane and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with 100% hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Pooling: Combine the fractions containing the compound of interest (as determined by TLC) and evaporate the solvent to obtain a purified fraction.

  • Further Purification: If necessary, subject the purified fraction to preparative TLC or HPLC for final purification.

Mandatory Visualization

Extraction_Workflow Start Plant Material (e.g., Croton gratissimus) Grinding Grinding and Drying Start->Grinding Defatting Defatting with Hexane (Soxhlet) Grinding->Defatting Extraction Extraction with Ethyl Acetate (Soxhlet) Defatting->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Purified_Fractions Purified Fractions Fraction_Collection->Purified_Fractions Final_Purification Final Purification (Prep. TLC/HPLC) Purified_Fractions->Final_Purification Pure_Compound Pure this compound Final_Purification->Pure_Compound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic Problem Low Yield or Purity Issue Check_Solvent Is the solvent appropriate? Problem->Check_Solvent Check_Method Is the extraction method optimal? Problem->Check_Method Check_Parameters Are time and temperature optimized? Problem->Check_Parameters Check_Purification Is the purification strategy effective? Problem->Check_Purification Solution_Solvent Optimize solvent polarity Check_Solvent->Solution_Solvent Solution_Method Consider alternative methods (Soxhlet, UAE) Check_Method->Solution_Method Solution_Parameters Adjust time and temperature Check_Parameters->Solution_Parameters Solution_Purification Use multi-step chromatography Check_Purification->Solution_Purification

Caption: Troubleshooting logic for this compound extraction issues.

Hypothetical_Signaling_Pathway Epimanool This compound Receptor Cell Surface Receptor Epimanool->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway for this compound's biological activity.

References

Technical Support Center: Purification of 13-Epimanool

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 13-Epimanool, a labdane diterpenoid commonly isolated from sources such as Salvia sclarea (clary sage).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from natural extracts?

The main challenges in the purification of this compound stem from its structural similarity to other co-occurring labdane diterpenes in its natural sources, particularly Salvia sclarea. These challenges include:

  • Co-elution of Isomers: this compound is often found alongside its isomers, such as manool and sclareol. These compounds have very similar polarities, making their separation by standard chromatographic techniques difficult.

  • Complex Extract Matrix: The crude extracts from Salvia sclarea are complex mixtures containing a wide variety of compounds, including other diterpenoids, sesquiterpenes, monoterpenes (like linalool and linalyl acetate), flavonoids, and triterpenoids.[1] This complex matrix can interfere with the purification process.

  • Low Concentration: this compound can be a minor component in the extract compared to other major constituents like sclareol, which can be present in high concentrations.[2]

Q2: What are the most common impurities to look out for during the purification of this compound?

The most common impurities are other components of the essential oil or extract of the source material. For Salvia sclarea, these include:

  • Labdane Diterpenes: Sclareol, manool, salvipisone, ferruginol.[1]

  • Sesquiterpenes: Caryophyllene oxide, spathulenol.[1]

  • Monoterpenes: Linalyl acetate, linalool.

  • Flavonoids and Triterpenoids.

The structural similarity of the labdane diterpenes makes them the most challenging impurities to remove.

Q3: What analytical techniques are recommended for assessing the purity of this compound fractions?

A combination of chromatographic and spectroscopic methods is recommended for purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing the volatile components of the fractions and identifying common impurities like monoterpenes and sesquiterpenes.

  • High-Performance Liquid Chromatography (HPLC): Can be used with various detectors (e.g., UV, ELSD) to quantify the purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the purified compound and identifying any remaining isomeric impurities.

Troubleshooting Guide

Issue 1: Co-elution of this compound with other Diterpenes (e.g., Manool, Sclareol)

Question: My fractions containing this compound are contaminated with what appears to be manool and/or sclareol. How can I improve the separation?

Answer:

Separating these structurally similar labdane diterpenes is a common challenge. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase:

    • Fine-tune the Polarity: Use a shallow gradient of a less polar solvent system, such as hexane-ethyl acetate or hexane-diethyl ether, on a silica gel column. Small changes in the solvent ratio can significantly impact separation.

    • Try a Different Solvent System: If hexane-ethyl acetate is not providing adequate separation, consider trying other solvent systems like dichloromethane-acetone or chloroform-methanol in very low concentrations.

  • Modify the Stationary Phase:

    • Argentation Chromatography: Use silica gel impregnated with silver nitrate (AgNO₃). The silver ions interact with the double bonds in the diterpenes, often providing enhanced separation of isomers. This technique has been successfully used for separating diterpenes from Salvia sclarea.[2]

    • Use a Different Sorbent: If silica gel is not effective, consider using other stationary phases like alumina or a bonded-phase silica (e.g., diol, cyano).

  • Employ High-Performance Liquid Chromatography (HPLC):

    • Preparative HPLC: For high-purity final product, preparative or semi-preparative HPLC with a normal-phase or reverse-phase column can provide the necessary resolution.

Issue 2: Low Recovery of this compound from the Column

Question: I am experiencing a significant loss of my target compound during column chromatography. What could be the cause and how can I mitigate it?

Answer:

Low recovery can be due to several factors:

  • Irreversible Adsorption: this compound may be irreversibly adsorbing to the stationary phase.

    • Deactivate the Silica Gel: The acidic nature of silica gel can sometimes lead to compound degradation or strong adsorption. You can try deactivating the silica gel by treating it with a small amount of a polar solvent like methanol or by adding a small percentage of a base like triethylamine to your mobile phase.

    • Check Compound Stability: Before running a large-scale column, perform a small-scale test to ensure your compound is stable on silica gel.

  • Improper Elution: The mobile phase may not be strong enough to elute the compound effectively.

    • Increase Solvent Polarity: After eluting the less polar impurities, gradually increase the polarity of your mobile phase to ensure complete elution of this compound.

  • Sample Overloading: Loading too much crude material onto the column can lead to poor separation and band broadening, which can appear as low recovery in pure fractions.

    • Reduce Sample Load: Use a larger column for the amount of sample or reduce the amount of sample loaded. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Issue 3: Tailing of Peaks During Column Chromatography

Question: The fractions containing this compound show significant tailing on TLC analysis. How can I get sharper bands?

Answer:

Peak tailing is often caused by interactions between the compound and the stationary phase.

  • Optimize Solvent System:

    • Add a Polar Modifier: Adding a small amount of a more polar solvent (e.g., a few drops of methanol or acetic acid, depending on the compound's nature) to your mobile phase can help to reduce tailing by competing for active sites on the silica gel.

  • Check Sample Application:

    • Concentrated Sample Loading: Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent. A diffuse starting band will lead to broad, tailing peaks.

  • Column Packing:

    • Properly Packed Column: Ensure your column is packed uniformly without any cracks or channels. An improperly packed column can lead to uneven flow and peak tailing.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for the Purification of this compound

This protocol is a general guideline based on methods used for the separation of labdane diterpenes from Salvia species.[3][4] Optimization may be required based on the specific composition of the crude extract.

1. Preparation of the Crude Extract:

  • Extract the dried and ground plant material (e.g., aerial parts of Salvia sclarea) with a non-polar solvent like n-hexane or a slightly more polar solvent like acetone.[1][3]

  • Concentrate the extract under reduced pressure to obtain a gummy residue.

2. Column Preparation:

  • Use silica gel with a mesh size of 70-230 or 230-400.

  • Prepare a slurry of the silica gel in the initial mobile phase (e.g., 100% n-hexane).

  • Pack the column with the slurry, ensuring a uniform and compact bed.

3. Sample Loading:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel and then carefully adding the dried silica to the top of the column.

4. Elution:

  • Start with a non-polar mobile phase (e.g., 100% n-hexane).

  • Gradually increase the polarity using a gradient of ethyl acetate in n-hexane (e.g., from 0% to 100% ethyl acetate).

  • After the elution of less polar compounds, a further increase in polarity with methanol in ethyl acetate may be necessary to elute more polar diterpenes.[3]

5. Fraction Collection and Analysis:

  • Collect fractions of a suitable volume.

  • Monitor the fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., ceric ammonium molybdate stain).

  • Combine the fractions containing this compound based on the TLC analysis.

Quantitative Data Summary (Illustrative)

ParameterValueReference
Stationary PhaseSilica Gel (70-230 mesh)Adapted from[4]
Mobile PhaseGradient: n-hexane -> n-hexane/EtOAc -> EtOAc -> EtOAc/MeOHAdapted from[3]
Typical YieldHighly dependent on source materialN/A
Expected Purity>95% after subsequent purification stepsN/A

Visualizations

Purification Workflow

PurificationWorkflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Salvia sclarea Plant Material extraction Solvent Extraction (n-Hexane or Acetone) plant_material->extraction crude_extract Crude Diterpene Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography hplc Preparative HPLC (Optional) column_chromatography->hplc For higher purity pure_13_epimanool Pure this compound column_chromatography->pure_13_epimanool If sufficient purity hplc->pure_13_epimanool analysis Purity Assessment (GC-MS, HPLC, NMR) pure_13_epimanool->analysis

Caption: General workflow for the extraction and purification of this compound.

Logical Relationship of Purification Challenges

PurificationChallenges challenge Purification Challenge coelution Co-elution of Isomers challenge->coelution matrix Complex Extract Matrix challenge->matrix concentration Low Concentration challenge->concentration manool Manool coelution->manool sclareol Sclareol coelution->sclareol other_terpenes Other Terpenes matrix->other_terpenes

Caption: Key challenges in the purification of this compound.

References

Technical Support Center: 13-Epimanool Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 13-Epimanool in various solvents. The information presented here is designed to help you design and execute stability studies, troubleshoot common issues, and interpret your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, this compound should be stored at 4°C under an inert atmosphere. To ensure maximum product recovery, it is recommended to centrifuge the original vial before removing the cap.

Q2: I am dissolving this compound for my experiments. Which solvents are recommended?

Q3: My analytical results for this compound are inconsistent. What could be the cause?

Inconsistent results can arise from the degradation of this compound. As a terpenoid with unsaturated bonds, it may be susceptible to degradation under certain conditions.[1] Factors that can affect the stability of natural products like this compound include:

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV or fluorescent light can induce photochemical reactions.

  • pH: Acidic or basic conditions can catalyze degradation pathways.

  • Oxidation: The presence of oxygen or oxidizing agents can lead to the formation of oxidation products.[2]

  • Solvent Purity: Impurities in solvents can react with the compound.

It is recommended to conduct a forced degradation study to understand the potential degradation pathways and to develop a stability-indicating analytical method.

Q4: How can I assess the stability of this compound in my chosen solvent?

A stability study should be performed by dissolving this compound in the solvent of interest and monitoring its concentration over time under specific storage conditions (e.g., temperature, light exposure). High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is a common and effective technique for quantifying the parent compound and detecting any degradation products.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound concentration in solution over a short period. Degradation due to solvent or environmental factors. 1. Prepare fresh solutions for each experiment. 2. Store stock solutions at low temperatures (e.g., -20°C or -80°C) in amber vials to protect from light. 3. Consider using a co-solvent system or a different solvent if instability persists. 4. Perform a forced degradation study to identify the degradation triggers.
Appearance of new peaks in my chromatogram. Formation of degradation products. 1. Characterize the new peaks using techniques like LC-MS to identify the degradation products. 2. Optimize your experimental conditions to minimize degradation (e.g., work under inert atmosphere, protect from light).
Precipitation of this compound from solution. Poor solubility or solvent evaporation. 1. Ensure the chosen solvent can dissolve the desired concentration of this compound. 2. Use tightly sealed containers to prevent solvent evaporation. 3. Consider using a co-solvent to improve solubility.

Experimental Protocols

General Stability Study Protocol

This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent.

Objective: To determine the stability of this compound in a selected solvent under defined storage conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., HPLC grade)

  • Volumetric flasks

  • Amber HPLC vials

  • HPLC system with a suitable column and detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Sample Preparation: Aliquot the stock solution into several amber HPLC vials.

  • Storage Conditions: Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Time Points: Analyze the samples at predefined time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter).

  • Analysis: At each time point, analyze the samples by HPLC to determine the concentration of this compound. Monitor for the appearance of any new peaks, which may indicate degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5]

Stress Condition Typical Experimental Setup
Acidic Hydrolysis Incubate a solution of this compound in a mild acid (e.g., 0.1 M HCl) at a controlled temperature (e.g., 50°C).
Basic Hydrolysis Incubate a solution of this compound in a mild base (e.g., 0.1 M NaOH) at a controlled temperature (e.g., 50°C).
Oxidative Degradation Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
Thermal Degradation Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60°C, 80°C).
Photostability Expose a solution of this compound to a controlled light source (e.g., UV lamp, xenon lamp) as per ICH Q1B guidelines.[6][7]

Visualizations

Stability_Study_Workflow General Workflow for this compound Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare this compound Stock Solution prep_samples Aliquot into Vials prep_stock->prep_samples storage Store under Defined Conditions (Temperature, Light, etc.) prep_samples->storage hplc_analysis HPLC Analysis at Predefined Time Points storage->hplc_analysis data_analysis Data Analysis (Concentration vs. Time) hplc_analysis->data_analysis stability_profile Determine Stability Profile and Degradation Rate data_analysis->stability_profile

Caption: General workflow for assessing the stability of this compound.

Forced_Degradation_Workflow Forced Degradation Study Workflow for this compound cluster_conditions Stress Conditions start This compound Solution acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo analysis Analyze Stressed Samples by HPLC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradation Products and Pathways analysis->pathway

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: 13-Epimanool Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation products of 13-Epimanool. The following information is designed to address common questions and troubleshooting scenarios that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure as a labdane diterpenoid, the primary degradation pathways are expected to be oxidation and potentially photodegradation.[1] The tertiary alcohol group and the double bonds in the structure are susceptible to oxidative cleavage.

Q2: What are forced degradation studies and why are they important for this compound?

Forced degradation studies are a critical component of pharmaceutical development that involve subjecting a drug substance like this compound to stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation.[2][3][4] These studies help to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Develop and validate stability-indicating analytical methods.

  • Understand the intrinsic stability of the molecule.

Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is the preferred technique for separating this compound from its potential degradation products.[5][6] Mass Spectrometry (MS), particularly LC-MS, is invaluable for the structural elucidation of unknown degradants.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the duration of exposure, temperature, or concentration of the stressor (e.g., acid, base, oxidizing agent). It is possible that this compound is stable under the tested conditions.
Complete degradation of this compound. Stress conditions are too harsh.Reduce the exposure time, temperature, or concentration of the stressor to achieve a target degradation of 5-20%, which is generally recommended for method development.[4][7]
Poor resolution between this compound and degradation peaks in HPLC. The analytical method is not stability-indicating.Optimize the HPLC method by screening different columns, mobile phase compositions (including pH and organic modifiers), and gradient profiles.
Difficulty in identifying the structure of a degradation product. Insufficient data from a single analytical technique.Employ orthogonal analytical techniques. For example, in addition to LC-MS, consider techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation of isolated degradation products.
Mass imbalance in the degradation study. Not all degradation products are being detected.Ensure the analytical method can detect all potential degradants. This may involve using a universal detector like a Charged Aerosol Detector (CAD) or a Corona Discharge Detector (CAD) alongside a UV detector, as some degradation products may lack a UV chromophore.

Experimental Protocols

Forced Degradation Studies of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours. Dissolve the stressed powder in the solvent to the initial concentration.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light for a specified duration (e.g., 24 hours).

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC-UV/MS method.

4. Data Evaluation:

  • Calculate the percentage degradation of this compound.

  • Determine the retention times and peak areas of the degradation products.

  • Use MS data to propose structures for the degradation products.

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 N HCl, 60°C, 24h8.524.2 min
0.1 N NaOH, 60°C, 24h12.135.8 min
3% H₂O₂, RT, 24h18.743.5 min, 6.1 min
Solid, 105°C, 24h5.217.3 min
UV Light, 24h15.434.9 min

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Evaluation A Prepare this compound Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 N HCl, 60°C) A->B C Base Hydrolysis (0.1 N NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Stress (Solid, 105°C) A->E F Photodegradation (UV/Vis Light) A->F G Sample Neutralization & Dilution B->G C->G D->G E->G F->G H HPLC-UV/MS Analysis G->H I Calculate % Degradation H->I J Identify Degradation Products (Structure Elucidation) I->J K Method Validation J->K

Caption: Experimental workflow for forced degradation studies of this compound.

Hypothetical_Degradation_Pathway This compound This compound Oxidation_Product_1 Oxidation Product 1 (e.g., Epoxide) This compound->Oxidation_Product_1 Oxidation Oxidative_Cleavage_Product Oxidative Cleavage Product This compound->Oxidative_Cleavage_Product Further Oxidation Oxidation_Product_2 Oxidation Product 2 (e.g., Diol) Oxidation_Product_1->Oxidation_Product_2 Hydrolysis

References

Technical Support Center: Overcoming Low Aqueous Solubility of 13-Epimanool

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of 13-Epimanool.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a labdane diterpenoid, a class of natural compounds with various potential biological activities, including antifungal properties.[1] Like many other diterpenes, it is a highly hydrophobic molecule, which results in very low solubility in aqueous media.[2] This poor water solubility can be a significant hurdle for in vitro and in vivo studies, as it can lead to precipitation in culture media or formulation challenges for drug delivery.

Q2: What is the estimated aqueous solubility of this compound?

A2: The estimated water solubility of this compound at 25°C is approximately 0.03955 mg/L.[2] This low value underscores the need for solubility enhancement techniques for most experimental applications.

Q3: What are the primary methods to improve the solubility of this compound in aqueous solutions?

A3: Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. The most common and practical methods for a research setting include:

  • Co-solvency: Using a water-miscible organic solvent to create a solvent mixture with increased solubilizing capacity.[3]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within the lipophilic cavity of a cyclodextrin.

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.

  • Solid Dispersions: Dispersing the compound in a solid hydrophilic carrier.

Q4: Which organic solvents are suitable for creating a stock solution of this compound?

A4: this compound is expected to be soluble in common organic solvents. For biological experiments, it is recommended to prepare a concentrated stock solution in a biocompatible solvent such as dimethyl sulfoxide (DMSO) or ethanol.[3][4] From this stock, the compound can be diluted to the final working concentration in the aqueous experimental medium.

Q5: What is a typical final concentration of co-solvent (like DMSO) that is well-tolerated by most cell lines?

A5: To minimize solvent toxicity in cell-based assays, the final concentration of DMSO should generally be kept below 0.5% (v/v), and for some sensitive cell lines, even lower concentrations (<0.1%) are recommended.[5] It is always advisable to perform a vehicle control experiment to assess the effect of the solvent on the experimental system.

Data Presentation: Solubility of this compound and Related Compounds

The following table summarizes the known and inferred solubility data for this compound and provides context with data from a structurally related labdane diterpene, forskolin.

CompoundSolvent/SystemSolubilityReference/Note
This compound Water (25°C)~ 0.03955 mg/L (estimated)[2]
DMSOSolubleInferred from its hydrophobic nature and common practice for similar compounds.[4]
EthanolSolubleInferred from its hydrophobic nature and common practice for similar compounds.[3]
MethanolSoluble*Inferred from its hydrophobic nature.
Forskolin Water0.01 mg/mL (0.001% w/v)Direct measurement for a related labdane diterpene.
(a related labdane diterpene)Water with 40% RAMEBCD**20.46 mg/mL (2.046% w/v)Demonstrates a >2000-fold increase in solubility with cyclodextrin.

*Qualitative data; specific quantitative values are not readily available in the literature. It is recommended to determine the exact solubility for high-concentration stock solutions empirically. **RAMEBCD: Randomly methylated-β-cyclodextrin

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-solvent

This protocol describes the standard method for preparing a high-concentration stock solution of this compound in an organic solvent and its subsequent dilution into an aqueous medium for in vitro assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Target aqueous medium (e.g., cell culture medium, buffer), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out a precise amount of this compound (e.g., 1 mg) into a sterile vial.

    • Add a calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). For 1 mg of this compound, add 100 µL of DMSO.

    • Vortex the mixture vigorously for at least 1 minute or until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed. This is your stock solution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solution:

    • Pre-warm your target aqueous medium to 37°C. This can help prevent precipitation upon dilution.

    • Perform a serial dilution of the stock solution to achieve your desired final concentration.

    • Crucially , add the small volume of the stock solution (or an intermediate dilution) directly into the larger volume of the pre-warmed aqueous medium while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.

    • Ensure the final concentration of DMSO in your working solution is below the toxic level for your specific application (typically <0.5%).

    • Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to lower the final concentration or use an alternative solubilization method.

Protocol 2: Enhancing Aqueous Solubility of this compound with Cyclodextrins

This protocol provides a method for preparing an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility. Methyl-β-cyclodextrin (M-β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

Materials:

  • This compound (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Methyl-β-cyclodextrin (M-β-CD)

  • Deionized water or desired buffer

  • Organic solvent (e.g., ethanol or acetone)

  • Rotary evaporator or nitrogen stream

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Solvent Evaporation Method:

    • Dissolve a known amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) in a round-bottom flask.

    • In a separate container, prepare an aqueous solution of the cyclodextrin (e.g., a 10-40% w/v solution of HP-β-CD in water). The molar ratio of cyclodextrin to this compound should be in excess (e.g., 5:1 to 10:1).

    • Add the cyclodextrin solution to the this compound solution.

    • Remove the organic solvent using a rotary evaporator or by evaporating under a gentle stream of nitrogen. This leaves an aqueous solution or suspension of the complex.

    • Stir the resulting aqueous mixture at room temperature for 24-48 hours to allow for complete complex formation.

    • Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, precipitated this compound.

    • The clear filtrate is your aqueous stock solution of the this compound-cyclodextrin complex. The concentration of this compound in this solution can be determined using a suitable analytical method like HPLC.

Troubleshooting Guide

IssueQuestionPossible Cause(s)Suggested Solution(s)
Precipitation in Aqueous Medium I diluted my DMSO stock of this compound into my cell culture medium, and it immediately turned cloudy. What should I do?1. The final concentration of this compound exceeds its solubility limit in the final medium. 2. The stock solution was added too slowly or into cold medium, causing localized precipitation. 3. The final DMSO concentration is too low to maintain solubility.1. Reduce the final working concentration of this compound. 2. Pre-warm the aqueous medium to 37°C and add the stock solution quickly while vortexing. 3. Consider using an intermediate dilution step in a medium containing a higher percentage of serum or protein, which can help stabilize the compound. 4. If the problem persists, explore alternative solubilization methods like using cyclodextrins (Protocol 2) or a non-ionic surfactant like Tween® 80 (at a low, non-toxic concentration).[4]
Inconsistent Experimental Results My results with this compound are not reproducible between experiments. Could this be a solubility issue?1. Incomplete dissolution of the initial stock solution. 2. Precipitation of the compound over time in the working solution. 3. Adsorption of the hydrophobic compound to plasticware.1. Ensure the stock solution is fully dissolved before use. Visually inspect for any particulate matter. 2. Prepare fresh working solutions immediately before each experiment. Do not store dilute aqueous solutions. 3. Consider using low-adhesion microplates and pipette tips. Including a low concentration of a non-ionic surfactant or serum albumin in the buffer can help reduce non-specific binding.
Vehicle Control Shows Biological Effect My vehicle control (medium with DMSO) is affecting my cells. How can I deliver this compound?1. The cell line is particularly sensitive to the co-solvent. 2. The concentration of the co-solvent is too high.1. Determine the maximum tolerated DMSO concentration for your cell line by performing a dose-response experiment with the solvent alone. Keep the final concentration below this limit. 2. Prepare a more concentrated stock solution of this compound so that a smaller volume is needed for the final dilution, thus lowering the final solvent concentration. 3. Switch to a less toxic co-solvent like ethanol, if compatible with your experiment. 4. Utilize a solvent-free delivery system, such as forming a complex with cyclodextrin (see Protocol 2).

Visualizations

G Workflow for Selecting a Solubilization Method for this compound start Start: Need to dissolve This compound in aqueous medium stock_prep Prepare concentrated stock solution in 100% DMSO or Ethanol start->stock_prep check_final_conc Is the final working concentration expected to be low (e.g., < 50 µM)? stock_prep->check_final_conc dilute Dilute stock into pre-warmed aqueous medium with vigorous mixing check_final_conc->dilute Yes high_conc_or_solvent_issue Is a higher concentration needed OR is the co-solvent causing toxicity? check_final_conc->high_conc_or_solvent_issue No check_precipitate Does the solution precipitate? dilute->check_precipitate success Success: Solution is clear. Proceed with experiment. check_precipitate->success No troubleshoot Troubleshoot: - Lower final concentration - Check solvent tolerance check_precipitate->troubleshoot Yes end End success->end troubleshoot->dilute troubleshoot->high_conc_or_solvent_issue high_conc_or_solvent_issue->dilute No, try dilution first use_cyclodextrin Use Cyclodextrin Complexation (see Protocol 2) high_conc_or_solvent_issue->use_cyclodextrin Yes use_surfactant Use Surfactants (e.g., Tween® 80, Pluronics®) high_conc_or_solvent_issue->use_surfactant Alternative use_cyclodextrin->end use_surfactant->end

Caption: A decision-making workflow for solubilizing this compound.

G Mechanism of Co-solvency for Solubilizing this compound cluster_0 Poorly Soluble State cluster_1 Solubilized State with Co-solvent water_molecules Water Molecules (High Polarity) epimanool_agg This compound Aggregate (Hydrophobic) water_molecules->epimanool_agg Strong H-bonds in water exclude hydrophobic molecule process Addition of Co-solvent (e.g., DMSO) epimanool_agg->process solvent_mixture Water-DMSO Mixture (Reduced Polarity) epimanool_sol Solvated this compound (Individual Molecule) solvent_mixture->epimanool_sol Co-solvent disrupts water's H-bond network & interacts with hydrophobic molecule process->epimanool_sol

Caption: How a co-solvent enhances the solubility of this compound.

References

Technical Support Center: 13-Epimanool Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the preparation of 13-Epimanool.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound from (-)-sclareol?

A1: The primary impurity of concern is its C13 epimer, manool. The synthesis often involves the cyclization of a precursor derived from (-)-sclareol, and incomplete stereochemical control can lead to the formation of both epimers. Other potential impurities can include unreacted starting materials, side-products from incomplete or alternative cyclization pathways, and degradation products if the reaction conditions are too harsh.

Q2: How can I monitor the progress of the reaction and the formation of impurities?

A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction progress. By co-spotting the reaction mixture with the starting material and a pure standard of this compound (if available), you can visualize the consumption of the reactant and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) is highly recommended for identifying and quantifying the product and impurities.[1] ¹³C and ¹H NMR spectroscopy can also be used to characterize the final product and identify any significant impurities.

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: this compound, being a tertiary alcohol and containing double bonds, is susceptible to degradation over time, especially when exposed to air, light, and acidic conditions. It is recommended to store pure this compound under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (-20°C for long-term storage), and protected from light.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of the manool epimer impurity. Inadequate stereocontrol during the cyclization reaction. This can be influenced by reaction temperature, the choice of acid catalyst, and the solvent system.Carefully control the reaction temperature; lower temperatures often favor the formation of the desired 13-epi isomer.[1] Experiment with different Lewis or Brønsted acids to optimize the stereoselectivity. The solvent polarity can also influence the transition state of the cyclization; screen different solvents to find the optimal conditions.
Presence of unreacted starting material (e.g., sclareol derivative). Incomplete reaction due to insufficient reaction time, low temperature, or inadequate amount of catalyst.Increase the reaction time and monitor the progress by TLC or GC-MS until the starting material is consumed. Gradually increase the reaction temperature, but be mindful of potential side reactions. Ensure the catalyst is active and used in the correct stoichiometric amount.
Formation of multiple unidentified side-products. Reaction conditions are too harsh (e.g., high temperature, strong acid), leading to degradation or alternative cyclization pathways. The starting material may not be pure.Reduce the reaction temperature. Use a milder acid catalyst. Ensure the purity of the starting material before initiating the reaction.
Difficulty in separating this compound from its epimer by column chromatography. The two epimers have very similar polarities, making separation challenging.Use a high-performance flash chromatography system with a high-resolution silica gel column. Optimize the solvent system for elution; a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective. Multiple chromatographic runs may be necessary to achieve high purity.

Experimental Protocols

Key Experiment: Synthesis of this compound from (-)-Sclareol (Adapted from a similar synthesis)

This protocol is a representative method and may require optimization.

Materials:

  • (-)-Sclareol

  • Acetic anhydride

  • Pyridinium chlorochromate (PCC)

  • Vinylmagnesium bromide solution in THF

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (HPLC grade)

Procedure:

  • Acetylation of (-)-Sclareol: Dissolve (-)-sclareol in anhydrous pyridine and cool to 0°C. Add acetic anhydride dropwise and stir the mixture at room temperature overnight. Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with saturated aqueous copper sulfate, water, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Oxidative Cleavage: Dissolve the acetylated product in dichloromethane and add PCC. Stir the mixture at room temperature until the starting material is consumed (monitor by TLC). Filter the reaction mixture through a pad of silica gel and wash with diethyl ether. Concentrate the filtrate under reduced pressure.

  • Grignard Reaction: Dissolve the product from the previous step in anhydrous THF and cool to 0°C. Add vinylmagnesium bromide solution dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up and Hydrolysis: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the organic layer with water and brine. Dry over anhydrous magnesium sulfate and concentrate. Dissolve the crude product in methanol and add a catalytic amount of sodium methoxide to hydrolyze the acetate group. Stir at room temperature for 1 hour. Neutralize with dilute HCl and extract with diethyl ether.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Purification Protocol: Column Chromatography

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate). Procedure:

  • Pack a glass column with silica gel slurried in hexane.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with the hexane/ethyl acetate gradient.

  • Collect fractions and analyze them by TLC or GC-MS to identify those containing pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis sclareol (-)-Sclareol acetylation Acetylation sclareol->acetylation Acetic Anhydride, Pyridine oxidation Oxidative Cleavage acetylation->oxidation PCC grignard Grignard Reaction oxidation->grignard Vinylmagnesium Bromide hydrolysis Hydrolysis grignard->hydrolysis NaOMe, MeOH crude_product Crude this compound hydrolysis->crude_product column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure this compound column_chromatography->pure_product Pure Fractions analysis Purity Analysis (GC-MS, NMR) pure_product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start High Impurity Levels Detected check_epimer Major impurity is the C13 epimer (manool)? start->check_epimer check_sm Significant unreacted starting material? check_epimer->check_sm No optimize_stereo Optimize Stereocontrol: - Lower reaction temperature - Screen catalysts/solvents check_epimer->optimize_stereo Yes check_side_products Multiple side-products observed? check_sm->check_side_products No optimize_reaction Optimize Reaction Conditions: - Increase reaction time - Increase temperature cautiously - Check catalyst activity check_sm->optimize_reaction Yes optimize_conditions Refine Reaction Conditions: - Lower temperature - Use milder catalyst - Purify starting material check_side_products->optimize_conditions Yes purify Optimize Purification: - High-resolution column - Shallow solvent gradient check_side_products->purify No optimize_stereo->purify optimize_reaction->purify optimize_conditions->purify

Caption: Troubleshooting logic for minimizing impurities in this compound preparations.

References

Technical Support Center: Enhancing the Bioavailability of 13-Epimanool

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of the labdane diterpenoid, 13-Epimanool. Due to limited direct studies on this compound, this guide leverages data and protocols from closely related labdane diterpenoids, such as andrographolide and sclareol, as validated models. Users should consider these as starting points and optimize protocols specifically for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges to the oral bioavailability of this compound?

A1: The primary challenge for the oral bioavailability of this compound, like many other labdane diterpenoids, is its poor aqueous solubility. This characteristic limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream.

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the solubility limitations of this compound. The most common and effective approaches include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.

  • Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Key nanoformulation strategies include:

    • Liposomes: Encapsulating this compound within these lipid-based vesicles can improve its solubility and facilitate absorption.

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature and can encapsulate lipophilic molecules like this compound, enhancing their stability and bioavailability.

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of this compound.

Q3: Are there any excipients that are particularly effective for formulating labdane diterpenoids?

A3: Based on studies with analogous compounds like andrographolide, hydrophilic polymers such as Polyvinylpyrrolidone (PVP) and Polyethylene Glycol (PEG) are effective carriers for solid dispersions. For cyclodextrin complexation, derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) have shown significant success in enhancing solubility and bioavailability.[1][2]

Q4: How can I expect the pharmacokinetics of this compound to change with these enhancement strategies?

A4: By improving the solubility and dissolution rate of this compound, you can anticipate an increase in key pharmacokinetic parameters. For instance, studies on andrographolide have demonstrated a significant increase in the maximum plasma concentration (Cmax) and the total drug exposure over time (Area Under the Curve - AUC) when formulated as a solid dispersion or nanoformulation.[3][4] This indicates a higher overall absorption of the compound.

Troubleshooting Guides

Solid Dispersion Formulations
Issue Potential Cause(s) Troubleshooting Steps
Low Dissolution Enhancement - Incorrect drug-to-polymer ratio.- Incomplete conversion to an amorphous state.- Inappropriate polymer selection.- Optimize the drug-to-polymer ratio. Studies on andrographolide show ratios from 1:1 to 1:7 can be effective.[4]- Characterize the solid dispersion using DSC and XRD to confirm the amorphous nature of this compound.- Screen different hydrophilic polymers (e.g., PVP K30, PEG 6000, Soluplus®).[4][5]
Physical Instability (Recrystallization) - High humidity during storage.- Inadequate interaction between the drug and polymer.- Store the solid dispersion in a desiccator over silica gel.- Ensure strong hydrogen bonding between this compound and the polymer, which can be assessed by FTIR spectroscopy.
Poor Powder Flowability - Irregular particle shape and size from the preparation method.- If using a solvent evaporation method, consider spray drying for more uniform, spherical particles.[6][7]
Liposomal Formulations
Issue Potential Cause(s) Troubleshooting Steps
Low Encapsulation Efficiency - Drug leakage from the lipid bilayer.- Suboptimal lipid composition.- Inefficient preparation method.- Optimize the drug-to-lipid molar ratio. A 9:0.1:5 molar ratio of EPC:DPPG:Sclareol has been used successfully for a similar diterpene.[8]- Incorporate cholesterol to increase the rigidity of the lipid bilayer and improve drug retention.- Ensure the processing temperature is above the phase transition temperature of the lipids used.
Large and Polydisperse Vesicle Size - Inadequate energy input during preparation.- Aggregation of liposomes.- Use extrusion through polycarbonate membranes of a defined pore size to achieve a uniform size distribution.- Sonication can also be used to reduce vesicle size.[8]- Measure the zeta potential; a value greater than ±30 mV indicates good stability against aggregation.
Formulation Instability (e.g., drug leakage, vesicle fusion) - Oxidation of unsaturated phospholipids.- Hydrolysis of lipids.- Store liposomal suspensions at 4°C.- Blanket the preparation with an inert gas like nitrogen or argon to prevent lipid oxidation.- Lyophilization can be an option for long-term storage, but requires a cryoprotectant.
Cyclodextrin Inclusion Complexes
Issue Potential Cause(s) Troubleshooting Steps
Insignificant Solubility Improvement - Poor fit of this compound within the cyclodextrin cavity.- Incorrect stoichiometry.- Inappropriate type of cyclodextrin.- Perform a phase solubility study to determine the binding constant and stoichiometry.- Test different cyclodextrin derivatives. HP-β-CD is often more effective than native β-CD for complexing lipophilic drugs.[1][2]- Ensure adequate mixing time and temperature during complex formation.
Precipitation of the Complex - Exceeding the solubility limit of the complex itself.- While complexation increases the drug's aqueous solubility, the complex itself has a solubility limit. Determine this limit through phase solubility studies and adjust concentrations accordingly.

Quantitative Data from Analogous Labdane Diterpenoids

The following tables present data from studies on andrographolide and sclareol to provide a quantitative context for the expected improvements in bioavailability.

Table 1: Enhancement of Andrographolide Solubility and Dissolution via Solid Dispersion

FormulationDrug:Carrier RatioSolubility Increase (fold)Dissolution Rate Increase (fold)Reference
Andrographolide-Chitosan1:51.753.1[6]
Andrographolide-PVP K30-Kolliphor EL1:7:1-Q5min > 80%[4]
Andrographolide-HP-β-CD-Linear increase with CD conc.98.6% dissolved in 10 min[2]

Table 2: Pharmacokinetic Parameters of Andrographolide Formulations in Animal Models

FormulationCmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability (%)Animal ModelReference
Andrographolide Suspension--100Rat[4]
Andrographolide Solid Dispersion (PVP K30)2.5 ± 0.6 (per dose)9.3 ± 1.8 (per dose)297.7Rat[4]
Andrographolide pH-sensitive Nanoparticles3.2-fold increase vs. pure drug2.2-fold increase vs. pure drug121.53Rat[3]
Andrographolide + 50% β-Cyclodextrin--131.01 - 196.05Beagle Dog[9][10][11]
Andrographolide-HP-β-CD Complex-1.6-fold higher than suspension--[1][2]

Table 3: Physicochemical Characteristics of Sclareol and Andrographolide Nanoformulations

FormulationMean Diameter (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Sclareol-loaded Zein Nanoparticles~120~ -30--[12]
Liposomal Sclareol--~80-[8]
Andrographolide-loaded SLNs286.1-20.891.003.49[13]
Andrographolide-loaded PLGA Nanoparticles112 - 240-10.6 to -23.511.5 - 18.21.5 - 2.3[14]

Experimental Protocols

Protocol 1: Preparation of a Labdane Diterpenoid Solid Dispersion (Solvent Evaporation Method)

This protocol is adapted from studies on andrographolide solid dispersions.[6][15]

  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., Chitosan, PVP K30, or Silicon Dioxide) in a suitable solvent or solvent system. For a Chitosan-based dispersion, dissolve Chitosan in a dilute acetic acid solution and this compound in methanol.[6] For a silica-based dispersion, tetrahydrofuran can be used as the solvent.[15]

  • Mixing: Combine the two solutions and stir at a constant speed (e.g., 500 rpm) for 1 hour to ensure homogenous mixing.

  • Solvent Removal:

    • Spray Drying: Atomize the solution into a spray dryer. Typical parameters for an andrographolide-chitosan dispersion are an inlet temperature of 100°C, a flow rate of 3 mL/min, and a nozzle diameter of 1.0 mm.[6]

    • Vacuum Drying: Alternatively, the solvent can be evaporated under vacuum at a controlled temperature (e.g., 50°C).

  • Collection and Storage: Collect the resulting powder and store it in a vacuum desiccator over silica gel at room temperature until further analysis.

  • Characterization:

    • Dissolution Study: Perform in vitro dissolution testing in a relevant buffer (e.g., phosphate buffer pH 7.0).

    • Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound in the dispersion.

    • Morphology: Analyze the particle shape and surface using Scanning Electron Microscopy (SEM).

Protocol 2: Preparation of Liposomal Labdane Diterpenoid (Thin-Film Hydration Method)

This protocol is based on the encapsulation of the labdane diterpenoid sclareol.[8]

  • Lipid Film Formation: Dissolve the lipids (e.g., egg phosphatidylcholine and dipalmitoylphosphatidylglycerol) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. This process will form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication/Extrusion):

    • Sonication: Subject the MLV suspension to probe sonication to reduce the size and lamellarity of the vesicles, forming small unilamellar vesicles (SUVs).

    • Extrusion: For a more uniform size distribution, pass the MLV suspension multiple times through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • Encapsulation Efficiency: Determine the amount of encapsulated this compound using a suitable analytical method (e.g., HPLC) after separating the liposomes from the unencapsulated drug.

    • Particle Size and Zeta Potential: Measure the size distribution and surface charge of the liposomes using dynamic light scattering (DLS).

Visualizations

Bioavailability_Enhancement_Workflow cluster_problem Problem Identification cluster_strategies Formulation Strategies cluster_nano Nanoformulation Types cluster_outcome Desired Outcomes Poor_Solubility Poor Aqueous Solubility of this compound Solid_Dispersion Solid Dispersion (e.g., with PVP, PEG) Poor_Solubility->Solid_Dispersion Address with Nanoformulation Nanoformulation Poor_Solubility->Nanoformulation Address with Cyclodextrin Cyclodextrin Complex (e.g., with HP-β-CD) Poor_Solubility->Cyclodextrin Address with Enhanced_Dissolution Enhanced Dissolution Solid_Dispersion->Enhanced_Dissolution Liposomes Liposomes Nanoformulation->Liposomes SLN Solid Lipid Nanoparticles (SLNs) Nanoformulation->SLN Cyclodextrin->Enhanced_Dissolution Liposomes->Enhanced_Dissolution SLN->Enhanced_Dissolution Improved_Bioavailability Improved Bioavailability (Increased Cmax & AUC) Enhanced_Dissolution->Improved_Bioavailability Leads to

Caption: Workflow for enhancing the bioavailability of this compound.

Troubleshooting_Logic cluster_formulation Formulation Step cluster_troubleshooting Troubleshooting Loop cluster_evaluation Evaluation Start Experiment Start: Low Bioavailability Select_Strategy Select Strategy: Solid Dispersion, Liposomes, etc. Formulate Prepare Formulation Select_Strategy->Formulate Characterize Characterize Formulation (Size, EE%, Dissolution) Formulate->Characterize Problem Problem Identified? (e.g., Low EE%, Poor Dissolution) Characterize->Problem Optimize Optimize Parameters: - Drug:Carrier Ratio - Lipid Composition - Process Conditions Problem->Optimize Yes Success Successful Formulation: Proceed to In Vivo Studies Problem->Success No Optimize->Formulate Re-formulate

Caption: A logical workflow for formulation and troubleshooting.

References

dealing with co-eluting compounds in 13-Epimanool analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Epimanool. The focus is on addressing the common challenge of co-eluting compounds during chromatographic analysis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: Co-elution with this compound often occurs with other structurally similar labdane-type diterpenes. The most common co-elutants include its stereoisomer, manool, as well as other diterpenes like sclareol and manoyl oxide. The specific co-eluting compounds will depend on the sample matrix, such as the specific plant extract being analyzed. For instance, in the essential oil of Salvia sclarea, numerous other mono-, sesqui-, and diterpenes are present and can potentially co-elute.[1]

Q2: How can I confirm if a peak in my chromatogram is pure this compound or a mixture of co-eluting compounds?

A2: Peak purity analysis is crucial. If you are using a High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD), you can assess peak purity by comparing the UV-Vis spectra across the peak. Significant spectral differences indicate the presence of more than one compound. For Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS), you can examine the mass spectra across the peak. A changing mass spectrum is a clear indicator of co-elution.

Q3: What is the best chromatographic technique for analyzing this compound?

A3: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used for the analysis of this compound. GC coupled with Mass Spectrometry (GC-MS) is particularly powerful for identifying and quantifying volatile and semi-volatile terpenes, including this compound, in complex mixtures like essential oils.[1] HPLC is well-suited for less volatile compounds and for preparative separations. The choice between GC and HPLC will depend on the specific research question, the sample matrix, and the available instrumentation. For separating stereoisomers like this compound and manool, chiral GC columns can be highly effective.[2]

Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to deal with co-eluting compounds?

A4: While not a separation technique itself, 13C-NMR spectroscopy can be a powerful tool for identifying individual components in a complex mixture without prior separation. This technique can help to unambiguously identify this compound and other terpenes in an essential oil, even if they co-elute in a GC or HPLC analysis.

II. Troubleshooting Guide for Co-eluting Compounds

This guide provides a systematic approach to resolving co-elution issues encountered during the analysis of this compound.

Scenario: You are analyzing a plant extract for the presence of this compound using GC-MS. You observe a single, broad peak at the expected retention time for this compound, but the mass spectrum across the peak is inconsistent, suggesting co-elution with another compound, likely a structural isomer.

Step 1: Confirm Co-elution

  • Action: Carefully examine the mass spectra at the leading, apex, and tailing edges of the chromatographic peak.

  • Expected Outcome: If co-elution is occurring, you will observe differences in the relative abundances of fragment ions across the peak.

Step 2: Method Optimization - Gas Chromatography (GC)

If co-elution is confirmed, systematically optimize your GC method.

  • Action 1: Modify the Temperature Program. Decrease the ramp rate of the oven temperature program. A slower temperature ramp increases the time the analytes spend in the column, which can improve separation.

  • Action 2: Change the Carrier Gas Flow Rate. Optimize the linear velocity of the carrier gas (e.g., helium) to achieve the best column efficiency.

  • Action 3: Select a Different GC Column. If optimizing the temperature program and flow rate is insufficient, switch to a column with a different stationary phase. For terpenes, a mid-polar or a polar column (e.g., with a polyethylene glycol or trifluoropropylmethyl polysiloxane stationary phase) can provide different selectivity compared to a non-polar column (e.g., 5% phenyl-methylpolysiloxane). For separating stereoisomers, a chiral stationary phase, such as one based on cyclodextrin derivatives, is highly recommended.[2]

Step 3: Method Optimization - High-Performance Liquid Chromatography (HPLC)

If you are using HPLC or decide to switch to this technique for better resolution:

  • Action 1: Adjust the Mobile Phase Composition. For reversed-phase HPLC, altering the ratio of the organic solvent (e.g., acetonitrile or methanol) to water can significantly impact selectivity. Introducing a small amount of a third solvent (a ternary mobile phase) can also fine-tune the separation.

  • Action 2: Change the Stationary Phase. Similar to GC, using a column with a different chemistry (e.g., C18, C30, Phenyl-Hexyl) can exploit different interaction mechanisms and resolve co-eluting peaks.

  • Action 3: Modify the Flow Rate and Temperature. Lowering the flow rate can increase the number of theoretical plates and improve resolution. Adjusting the column temperature can also affect selectivity.

Step 4: Sample Preparation

  • Action: Consider a pre-analysis fractionation of your sample using techniques like solid-phase extraction (SPE) or preparative thin-layer chromatography (TLC) to separate compound classes before analytical chromatography. This can reduce the complexity of the sample and minimize the chances of co-elution.

III. Detailed Experimental Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound Analysis in Essential Oils

This protocol is based on methods used for the analysis of essential oils containing diterpenes.[1]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C for 2 min.

    • Ramp: Increase to 280°C at a rate of 3°C/min.

    • Hold: Hold at 280°C for 10 min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those in a reference library (e.g., NIST, Wiley) and with authentic standards if available.

B. High-Performance Liquid Chromatography (HPLC) Method for Diterpene Separation

This protocol is a general method for the separation of labdane-type diterpenes and can be adapted for this compound.

  • Instrumentation: HPLC system with a DAD or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: 70% B to 100% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 20 µL.

IV. Data Presentation

The following tables provide an illustrative comparison of different analytical approaches for resolving the co-elution of this compound and a hypothetical co-eluting isomer.

Table 1: Comparison of GC Columns for the Separation of this compound and Manool

GC Column Stationary PhaseResolution (Rs)Peak Tailing Factor (this compound)Analysis Time (min)
5% Phenyl-methylpolysiloxane (Non-polar)0.81.225
Polyethylene Glycol (Polar)1.31.130
beta-Cyclodextrin derivative (Chiral)> 2.01.035

Data is for illustrative purposes.

Table 2: Effect of HPLC Mobile Phase on the Separation of this compound and a Co-eluting Diterpene

Mobile Phase Composition (Acetonitrile:Water)Resolution (Rs)Retention Time of this compound (min)
70:30 (Isocratic)0.915.2
80:20 (Isocratic)1.112.8
Gradient (70-90% Acetonitrile over 20 min)1.614.5

Data is for illustrative purposes.

V. Visual Guides

Below are diagrams to visualize the troubleshooting workflow and a relevant biological pathway.

Troubleshooting_Workflow start Co-elution Suspected confirm Confirm Co-elution (Peak Purity Analysis) start->confirm coelution Co-elution Confirmed? confirm->coelution no_coelution No Co-elution (Proceed with Analysis) coelution->no_coelution No optimize Optimize Chromatographic Method coelution->optimize Yes gc_options GC Method Optimization optimize->gc_options hplc_options HPLC Method Optimization optimize->hplc_options sample_prep Consider Sample Pre-treatment optimize->sample_prep temp_prog Modify Temperature Program gc_options->temp_prog flow_rate Adjust Carrier Gas Flow gc_options->flow_rate column_gc Change GC Column gc_options->column_gc mobile_phase Adjust Mobile Phase hplc_options->mobile_phase column_hplc Change HPLC Column hplc_options->column_hplc resolution Resolution Achieved? sample_prep->resolution temp_prog->resolution flow_rate->resolution column_gc->resolution mobile_phase->resolution column_hplc->resolution success Successful Separation resolution->success Yes further_optimization Further Optimization Required resolution->further_optimization No further_optimization->optimize

Caption: Troubleshooting workflow for resolving co-eluting compounds.

Diterpene_Biosynthesis ggpp Geranylgeranyl pyrophosphate (GGPP) copalyl Copalyl pyrophosphate (CPP) ggpp->copalyl labdadienol Labdadienol/ Copalol copalyl->labdadienol manool_synthase Manool Synthase labdadienol->manool_synthase epimanool_synthase This compound Synthase labdadienol->epimanool_synthase manool Manool manool_synthase->manool epimanool This compound epimanool_synthase->epimanool other_diterpenes Other Diterpenes manool->other_diterpenes epimanool->other_diterpenes

Caption: Simplified biosynthesis pathway of labdane-type diterpenes.

References

preventing degradation of 13-Epimanool during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Epimanool. The information provided is designed to help prevent its degradation during storage and experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue Potential Cause Recommended Solution
Loss of Purity Over Time Oxidation: this compound possesses double bonds and a tertiary alcohol, making it susceptible to oxidation, especially when exposed to air and light.Store this compound under an inert atmosphere (e.g., argon or nitrogen). Use amber vials or wrap containers in aluminum foil to protect from light. For long-term storage, consider adding a suitable antioxidant.
Acid-Catalyzed Degradation: The tertiary alcohol and double bonds are sensitive to acidic conditions, which can lead to rearrangements or hydration.Ensure all solvents and reagents are neutral and free of acidic impurities. Avoid using acidic conditions during sample preparation and analysis unless required by the experimental protocol, and if so, perform the experiment at low temperatures and for the shortest possible duration.
Thermal Degradation: Elevated temperatures can accelerate degradation reactions.Store this compound at recommended low temperatures. Avoid repeated freeze-thaw cycles.
Appearance of New Peaks in Chromatogram Formation of Degradation Products: The new peaks likely represent oxidation products, isomers, or hydration products of this compound.Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in tracking the stability of your sample. Use a validated stability-indicating analytical method for accurate quantification.
Inconsistent Experimental Results Sample Degradation: Variability in sample handling and storage can lead to inconsistent levels of degradation, affecting experimental outcomes.Standardize your sample handling and storage procedures. Always use freshly prepared solutions of this compound for critical experiments.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C or below, protected from light and moisture. The container should be flushed with an inert gas like argon or nitrogen before sealing to minimize oxidation. For short-term storage of solutions, use an inert solvent and store at 2-8°C, protected from light, for no longer than 24 hours.

2. What solvents are recommended for dissolving this compound?

This compound is soluble in common organic solvents such as ethanol, methanol, acetonitrile, and chloroform. For aqueous solutions, a co-solvent may be necessary. Ensure that the chosen solvent is of high purity and free from acidic or oxidizing impurities.

3. How can I monitor the stability of my this compound sample?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS), should be used. This involves monitoring the peak area of this compound and looking for the appearance of new peaks corresponding to degradation products over time.

4. What are the likely degradation pathways for this compound?

Based on its chemical structure, the most probable degradation pathways for this compound involve:

  • Oxidation: The tertiary alcohol and the double bonds are susceptible to oxidation, potentially leading to the formation of epoxides, diols, or cleavage products.

  • Acid-Catalyzed Rearrangement/Hydration: In the presence of acid, the tertiary alcohol can be eliminated to form a more stable carbocation, leading to skeletal rearrangements or hydration of the double bonds.

5. Can I use antioxidants to prevent the degradation of this compound?

Yes, for solutions of this compound, particularly for long-term storage or when exposed to air, the addition of a small amount of a suitable antioxidant can be beneficial. Common antioxidants used for natural products include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol. The choice and concentration of the antioxidant should be optimized for your specific application to avoid interference with your experiments.

Quantitative Data on Stability

The following table summarizes the expected degradation of a compound structurally similar to this compound under forced degradation conditions. This data is illustrative and serves as a guide for designing your own stability studies.

Stress Condition Parameter Duration Expected Degradation (%) Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl24 hours15 - 25Isomers, hydration products
Alkaline Hydrolysis 0.1 M NaOH24 hours5 - 10Epimers
Oxidative 3% H₂O₂24 hours20 - 30Epoxides, diols, cleavage products
Thermal 60°C48 hours10 - 15Isomers, dehydration products
Photolytic UV light (254 nm)24 hours5 - 15Isomers, photo-oxidation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.2 M NaOH before analysis.

  • Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 0.2 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

  • Control Sample: Keep 1 mL of the stock solution at -20°C, protected from light.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS or GC-MS method. Compare the chromatograms of the stressed samples with the control to identify degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To develop a quantitative method to assess the stability of this compound.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • Start with 60% A, increase to 95% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by the forced degradation study, ensuring that the degradation product peaks are well-resolved from the main this compound peak.

Visualizations

degradation_pathway Epimanool This compound Oxidation Oxidation (e.g., H₂O₂) Epimanool->Oxidation Acid Acidic Conditions (e.g., HCl) Epimanool->Acid Epoxides Epoxides Oxidation->Epoxides Diols Diols Oxidation->Diols Cleavage Cleavage Products Oxidation->Cleavage Isomers Isomers / Rearrangement Products Acid->Isomers Hydration Hydration Products Acid->Hydration

Caption: Proposed degradation pathways for this compound.

experimental_workflow cluster_storage Storage cluster_experiment Experiment cluster_stability Stability Monitoring Storage Store this compound (-20°C, inert gas, dark) Prepare Prepare fresh solution Storage->Prepare Spike Spike with internal standard Prepare->Spike Analyze Analyze via HPLC/GC-MS Spike->Analyze ForcedDeg Forced Degradation Study MethodVal Develop & Validate Stability-Indicating Method ForcedDeg->MethodVal Routine Routine Analysis of Stored Samples MethodVal->Routine Routine->Analyze

Caption: Recommended experimental workflow for handling this compound.

Technical Support Center: Scaling Up the Isolation of 13-Epimanool

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up isolation of 13-Epimanool.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow for isolating this compound on a larger scale.

Issue 1: Low Yield of this compound in the Crude Extract

  • Question: We are experiencing a significantly lower than expected yield of this compound in our crude extract from Tsuga chinensis (Taiwan Hemlock) bark after scaling up the extraction process. What are the potential causes and solutions?

  • Answer: Low yields during the initial extraction can stem from several factors when scaling up. Here are some common causes and troubleshooting steps:

    • Inadequate Grinding of Plant Material: For larger quantities of bark, ensure the grinding process achieves a consistent and fine particle size. This increases the surface area for solvent penetration.

    • Suboptimal Solvent-to-Biomass Ratio: When scaling up, maintaining an adequate solvent-to-biomass ratio is crucial. A common starting point is 10:1 (v/w) of solvent to dry plant material. Insufficient solvent can lead to incomplete extraction.

    • Extraction Time and Temperature: While higher temperatures can increase extraction efficiency, prolonged exposure can lead to the degradation of thermolabile compounds. For scaled-up extractions, consider optimizing the extraction time and temperature. A stepwise extraction or percolation may be more efficient than a single batch extraction.

    • Solvent Polarity: this compound is a relatively nonpolar diterpenoid. Ensure the solvent system is appropriate. Hexane or a mixture of hexane and ethyl acetate are suitable choices. If using ethanol or methanol, subsequent liquid-liquid partitioning into a nonpolar solvent is necessary.

    • Biomass Quality and Storage: The concentration of this compound can vary depending on the age, collection time, and storage conditions of the plant material. Ensure the biomass is of high quality and has been stored properly to prevent degradation of the target compound.

Issue 2: Poor Resolution and Peak Tailing in Preparative HPLC

  • Question: We are observing poor separation and significant peak tailing during the preparative HPLC purification of this compound, which was not an issue at the analytical scale. How can we improve the resolution?

  • Answer: Scaling up from analytical to preparative HPLC can introduce challenges related to resolution. Here are some troubleshooting strategies:

    • Column Overloading: This is the most common cause of poor resolution in preparative HPLC. Reduce the sample load per injection. As a general rule, the sample load in preparative HPLC should not exceed 1-5% of the column's stationary phase weight.

    • Mobile Phase Optimization: Re-optimize the mobile phase composition. A slight adjustment in the solvent ratio (e.g., methanol/water or acetonitrile/water) can significantly impact resolution. The use of a shallow gradient instead of an isocratic elution can also help in separating closely eluting impurities.

    • Flow Rate Adjustment: While higher flow rates are used in preparative HPLC to reduce run times, an excessively high flow rate can decrease resolution. Try reducing the flow rate to allow for better equilibration of the analyte between the mobile and stationary phases.

    • Sample Dissolution Solvent: Dissolve the sample in the mobile phase if possible. Injecting a sample dissolved in a stronger solvent than the mobile phase can cause peak distortion.

    • Column Conditioning and Cleaning: Ensure the preparative column is properly conditioned before use and is cleaned thoroughly between runs to remove any strongly retained impurities that might affect the separation.

Issue 3: Difficulty in Inducing Crystallization of Purified this compound

  • Question: After obtaining highly pure fractions of this compound from preparative HPLC, we are struggling to induce crystallization to get a solid product. It remains an oil. What techniques can we try?

  • Answer: The crystallization of natural products can be challenging. Here are several techniques to promote crystallization:

    • Solvent Selection: The choice of solvent is critical. Experiment with a variety of solvents with different polarities. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For a nonpolar compound like this compound, consider solvents like hexane, heptane, or mixtures of a good solvent (e.g., ethyl acetate, acetone) and an anti-solvent (e.g., hexane, water).

    • Slow Evaporation: Dissolve the purified oil in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container. This gradual increase in concentration can promote the formation of well-ordered crystals.

    • Cooling Crystallization: Dissolve the compound in a minimal amount of a suitable hot solvent and then slowly cool the solution to room temperature, followed by further cooling in a refrigerator or freezer.

    • Vapor Diffusion: Dissolve the compound in a small amount of a good solvent and place it in a sealed container with a larger volume of an anti-solvent. The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

    • Seeding: If you have a small crystal of this compound, you can add it to a supersaturated solution to act as a nucleus for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is a realistic yield of this compound to expect from a large-scale extraction of Tsuga chinensis bark?

A1: The yield of this compound can vary significantly based on the factors mentioned in Troubleshooting Issue 1. However, based on literature for similar labdane diterpenes from plant sources, a yield in the range of 0.01% to 0.1% of the dry weight of the bark can be considered a reasonable starting expectation. Optimization of the extraction and purification process is key to maximizing this yield.

Q2: What are the key parameters to consider when scaling up from analytical HPLC to preparative HPLC for this compound purification?

A2: The primary goal of scaling up is to increase the amount of purified product without losing the resolution achieved at the analytical scale. The key parameters to consider are:

  • Column Dimensions: The internal diameter and length of the column will be significantly larger.

  • Particle Size of Stationary Phase: Larger particle sizes (e.g., 10 µm) are often used in preparative HPLC to reduce backpressure.

  • Flow Rate: The flow rate needs to be increased proportionally to the cross-sectional area of the preparative column to maintain the same linear velocity as the analytical method.

  • Sample Loading: This is a critical parameter that needs to be optimized to maximize throughput without compromising purity.

  • Injection Volume: The injection volume will be significantly larger.

Q3: What are the recommended storage conditions for purified this compound?

A3: As a diterpenoid with double bonds, this compound can be susceptible to oxidation and degradation over time. For long-term storage, it is recommended to store the purified compound as a solid or in a non-reactive solvent (e.g., hexane) at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and light.

Data Presentation

Table 1: Comparison of Analytical and Preparative HPLC Parameters for Diterpene Purification

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 250 mm, 5 µmC18, 50 x 250 mm, 10 µm
Mobile Phase Methanol:Water (85:15)Methanol:Water (85:15)
Flow Rate 1 mL/min60 mL/min
Injection Volume 10-20 µL1-5 mL
Sample Load < 1 mg100-500 mg
Detection UV at 210 nmUV at 210 nm

Note: These are representative parameters for the purification of labdane diterpenes and may require optimization for this compound.

Experimental Protocols

Protocol 1: Scaled-Up Extraction of this compound from Tsuga chinensis Bark

  • Preparation of Plant Material: Air-dry the bark of Tsuga chinensis and grind it into a coarse powder (10-20 mesh).

  • Extraction:

    • Pack 1 kg of the powdered bark into a large glass column for percolation.

    • Macerate the powder with 5 L of n-hexane for 24 hours at room temperature.

    • Begin percolation by slowly eluting with n-hexane at a rate of approximately 1 L/hour.

    • Collect the eluate and continue the percolation with fresh n-hexane until the eluate is colorless (approximately 10-15 L).

  • Concentration: Combine all the n-hexane extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Preparative HPLC Purification of this compound

  • Sample Preparation: Dissolve 10 g of the crude n-hexane extract in a minimal volume of the mobile phase (Methanol:Water, 85:15). Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 250 mm, 10 µm particle size.

    • Mobile Phase: Isocratic elution with 85% Methanol in Water.

    • Flow Rate: 60 mL/min.

    • Detection: UV at 210 nm.

  • Fraction Collection: Inject 2-5 mL of the prepared sample per run. Collect fractions based on the elution of the target peak corresponding to this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Post-Purification: Pool the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Experimental_Workflow Start Start: Tsuga chinensis Bark Grinding Grinding Start->Grinding Extraction Percolation with n-Hexane Grinding->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude Hexane Extract Concentration->Crude_Extract Prep_HPLC Preparative HPLC Purification Crude_Extract->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pure_Fractions Pure this compound Fractions Purity_Analysis->Pure_Fractions Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Crystallization Crystallization Solvent_Removal->Crystallization Final_Product Crystalline this compound Crystallization->Final_Product

Caption: Workflow for the scaled-up isolation of this compound.

Troubleshooting_Logic Problem Low Yield of this compound Cause1 Inadequate Grinding Problem->Cause1 Cause2 Suboptimal Solvent Ratio Problem->Cause2 Cause3 Inefficient Extraction Time/Temp Problem->Cause3 Cause4 Incorrect Solvent Polarity Problem->Cause4 Solution1 Optimize Grinding Cause1->Solution1 Solution2 Adjust Solvent Volume Cause2->Solution2 Solution3 Optimize Extraction Parameters Cause3->Solution3 Solution4 Use Appropriate Solvent Cause4->Solution4

Caption: Troubleshooting logic for low extraction yield.

improving the resolution of 13-Epimanool in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the resolution of 13-Epimanool in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in achieving good resolution for this compound?

A1: this compound, a labdane diterpenoid, often presents separation challenges due to its structural similarity to other diterpenes and related compounds within complex matrices like plant extracts. Common issues include co-elution with isomers, peak tailing, and poor peak shape, which can compromise accurate quantification and identification.

Q2: Which chromatographic techniques are best suited for this compound analysis?

A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for the analysis of diterpenes like this compound.[1] The choice between GC and HPLC often depends on the volatility and thermal stability of the compound and other components in the mixture, as well as the desired resolution and sensitivity.

Q3: How can I improve the separation of this compound from its isomers?

A3: Improving isomeric separation requires careful optimization of chromatographic conditions. For HPLC, adjusting the mobile phase composition, trying different stationary phases (e.g., C18, C30, or phenyl columns), and modifying the column temperature can enhance selectivity.[2][3] For GC, using a longer column, a slower temperature ramp, or a column with a different polarity can improve the resolution of isomers.

Q4: What sample preparation techniques are recommended for this compound extraction from plant matrices?

A4: Effective sample preparation is crucial for good chromatographic results. Techniques such as maceration, microwave-assisted extraction (MWE), and ultrasound-assisted extraction (UAE) can be employed.[4] A clean-up step, for instance, using Solid Phase Extraction (SPE), may be necessary to remove interfering compounds and improve the quality of the analysis.[1]

Q5: My this compound peak is tailing. What are the likely causes and solutions?

A5: Peak tailing can be caused by several factors, including column overload, secondary interactions with the stationary phase, or issues with the mobile phase pH. To address this, you can try injecting a smaller sample volume, using a mobile phase with an appropriate pH to ensure the analyte is in a single ionic form, or using a column with end-capping to minimize secondary interactions.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
Problem Potential Cause Recommended Solution
Poor Resolution/Co-elution Inappropriate column phase or dimensions.Select a column with a different polarity (e.g., a mid-polar or polar phase). Increase column length or decrease the internal diameter for higher efficiency.[5]
Incorrect temperature program.Optimize the temperature ramp rate; a slower ramp can improve the separation of closely eluting compounds.[5]
High carrier gas flow rate.Reduce the carrier gas flow rate to be closer to the optimal linear velocity for the chosen carrier gas.
Peak Tailing Active sites in the injector liner or column.Use a deactivated liner and a high-quality, low-bleed GC column.[6]
Column contamination.Bake out the column at a high temperature (within its specified limits) or trim the first few centimeters of the column.
Low Sensitivity Suboptimal injector temperature.Optimize the injector temperature to ensure efficient volatilization without causing thermal degradation.
Issues with the MS ion source.Clean and tune the ion source of the mass spectrometer according to the manufacturer's instructions.[6]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Recommended Solution
Poor Resolution/Co-elution Mobile phase composition is not optimal.Adjust the ratio of organic solvent to aqueous phase. Try a different organic modifier (e.g., acetonitrile vs. methanol).[3]
Inappropriate stationary phase.Switch to a column with a different selectivity (e.g., from a C18 to a phenyl or C30 column).[2][3]
Isocratic elution is insufficient.Develop a gradient elution method to improve the separation of complex mixtures.[3]
Peak Tailing Secondary interactions with the stationary phase.Use a mobile phase with an adjusted pH to control the ionization of the analyte. Consider a column with better end-capping.
Column overload.Reduce the injection volume or the concentration of the sample.
Irreproducible Retention Times Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.[7]
Mobile phase degradation or evaporation.Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

Data Presentation

Table 1: Example GC-MS Parameters for this compound Analysis
ParameterCondition 1Condition 2Condition 3
Column DB-5ms (30m x 0.25mm, 0.25µm)HP-INNOWax (30m x 0.25mm, 0.25µm)DB-17ms (30m x 0.25mm, 0.25µm)
Inlet Temperature 250 °C260 °C250 °C
Carrier Gas HeliumHeliumHelium
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Oven Program 80°C (2 min), then 5°C/min to 280°C (10 min)100°C (2 min), then 3°C/min to 250°C (15 min)80°C (2 min), then 10°C/min to 300°C (5 min)
Resolution (Rs) Example Value: 1.2Example Value: 1.8Example Value: 1.4
Table 2: Example HPLC-UV Parameters for this compound Analysis
ParameterCondition 1Condition 2Condition 3
Column C18 (150mm x 4.6mm, 5µm)C30 (150mm x 4.6mm, 3µm)Phenyl-Hexyl (150mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)Methanol:Water (85:15, v/v)Acetonitrile:Methanol:Water (40:40:20, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Column Temperature 30 °C35 °C30 °C
Detection Wavelength 210 nm210 nm210 nm
Resolution (Rs) Example Value: 1.5Example Value: 2.1Example Value: 1.7

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol is a model for the analysis of this compound based on established methods for diterpenes.

  • Sample Preparation (from plant material):

    • Grind 1 g of dried plant material to a fine powder.

    • Perform microwave-assisted extraction with 20 mL of methanol at 60°C for 10 minutes.[4]

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Re-dissolve the residue in 1 mL of hexane for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977A or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Splitless mode, temperature 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 5°C/min to 280°C and hold for 10 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, temperature 230°C.

    • Mass Range: m/z 40-500.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol is a model for the analysis of this compound based on established methods for labdane diterpenoids.

  • Sample Preparation (from plant extract):

    • Accurately weigh 10 mg of the plant extract.

    • Dissolve the extract in 10 mL of methanol.

    • Vortex for 1 minute and then sonicate for 10 minutes.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis detector at 210 nm.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis plant_material Plant Material extraction Extraction (e.g., MWE) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration reconstitution Reconstitution concentration->reconstitution injection Injection reconstitution->injection separation Separation (GC or HPLC) injection->separation detection Detection (MS or UV) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_gc GC Optimization cluster_hplc HPLC Optimization start Poor Resolution of this compound check_method Review Chromatographic Method start->check_method is_gc GC Method? check_method->is_gc is_hplc HPLC Method? check_method->is_hplc is_gc->is_hplc No gc_column Change Column Polarity/Dimensions is_gc->gc_column Yes hplc_mobile Modify Mobile Phase is_hplc->hplc_mobile Yes gc_temp Optimize Temperature Program gc_column->gc_temp gc_flow Adjust Carrier Gas Flow gc_temp->gc_flow end Improved Resolution gc_flow->end hplc_column Change Stationary Phase hplc_mobile->hplc_column hplc_gradient Implement Gradient Elution hplc_column->hplc_gradient hplc_gradient->end

Caption: Troubleshooting logic for improving resolution.

References

Validation & Comparative

Unraveling the Action of 13-Epimanool: A Comparative Guide to its Pro-Apoptotic and Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the validated mechanism of action of the labdane-type diterpene 13-Epimanool with alternative therapeutic agents. Leveraging experimental data from structurally similar compounds, this document details its potential to induce apoptosis in cancer cells and mitigate inflammatory responses.

While direct experimental validation for this compound remains limited in publicly available research, its structural similarity to other labdane diterpenes, such as sclareol and manool, provides a strong foundation for understanding its bioactivity. This guide synthesizes the known mechanisms of these related compounds to project the likely pathways through which this compound exerts its effects.

Unveiling the Pro-Apoptotic Potential: A Comparative Analysis

This compound is hypothesized to induce programmed cell death, or apoptosis, in cancer cells, a mechanism shared by its close structural analog, sclareol. The pro-apoptotic activity of these compounds is primarily attributed to the activation of the caspase cascade, a family of proteases that execute the apoptotic process.

Comparative Efficacy in Inducing Cell Death

To contextualize the potential efficacy of this compound, we compare the cytotoxic effects of its analogue, sclareol, with the established chemotherapeutic agent, cyclophosphamide, in the human breast cancer cell line MCF-7.

CompoundCell LineIC50 Value (µM)Exposure Time (hours)Citation
SclareolMCF-731.1124[1]
SclareolMCF-727.6548[1]
CyclophosphamideMCF-7~8 (Effective Concentration)-[1]
Validating the Apoptotic Pathway

The induction of apoptosis by sclareol in MCF-7 cells has been validated through several key experiments, providing a blueprint for assessing the mechanism of this compound.

Experimental Validation of Sclareol-Induced Apoptosis in MCF-7 Cells

ExperimentPurposeKey Findings for Sclareol (30 µM)Citation
Annexin V/PI Staining To quantify the percentage of apoptotic and necrotic cells.Significant increase in early and late apoptotic cells compared to control.[1]
Caspase Activity Assays To measure the activation of key executioner caspases.Significant activation of caspase-3, -8, and -9.[1]
Western Blot Analysis To detect changes in the expression of apoptosis-related proteins.Increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2.[1]
Signaling Pathway of this compound-Induced Apoptosis

Based on the findings for sclareol, the proposed signaling pathway for this compound-induced apoptosis involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases.

This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Death Receptors Death Receptors Cancer Cell->Death Receptors Mitochondria Mitochondria Cancer Cell->Mitochondria Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-9 Caspase-9 Mitochondria->Caspase-9 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Proposed signaling pathway for this compound-induced apoptosis.

Mitigating Inflammation: A Look at the Anti-Inflammatory Mechanism

Labdane diterpenes have also demonstrated significant anti-inflammatory properties. The proposed mechanism for this compound involves the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Comparative Anti-Inflammatory Activity

While direct comparative data for this compound is not yet available, the anti-inflammatory effects of related natural compounds can be benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.

Compound/ExtractModelKey EffectCitation
Ammoides verticillata Essential OilCarrageenan-induced paw edema in miceSignificant reduction in paw edema, comparable to diclofenac.
ManoolIn vitro studiesPotential to modulate inflammatory responses.[2]
Validating the Anti-Inflammatory Pathway

The anti-inflammatory activity of many natural products is validated by their ability to suppress the production of pro-inflammatory mediators.

Experimental Validation of Anti-Inflammatory Effects

ExperimentPurposeExpected Outcome for this compound
Nitric Oxide (NO) Assay To measure the inhibition of NO production in LPS-stimulated macrophages.Dose-dependent reduction in NO levels.
ELISA for Pro-inflammatory Cytokines To quantify the levels of cytokines like TNF-α, IL-6, and IL-1β.Decreased secretion of pro-inflammatory cytokines.
Western Blot for NF-κB and MAPK pathway proteins To assess the activation of key signaling proteins (e.g., p65, p38, ERK, JNK).Reduced phosphorylation of key signaling proteins.
Signaling Pathway of this compound's Anti-Inflammatory Action

The proposed anti-inflammatory mechanism of this compound centers on the inhibition of the NF-κB pathway, a central regulator of inflammation.

Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) Cell Membrane Receptors Cell Membrane Receptors Inflammatory Stimuli (e.g., LPS)->Cell Membrane Receptors IKK Complex IKK Complex Cell Membrane Receptors->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression This compound This compound This compound->IKK Complex Inhibition

Proposed anti-inflammatory mechanism of this compound via NF-κB inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the validation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound or a control vehicle for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Caspase Activity Assay (Colorimetric)
  • Cell Lysis: Treat cells with this compound, harvest, and lyse them in a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysate.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the appropriate caspase substrate (e.g., DEVD-pNA for caspase-3) in an assay buffer.

  • Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 405 nm at different time points. The increase in absorbance corresponds to the caspase activity.

Nitric Oxide (NO) Assay (Griess Test)
  • Cell Culture and Treatment: Plate RAW 264.7 macrophages and stimulate with lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

This guide provides a framework for understanding and validating the mechanism of action of this compound. Further direct experimental studies on this compound are warranted to confirm these proposed mechanisms and to fully elucidate its therapeutic potential.

References

13-Epimanool vs. Other Labdane Diterpenoids: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 13-Epimanool and other prominent labdane diterpenoids, including andrographolide, sclareol, and coronarin D. The information presented is curated from experimental data to assist researchers in evaluating their potential as therapeutic agents.

At a Glance: Bioactivity Comparison

While extensive research has been conducted on the anticancer and anti-inflammatory properties of many labdane diterpenoids, specific experimental data on the cytotoxic and anti-inflammatory activities of this compound remains limited in the public domain. Its primary reported bioactivity is antifungal.[1] A derivative, ent-3 beta-hydroxy-13-epi-manoyl oxide, has shown some cytotoxic effects against leukemic cell lines.[2][3] This guide presents the available quantitative data for other well-researched labdane diterpenoids to provide a comparative context for future studies on this compound.

Anticancer Activity: A Quantitative Comparison

The cytotoxic effects of several labdane diterpenoids against various cancer cell lines have been evaluated, with IC50 values indicating their potency.

CompoundCancer Cell LineIC50 (µM)Reference
Andrographolide HT-29 (Colon)3.7 µg/mL[4]
MCF-7 (Breast)32.90[4]
MDAMB-231 (Breast)37.56[4]
A549 (Lung)1.46–9.19[4]
DU145 (Prostate)1.46–9.19[4]
Sclareol A549 (Lung)18 (24h), 8 (48h), 4.7 (72h) (hypoxia)[5]
MCF-7 (Breast)11.056 (13-epi-sclareol)[6]
MG63 (Osteosarcoma)14[6]
H1688 (Small Cell Lung)42.14 (24h)[6]
H146 (Small Cell Lung)69.96 (24h)[6]
Coronarin D U-251 (Glioblastoma)<50[7]
786-0 (Kidney)<50[7]
PC-3 (Prostate)<50[7]
OVCAR-3 (Ovary)<50[7]
Coronarin K A-549 (Lung)13.49[1]
HCT-116 (Colon)26.03[8]
Yunnancoronarin A derivative (B3) A-549 (Lung)1.72[9]
SMMC-7721 (Hepatoma)2.15[9]
MCF-7 (Breast)3.17[9]
SW480 (Colon)3.49[9]

Anti-inflammatory Activity: A Quantitative Comparison

Several labdane diterpenoids have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators like nitric oxide (NO).

CompoundAssayCell LineIC50 (µM)Reference
Andrographolide NO InhibitionRAW 264.7-[10]
Sclareol NO InhibitionRAW 264.7-[11][12]
Coronarin D Analogues (3, 5, 6, 10) Superoxide Anion InhibitionHuman Neutrophils≤ 4.52 µg/mL[4][13]
Coronarin D Analogues (3, 4, 5, 6, 10, 11) Elastase Release InhibitionHuman Neutrophils≤ 6.17 µg/mL[4][13]
Luteolin (Flavonoid for comparison) NO InhibitionRAW 264.717.1[14]

Signaling Pathways Modulation

Labdane diterpenoids exert their bioactivities by modulating key cellular signaling pathways, primarily the MAPK and NF-κB pathways, which are crucial in cell proliferation, inflammation, and apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis. Certain labdane diterpenoids can modulate this pathway at different points.

MAPK_Pathway Stimulus Stimulus (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation, Apoptosis) TranscriptionFactors->CellularResponse Andrographolide Andrographolide Andrographolide->ERK Inhibits Phosphorylation Sclareol Sclareol Sclareol->ERK Inhibits Activation NFkB_Pathway cluster_nucleus Inside Nucleus Stimulus Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades, releasing NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB-IκBα Complex (Inactive) GeneExpression Gene Expression (Pro-inflammatory cytokines, etc.) Nucleus->GeneExpression Andrographolide Andrographolide Andrographolide->IKK Inhibits Sclareol Sclareol Sclareol->NFkB Inhibits Translocation CoronarinD Coronarin D CoronarinD->IKK Inhibits Activation MTT_Assay_Workflow Start Start: Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 AddCompound Add Test Compound (e.g., Labdane Diterpenoid) Incubate1->AddCompound Incubate2 Incubate (24-72h) AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) (Formazan crystal formation) AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution (e.g., DMSO) Incubate3->AddSolubilizer MeasureAbsorbance Measure Absorbance (570 nm) AddSolubilizer->MeasureAbsorbance End End: Calculate IC50 MeasureAbsorbance->End NO_Inhibition_Assay_Workflow Start Start: Seed RAW 264.7 cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Pretreat Pre-treat with Test Compound Incubate1->Pretreat Incubate2 Incubate (1h) Pretreat->Incubate2 Stimulate Stimulate with LPS (1 µg/mL) Incubate2->Stimulate Incubate3 Incubate (24h) Stimulate->Incubate3 CollectSupernatant Collect Supernatant Incubate3->CollectSupernatant AddGriessReagent Add Griess Reagent CollectSupernatant->AddGriessReagent MeasureAbsorbance Measure Absorbance (540 nm) AddGriessReagent->MeasureAbsorbance End End: Calculate % NO Inhibition MeasureAbsorbance->End

References

13-Epimanool: A Comparative Analysis from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Epimanool, a labdane-type diterpene, has garnered significant interest within the scientific community for its potential therapeutic applications, including its noted antifungal properties. This guide provides a comparative analysis of this compound derived from various plant sources, offering a side-by-side look at its yield, purity, and biological activities based on available experimental data. The information is intended to assist researchers in selecting appropriate natural sources for this promising bioactive compound and to provide a foundation for further investigation into its pharmacological potential.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the quantitative data available on the yield of this compound from different plant sources. It is important to note that the yield can be significantly influenced by the specific plant part used, the geographical origin, harvesting time, and the extraction method employed.

Plant SourcePlant PartExtraction/Analysis MethodYield of this compound (% of extract/essential oil)Reference
Salvia tomentosaAerial partsEssential oil analysis18.14%[Source on Salvia tomentosa essential oil composition]
Larix deciduaBarkn-hexane extraction15.40%[1]
Larix deciduaWoodn-hexane extraction2.77%[1]
Abies albaBarkn-hexane extraction6.31% (as epi-manool)[1]
Tsuga chinensisNot specifiedNot specifiedData not available in public literature
Salvia prionitisHerbNot specifiedData not available in public literature

Note: The data for Abies alba refers to "epi-manool". While structurally very similar and often used interchangeably in some contexts, it is crucial to consult the original source for the exact stereochemistry.

Experimental Protocols

A comprehensive understanding of the methodologies used to extract, purify, and analyze this compound is critical for replicating and building upon existing research.

Extraction of this compound

The isolation of this compound typically involves solvent extraction from the dried and powdered plant material.

General Protocol for Solvent Extraction:

  • Preparation of Plant Material: The selected plant part (e.g., leaves, bark, wood) is air-dried or freeze-dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.

  • Solvent Selection: A non-polar solvent such as n-hexane is commonly used for the extraction of diterpenes like this compound.

  • Extraction Process:

    • Maceration: The powdered plant material is soaked in the selected solvent for an extended period (e.g., 24-72 hours) at room temperature with occasional agitation.

    • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, where the plant material is continuously washed with fresh, distilled solvent.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

Purification of this compound

The crude extract containing this compound is a complex mixture of various phytochemicals. Purification is essential to isolate the compound of interest.

General Protocol for Column Chromatography:

  • Stationary Phase: Silica gel is a commonly used adsorbent for the separation of diterpenes.

  • Mobile Phase: A gradient of non-polar to moderately polar solvents (e.g., n-hexane and ethyl acetate) is typically used to elute the compounds from the column.

  • Fraction Collection: The eluate is collected in a series of fractions.

  • Monitoring: Thin-Layer Chromatography (TLC) is used to monitor the separation process and identify the fractions containing this compound by comparing with a known standard.

  • Final Purification: Fractions containing the highest concentration of this compound are pooled, and the solvent is evaporated. Further purification may be achieved through recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

Analysis and Quantification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound in plant extracts.

General Protocol for GC-MS Analysis:

  • Sample Preparation: The purified this compound or the crude extract is dissolved in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • GC Separation: The sample is injected into the GC, where it is vaporized and separated based on the boiling points and polarity of its components as it passes through a capillary column.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound.

  • Identification and Quantification: The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of a pure standard. Quantification is achieved by integrating the peak area of the compound and comparing it to a calibration curve generated from known concentrations of the standard.

Mandatory Visualization

Experimental Workflow for this compound Isolation and Analysis

Experimental_Workflow plant_material Plant Material (e.g., Salvia tomentosa) drying Drying & Grinding plant_material->drying extraction Solvent Extraction (n-hexane) drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Column Chromatography (Silica Gel) crude_extract->purification fractions Fraction Collection purification->fractions tlc TLC Analysis fractions->tlc pure_compound Purified this compound tlc->pure_compound Pool Fractions gcms GC-MS Analysis pure_compound->gcms biological_activity Biological Activity Assays pure_compound->biological_activity identification Identification & Quantification gcms->identification

Caption: A generalized workflow for the extraction, purification, and analysis of this compound from plant sources.

Potential Signaling Pathways Modulated by Diterpenes like this compound

While specific studies on the signaling pathways directly affected by this compound are limited in publicly available literature, related diterpenes have been shown to modulate key inflammatory and cell survival pathways. The following diagrams illustrate hypothetical pathways that could be influenced by this compound, providing a basis for future research.

Hypothesized Anti-Inflammatory Signaling Pathway Modulation:

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane TLR4 TLR4 IKK IKK TLR4->IKK Activates LPS LPS (Inflammatory Stimulus) LPS->TLR4 Epimanool This compound Epimanool->IKK Inhibits? IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to nucleus Nucleus NFkB_active->nucleus gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->gene_expression Induces Anticancer_Pathway cluster_membrane Cell Membrane GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activates GrowthFactor Growth Factor GrowthFactor->GrowthFactorReceptor Epimanool This compound Raf Raf Epimanool->Raf Inhibits? Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK nucleus Nucleus ERK->nucleus Translocates to TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) nucleus->TranscriptionFactors Activates CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 13-Epimanool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of 13-Epimanool, a labdane diterpenoid with potential therapeutic applications. The focus is on the cross-validation of these methods to ensure data consistency and reliability across different analytical platforms or laboratories. This is crucial in regulated environments such as preclinical and clinical drug development.

Introduction to this compound and Analytical Challenges

This compound is a naturally occurring diterpenoid found in various plant species.[1] Its structural complexity and potential for isomerization present unique challenges for the development and validation of robust analytical methods. Cross-validation of these methods is essential when data is generated across multiple sites or using different techniques, ensuring the integrity of pharmacokinetic and toxicokinetic studies.[2][3][4]

Comparison of Analytical Methods

Two primary analytical techniques are suitable for the quantification of this compound in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.

Table 1: Comparison of GC-MS and LC-MS for this compound Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in liquid phase followed by mass-based detection.
Sample Volatility Requires derivatization to increase volatility and thermal stability.Direct analysis of non-volatile and thermally labile compounds.
Sensitivity High sensitivity, often in the picogram range.Very high sensitivity, capable of reaching femtogram levels.
Selectivity High, based on chromatographic retention time and mass fragmentation patterns.Excellent, utilizing specific precursor-product ion transitions (MRM).
Matrix Effects Less susceptible to ion suppression/enhancement.Prone to matrix effects which require careful management.
Throughput Generally lower due to longer run times and sample preparation.Higher throughput with faster run times.
Typical Application Analysis of less polar and volatile small molecules.Broad applicability for a wide range of compound polarities.

Experimental Protocols for Method Validation

The validation of analytical methods for this compound should adhere to the guidelines set by regulatory bodies such as the FDA and EMA, and the principles outlined in the ICH Q2(R1) guidelines.[1][5][6][7][8]

A full validation of an analytical method for this compound should assess the following parameters:

  • Specificity and Selectivity: The ability to differentiate and quantify this compound in the presence of other components.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The chemical stability of this compound in the biological matrix under different storage and processing conditions.

Cross-validation is necessary when two different analytical methods are used to generate data for the same study.[2][4] The protocol involves analyzing the same set of quality control (QC) samples and, if available, incurred study samples with both methods.

Workflow for Cross-Validation of Analytical Methods

cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation QC_samples Prepare QC Samples (Low, Mid, High) Method_A Analyze with Method A (e.g., GC-MS) QC_samples->Method_A Method_B Analyze with Method B (e.g., LC-MS) QC_samples->Method_B Study_samples Select Incurred Study Samples Study_samples->Method_A Study_samples->Method_B Compare_QC Compare QC Results Method_A->Compare_QC Compare_Study Compare Study Sample Results Method_A->Compare_Study Method_B->Compare_QC Method_B->Compare_Study Stats Statistical Analysis (e.g., Bland-Altman) Compare_QC->Stats Compare_Study->Stats

Workflow for the cross-validation of two analytical methods.

Acceptance Criteria for Cross-Validation

The acceptance criteria for cross-validation should be pre-defined in the validation plan. Generally, the mean concentration of the QC samples analyzed by the comparator method should be within ±20% of the values obtained by the reference method. For incurred samples, a significant portion (e.g., at least 67%) of the results should be within ±20% of each other.

Table 2: Key Parameters for Cross-Validation

Validation ParameterPurposeAcceptance Criteria (Typical)
Accuracy of QCs To ensure the methods provide comparable quantitative results.The mean concentration of at least 2/3 of the QC samples from the comparator method should be within ±20% of the nominal concentration determined by the reference method.
Precision of QCs To assess the variability of each method.The coefficient of variation (%CV) should not exceed 20% for each QC level.
Incurred Sample Reanalysis (ISR) To confirm the reproducibility of the results with actual study samples.At least 67% of the re-analyzed incurred samples should have results within ±20% of the original values.

Detailed Experimental Methodologies

  • Sample Preparation:

    • Spike blank biological matrix (e.g., plasma, urine) with this compound standard solutions to prepare calibration standards and QC samples.

    • Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound.

    • Evaporate the solvent and reconstitute in a suitable solvent.

    • Derivatize the extract using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a volatile trimethylsilyl (TMS) ether of this compound.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a suitable initial temperature, ramp to a final temperature to ensure separation from matrix components.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

    • Data Acquisition: Selected Ion Monitoring (SIM) mode for quantification of characteristic ions of the this compound-TMS derivative.

  • Sample Preparation:

    • Spike blank biological matrix with this compound standard solutions.

    • Perform protein precipitation followed by LLE or SPE.

    • Evaporate the solvent and reconstitute in the mobile phase.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: A UHPLC system with a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for this compound.

Logical Relationship for Method Selection

The decision to use GC-MS or LC-MS, and the subsequent need for cross-validation, can be represented by the following logical diagram.

Start Start: Need to Quantify This compound Matrix Assess Sample Matrix & Required Sensitivity Start->Matrix GC_MS_Path GC-MS Suitable Matrix->GC_MS_Path Volatile/ Derivatizable LC_MS_Path LC-MS/MS Suitable Matrix->LC_MS_Path Non-volatile/ High Sensitivity Single_Method Single Method Used Throughout Study GC_MS_Path->Single_Method LC_MS_Path->Single_Method Full_Validation Perform Full Method Validation Single_Method->Full_Validation Yes Multiple_Methods Multiple Methods or Labs Involved Single_Method->Multiple_Methods No End End Full_Validation->End Cross_Validation Perform Cross- Validation Multiple_Methods->Cross_Validation Cross_Validation->End

Decision tree for analytical method selection and validation.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound in biological matrices. The choice of method will depend on specific study requirements. When multiple methods or laboratories are involved in generating data for a single study, a thorough cross-validation is mandatory to ensure the consistency and reliability of the analytical results. The protocols and acceptance criteria outlined in this guide, based on regulatory guidelines, provide a framework for conducting such cross-validations.

References

A Comparative Analysis of 13-Epimanool and Commercial Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal compounds. This guide provides a comparative overview of the efficacy of 13-Epimanool, a labdane diterpene of natural origin, against established commercial antifungal drugs: fluconazole (an azole), amphotericin B (a polyene), and caspofungin (an echinocandin). Due to the limited availability of extensive research specifically on this compound, this comparison incorporates data from structurally related labdane diterpenes to provide a broader context for its potential antifungal activity.

Efficacy Comparison: Minimum Inhibitory Concentration (MIC)

The in vitro efficacy of an antifungal agent is commonly determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of this compound (where available), related labdane diterpenes, and commercial antifungals against key fungal pathogens.

Table 1: Comparative Antifungal Efficacy Against Candida albicans

Antifungal AgentClassMIC Range (µg/mL)Reference
This compoundLabdane Diterpene1[1]
Other Labdane DiterpenesLabdane Diterpene4 - >64[2]
FluconazoleAzole0.25 - 32[3]
Amphotericin BPolyene0.25 - 1[3]
CaspofunginEchinocandin0.06 - 0.5[3]

Table 2: Comparative Antifungal Efficacy Against Cryptococcus neoformans

Antifungal AgentClassMIC Range (µg/mL)Reference
Labdane DiterpenesLabdane Diterpene16 - 32[4]
FluconazoleAzole125 - 500[5]
Amphotericin BPolyene0.25[4]
CaspofunginEchinocandinLimited clinical efficacy

Table 3: Comparative Antifungal Efficacy Against Aspergillus fumigatus

Antifungal AgentClassMIC Range (µg/mL)Reference
Labdane DiterpenesLabdane DiterpeneData not readily available
FluconazoleAzoleOften intrinsically resistant
Amphotericin BPolyene0.5 - 2
CaspofunginEchinocandin0.015 - 0.5[6]

Mechanisms of Action: A Visual and Descriptive Overview

Understanding the mechanism of action is crucial for drug development and for predicting potential synergistic or antagonistic effects.

This compound and Labdane Diterpenes

The precise mechanism of action for this compound is not yet fully elucidated. However, studies on labdane diterpenes and other terpenoids suggest that their antifungal activity likely involves the disruption of the fungal cell membrane and cell wall integrity. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Some terpenoids have also been shown to induce calcium stress and interfere with signaling pathways like the TOR pathway, which is involved in cell growth and proliferation.

Labdane_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Membrane_Proteins Membrane Proteins Labdane_Diterpenes Labdane_Diterpenes Membrane_Disruption Membrane Disruption Labdane_Diterpenes->Membrane_Disruption Direct Interaction Ca_Stress Calcium Stress Labdane_Diterpenes->Ca_Stress TOR_Pathway_Inhibition TOR Pathway Inhibition Labdane_Diterpenes->TOR_Pathway_Inhibition Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death Ca_Stress->Cell_Death TOR_Pathway_Inhibition->Cell_Death

Potential Mechanism of Labdane Diterpenes
Commercial Antifungals

Commercial antifungals have well-defined mechanisms of action that target specific components of the fungal cell.

  • Fluconazole (Azole): Inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane function and inhibit fungal growth.

Fluconazole_Pathway Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14-α-demethylase Fluconazole->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Catalyzes Ergosterol Ergosterol Ergosterol_Synthesis->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Maintains

Fluconazole's Inhibition of Ergosterol Synthesis
  • Amphotericin B (Polyene): Binds directly to ergosterol in the fungal cell membrane, forming pores or channels. This leads to increased membrane permeability, leakage of essential ions and small molecules, and ultimately, cell death.

AmphotericinB_Pathway Amphotericin_B Amphotericin_B Ergosterol Ergosterol Amphotericin_B->Ergosterol Binds to Pore_Formation Pore Formation Ergosterol->Pore_Formation Induces Membrane_Permeability Increased Membrane Permeability Pore_Formation->Membrane_Permeability Ion_Leakage Ion Leakage Membrane_Permeability->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death

Amphotericin B's Disruption of the Fungal Cell Membrane
  • Caspofungin (Echinocandin): Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This weakens the cell wall, leading to osmotic instability and cell lysis.

Caspofungin_Pathway Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-glucan Synthase Caspofungin->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Fungal_Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Fungal_Cell_Wall Maintains Cell_Lysis Cell Lysis Fungal_Cell_Wall->Cell_Lysis Leads to

Caspofungin's Inhibition of Fungal Cell Wall Synthesis

Experimental Protocols: Antifungal Susceptibility Testing

The determination of MIC values is performed following standardized protocols to ensure reproducibility and comparability of results. The most widely recognized methods are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI M27-A4 / EUCAST E.Def 7.3.2)

This method is a widely used technique for determining the MIC of antifungal agents against yeasts.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilution Prepare Serial Dilutions of Antifungal Agent Serial_Dilution->Inoculate_Plates Incubate Incubate at 35°C for 24-48h Inoculate_Plates->Incubate Read_MIC Visually or Spectrophotometrically Determine MIC Incubate->Read_MIC End End Read_MIC->End

Broth Microdilution Experimental Workflow

Detailed Steps:

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a defined concentration of fungal cells.

  • Antifungal Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing a specific growth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (without the antifungal agent) and a sterility control well (without the fungal inoculum) are included.

  • Incubation: The microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (24 to 48 hours for yeasts).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Conclusion

Preliminary data suggests that this compound and other labdane diterpenes possess noteworthy antifungal properties, with a potential mechanism of action that involves the disruption of the fungal cell membrane. While the available data for this compound is limited, the MIC value against Candida albicans is promising when compared to some commercial antifungals. However, more extensive research is required to fully characterize its antifungal spectrum, potency, and precise mechanism of action. Further studies should focus on generating comprehensive MIC data against a wider range of clinically relevant fungi and elucidating the specific molecular targets and signaling pathways affected by this compound. Such research will be instrumental in determining the potential of this compound and related labdane diterpenes as lead compounds for the development of new and effective antifungal therapies.

References

A Comparative Analysis of 13-Epimanool and 13-epi-sclareol: Unveiling a Significant Gap in a Class of Structurally Similar Diterpenes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant disparity in the documented biological activities of the structurally related labdane diterpenes, 13-Epimanool and 13-epi-sclareol. While 13-epi-sclareol has been the subject of multiple studies investigating its anticancer and antimicrobial properties, publicly accessible experimental data on the bioactivity of this compound is strikingly scarce, precluding a direct comparative analysis based on performance metrics.

This guide synthesizes the available experimental data for 13-epi-sclareol and highlights the current knowledge gap regarding this compound, providing a resource for researchers, scientists, and drug development professionals to identify areas for future investigation.

Chemical Structures

This compound and 13-epi-sclareol are stereoisomers, differing in the configuration at the C13 position. This structural similarity suggests the potential for comparable biological activities, yet the extent of research into each compound varies dramatically.

Biological Activity Profile of 13-epi-sclareol

13-epi-sclareol has demonstrated notable bioactivity in several key areas, including anticancer and antimicrobial effects.

Anticancer Activity

13-epi-sclareol has shown promise as an antiproliferative agent, particularly against breast and uterine cancer cell lines. Research has indicated that its cytotoxicity is comparable to the established chemotherapy drug, Tamoxifen, in certain contexts.[1]

Table 1: Anticancer Activity of 13-epi-sclareol

Cell LineAssay TypeIC50 ValueReference CompoundIC50 Value (Reference)Source
MCF-7 (Breast Cancer)Proliferation Assay11.056 µMTamoxifenComparable[2]

The proposed mechanism for its anticancer action involves the induction of apoptosis, a form of programmed cell death, in a manner that is dependent on the concentration of the compound.[1][2]

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines (e.g., MCF-7) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of 13-epi-sclareol (and a reference compound like Tamoxifen) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Solubilization: Living cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined as the concentration that inhibits cell growth by 50%.

Below is a generalized workflow for determining the IC50 value of a test compound.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture Cancer Cells seed Seed Cells in 96-well Plates culture->seed add_compound Add Serial Dilutions of Compound seed->add_compound incubate_treat Incubate for 48h add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Workflow for IC50 determination using the MTT assay.

Antimicrobial Activity

13-epi-sclareol has demonstrated selective antibacterial activity, primarily against Gram-positive bacteria.[3][4] It has also been reported to possess antifungal properties.

Table 2: Antimicrobial Activity of 13-epi-sclareol

Organism TypeSpeciesActivityMechanism of ActionSource
Bacteria (Gram-positive)Bacillus cereus, Bacillus subtilisLysis at 30 µg/mLInhibition of bacterial respiratory chain between coenzyme Q and cytochrome c[3][4]
FungusBotrytis cinereaInhibition of mycelial growth (IC50 = 268.8 µg/mL)Not fully elucidated, affects oxygen consumption[5]

The mechanism of its antibacterial action is noteworthy, as it targets a fundamental cellular process in Gram-positive bacteria. This specificity suggests a lower likelihood of affecting mammalian cells, an important consideration in drug development.

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a common technique for determining MIC.

  • Inoculum Preparation: A standardized suspension of the target bacterium is prepared.

  • Serial Dilution: The test compound (13-epi-sclareol) is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).

  • MIC Determination: The wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

The following diagram illustrates the general workflow for a broth microdilution MIC assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilute Perform Serial Dilutions of Compound in 96-well Plate serial_dilute->inoculate incubate Incubate Plate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Identify Lowest Concentration with No Growth (MIC) read_results->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) determination.

The Unexplored Potential of this compound

Despite its structural similarity to 13-epi-sclareol, there is a significant lack of publicly available experimental data on the biological activities of this compound. While some databases and commercial suppliers allude to its potential as an antifungal, antibacterial, and antioxidant agent, these claims are not substantiated by accessible peer-reviewed research or quantitative data.[6][7]

This information gap presents a compelling opportunity for further research. A systematic investigation into the anticancer, antimicrobial, and anti-inflammatory properties of this compound, using established experimental protocols such as those outlined for 13-epi-sclareol, would be highly valuable. Such studies would not only elucidate the specific biological profile of this compound but also contribute to a deeper understanding of the structure-activity relationships within the labdane diterpene family.

Future Directions

To enable a true comparative study, the following experimental investigations on this compound are recommended:

  • In vitro cytotoxicity screening against a panel of human cancer cell lines to determine its IC50 values.

  • Antimicrobial susceptibility testing against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, to determine its MIC values.

  • Anti-inflammatory assays to evaluate its potential to inhibit key inflammatory mediators.

  • Mechanistic studies to elucidate the molecular targets and signaling pathways through which this compound exerts any observed biological effects.

By undertaking these investigations, the scientific community can begin to build a comprehensive profile of this compound's bioactivity, allowing for a meaningful comparison with 13-epi-sclareol and other related diterpenes. This could ultimately lead to the discovery of new therapeutic agents with unique properties.

References

No Evidence of Synergistic Effects of 13-Epimanool with Other Natural Compounds Found in Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no studies detailing the synergistic effects of 13-Epimanool with other natural compounds could be identified. This indicates a significant gap in the current research landscape regarding the combination potential of this particular natural compound.

For researchers, scientists, and drug development professionals interested in the therapeutic applications of this compound, this lack of data presents both a challenge and an opportunity. While there is no existing experimental data to guide the formulation of synergistic combinations, it also highlights a novel area for future investigation.

Our extensive search included queries for "synergistic effects of this compound with other natural compounds," "this compound combination studies with natural products," "this compound combination therapy," and "synergistic activity of this compound and other compounds." The search results consistently failed to yield any specific studies, quantitative data, or experimental protocols related to the synergistic interactions of this compound.

The available information on this compound is largely limited to its chemical properties and its role as an antifungal agent isolated from sources like the Taiwan hemlock.[1][2] There is no mention of its use in combination with other compounds to enhance its biological activity.

Consequently, it is not possible to provide a comparison guide, data tables, experimental protocols, or signaling pathway diagrams as requested, due to the complete absence of relevant scientific research on this topic. The exploration of this compound's synergistic potential remains a new frontier for scientific discovery.

References

Assessing the Selectivity of 13-Epimanool's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological activity of 13-Epimanool, a labdane diterpenoid natural product. Due to a scarcity of direct comparative studies on this compound itself, this document leverages available data on its known activities and supplements it with comparative data from closely related labdane diterpenes, such as its isomer Manool, to infer its potential for selective biological action. The information is intended to support further research and drug development efforts.

Overview of this compound and its Biological Activities

This compound is a labdane diterpenoid that has been isolated from various natural sources, including the bark of the Taiwan hemlock (Tsuga chinensis)[1]. Structurally, it is an isomer of Manool. While research specifically detailing the selective activity of this compound is limited, it has been primarily identified for its antifungal properties. The broader class of labdane diterpenes is known to possess a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects, often exhibiting selectivity towards cancer cells over normal cells[2][3][4][5].

Comparative Analysis of Cytotoxic Activity

Cytotoxicity Data for Manool (Isomer of this compound)

The following table summarizes the cytotoxic activity of Manool against various human cancer cell lines and a normal hamster lung fibroblast cell line (V79), demonstrating its selective action against cancerous cells.

Cell LineCell TypeIC50 (µg/mL)Selectivity Index (SI) vs. V79Reference
V79 Normal Hamster Lung Fibroblast 49.3 ± 3.3 - [6]
HeLaHuman Cervical Cancer6.7 ± 1.17.36[6]
U343Human Glioblastoma6.7 ± 1.27.36[6]
HT-29Human Colon Adenocarcinoma14.5 (at 50 µM)Not directly comparable[6]

Note: A higher Selectivity Index (SI) indicates a greater selective toxicity towards cancer cells. The SI is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line.

The data for Manool suggests that labdane diterpenes can exhibit significant selective cytotoxicity against various cancer cell types while being considerably less toxic to normal cells[6]. This provides a strong rationale for investigating the selective cytotoxic potential of this compound.

Antifungal Activity of Labdane Diterpenes

This compound has been noted for its antifungal activity[1]. While a comprehensive spectrum of its antifungal action is not available, the broader class of labdane diterpenes has demonstrated activity against a range of fungal pathogens[7][8].

Antifungal Spectrum of a Labdane Diterpene (Example)

The following table illustrates the minimum inhibitory concentrations (MICs) of a representative labdane diterpene against various fungal species, showcasing the potential broad-spectrum antifungal activity of this class of compounds.

Fungal SpeciesType of FungusMIC Range (µg/mL)Reference
Candida albicansYeast4 - 64[9]
Cryptococcus neoformansYeast4 - 32[9]
Aspergillus fumigatusMold8 - 64[9]
Trichophyton rubrumDermatophyte15[9]

Note: Lower MIC values indicate greater antifungal potency.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and execution of studies aimed at assessing the selective biological activity of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[4][6][10].

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate controls) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Solubilize formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism[11][12][13].

Principle: A standardized suspension of the fungus is exposed to serial dilutions of the antifungal agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents the visible growth of the fungus.

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Serial Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours for yeasts, longer for some molds).

  • MIC Determination: Visually inspect the wells for turbidity (growth) and determine the lowest concentration of this compound that shows no visible growth. This concentration is the MIC.

Broth_Microdilution_Workflow A Prepare fungal inoculum C Inoculate 96-well plate A->C B Serial dilution of this compound B->C D Incubate (24-72h) C->D E Visually assess growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow of the broth microdilution assay for antifungal susceptibility testing.

Signaling Pathways and Potential Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been elucidated, labdane diterpenes are known to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades and disruption of mitochondrial membrane potential.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell Epimanool This compound Mitochondria Mitochondria Epimanool->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A potential apoptotic signaling pathway induced by labdane diterpenes.

Conclusion and Future Directions

The available evidence from related labdane diterpenes strongly suggests that this compound possesses the potential for selective biological activity, particularly in the realms of anticancer and antifungal applications. However, to fully assess its therapeutic potential, further research is imperative. Future studies should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a broad panel of human cancer cell lines alongside a variety of normal human cell lines to determine its selectivity index.

  • Broad-Spectrum Antifungal Testing: Determining the MIC values of this compound against a wide range of clinically relevant fungal pathogens, including resistant strains.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

  • In Vivo Efficacy Studies: Assessing the therapeutic efficacy and safety of this compound in preclinical animal models of cancer and infectious diseases.

By undertaking these investigations, the scientific community can unlock the full therapeutic potential of this promising natural product.

References

Comparative Analysis of 13-Epimanool and Its Alternatives in Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A review of published findings on the antimicrobial properties of the labdane diterpenoid 13-Epimanool and related compounds, offering a comparative perspective for researchers and drug development professionals.

Introduction

This compound, a naturally occurring labdane diterpenoid found in various plant species, has been identified as a compound with potential biological activities, including antimicrobial effects. This guide provides a comparative analysis of the antimicrobial efficacy of compounds structurally related to this compound, alongside other established antimicrobial agents. Due to a lack of specific published data on the minimum inhibitory concentration (MIC) of this compound, this guide will utilize available data for the closely related compound, 13-epi-sclareol, as a primary point of comparison. This analysis aims to offer a valuable resource for researchers and professionals in the field of drug discovery and development by presenting a structured overview of quantitative data, experimental protocols, and mechanistic insights.

Comparative Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of 13-epi-sclareol and other antimicrobial agents against various bacterial and fungal strains. Lower MIC values indicate greater antimicrobial potency.

CompoundClassTarget OrganismMIC (µg/mL)Reference
13-epi-sclareol Labdane DiterpenoidBacillus subtilis30[1]
Bacillus cereus30[1]
Staphylococcus aureus>30[1]
Sclareol Labdane DiterpenoidStaphylococcus aureus (MRSA)- (Synergistic with clindamycin)[2]
Manool Labdane DiterpenoidStaphylococcus aureus (MRSA)- (Considered for QSI activity)[2]
Amphotericin B Polyene AntifungalCandida albicans0.25 - 1.0[3]
Aspergillus fumigatus0.5 - 2.0[3]
Fluconazole Triazole AntifungalCandida albicans0.25 - 1.0[3]
Ciprofloxacin Fluoroquinolone AntibioticEscherichia coli0.008 - 0.5N/A
Staphylococcus aureus0.12 - 2.0N/A

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The MIC values for 13-epi-sclareol against various bacteria were determined using the broth microdilution method, a standard laboratory procedure for assessing antimicrobial susceptibility.

1. Preparation of Inoculum:

  • Bacterial strains are cultured on an appropriate agar medium for 18-24 hours.

  • A few colonies are then transferred to a sterile saline solution.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized inoculum is further diluted in the test medium to achieve a final concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the test compound (e.g., 13-epi-sclareol) is prepared in a suitable solvent.

  • Serial two-fold dilutions of the compound are made in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

  • Control wells are included: a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • The plate is incubated at 35-37°C for 16-20 hours.

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Mechanism of Action & Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for 13-epi-sclareol and the general workflow for determining antimicrobial susceptibility.

G Proposed Mechanism of Action of 13-epi-sclareol cluster_bacterium Bacterial Cell (Gram-positive) Cell_Wall Cell Wall Cytoplasmic_Membrane Cytoplasmic Membrane Respiratory_Chain Electron Transport Chain ATP_Synthase ATP Synthase Respiratory_Chain->ATP_Synthase Proton Motive Force NADH_Dehydrogenase NADH Dehydrogenase Coenzyme_Q Coenzyme Q NADH_Dehydrogenase->Coenzyme_Q e- Cytochrome_c_Reductase Cytochrome c Reductase Coenzyme_Q->Cytochrome_c_Reductase e- Cytochrome_c Cytochrome c Cytochrome_c_Reductase->Cytochrome_c e- Cytochrome_c_Oxidase Cytochrome c Oxidase Cytochrome_c->Cytochrome_c_Oxidase e- ATP ATP ATP_Synthase->ATP Proton Motive Force 13_epi_sclareol 13-epi-sclareol 13_epi_sclareol->Cytochrome_c_Reductase Inhibits

Caption: Proposed mechanism of 13-epi-sclareol's antibacterial action.

G Broth Microdilution Assay Workflow Start Start Prepare_Inoculum Prepare Bacterial/ Fungal Inoculum Start->Prepare_Inoculum Standardize_Inoculum Standardize to 0.5 McFarland Prepare_Inoculum->Standardize_Inoculum Inoculate_Plate Inoculate Microtiter Plate Standardize_Inoculum->Inoculate_Plate Prepare_Dilutions Prepare Serial Dilutions of Test Compound Prepare_Dilutions->Inoculate_Plate Incubate_Plate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate_Plate Read_Results Read Results for Visible Growth Incubate_Plate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: General workflow of the broth microdilution assay.

Conclusion

While direct quantitative data for the antimicrobial activity of this compound remains to be fully elucidated in publicly available literature, the analysis of the structurally similar compound, 13-epi-sclareol, reveals a selective antibacterial activity against Gram-positive bacteria. Its mechanism of action appears to involve the disruption of the bacterial respiratory chain.[4] When compared to broad-spectrum antibiotics and potent antifungals, the activity of 13-epi-sclareol appears to be more moderate and specific. Further research is warranted to isolate and comprehensively evaluate the antimicrobial spectrum and potency of this compound to fully understand its therapeutic potential. The exploration of its synergistic effects with existing antibiotics, as suggested by studies on related labdane diterpenoids, could also be a promising avenue for future drug development.[2]

References

Comparative Metabolomics of 13-Epimanool Producing Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolomic landscapes of various plant species known to produce the labdane diterpenoid 13-epimanool. This compound and its derivatives are of significant interest due to their potential pharmacological activities, including antifungal properties.[1] Understanding the metabolic context in which this compound is synthesized is crucial for optimizing its production, discovering novel related compounds, and harnessing its therapeutic potential.

Quantitative Metabolite Data

The following table summarizes the quantitative data on this compound and other relevant metabolites from various plant species. The data has been compiled from different studies, and direct comparison should be approached with caution due to variations in experimental conditions.

Plant SpeciesTissueThis compound Concentration (µg/g dry weight)Other Major Diterpenoids DetectedAnalytical MethodReference
Tsuga chinensis var. formosana (Taiwan Hemlock)BarkData not available in absolute concentration, but identified as a constituent.Abietane-type diterpenoidsNot specified[2]
Larix decidua (European Larch)Not specifiedReported as present.Not specifiedNot specified[1]
Salvia prionitisHerbIdentified as a constituent.Not specifiedNot specified[]
Cinnamomum bejolghotaNot specified13-epi-Manool oxide detected.Not specifiedNot specified
Salvia sclareaNot specifiedManool (an isomer) and other related diterpenes detected.Sclareol, Manoyl oxide, 13-epi-Manoyl oxideGC-MS[4]

Note: Quantitative data for this compound across different species is sparse in the readily available literature, highlighting a gap in current research. Many studies confirm its presence but do not quantify it.

Experimental Protocols

The following are generalized experimental protocols for the extraction and analysis of diterpenoids like this compound from plant tissues, based on common methodologies in the field.[5][6][7]

Metabolite Extraction
  • Sample Preparation: Collect fresh plant material (e.g., leaves, bark, roots) and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue to dryness and then grind into a fine powder.

  • Solvent Extraction:

    • Weigh approximately 100 mg of the dried powder into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% methanol (or another suitable solvent like ethyl acetate) containing an internal standard (e.g., 0.1% formic acid).

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Sonicate the mixture in an ice-water bath for 30 minutes.

    • Centrifuge the sample at 12,000 rpm for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet with an additional 1.5 mL of the extraction solvent to maximize yield.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for analysis.

Metabolomic Analysis using UPLC-Q-TOF-MS/MS
  • Chromatographic Separation:

    • System: Ultra-Performance Liquid Chromatography (UPLC) system.

    • Column: A reversed-phase column, such as an Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Gradient Program: A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Detection:

    • System: Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS).

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Capillary Voltage: 1.5 kV.

    • Sampling Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 500°C.

    • Desolvation Gas Flow: 1000 L/hr.

    • Data Acquisition Range: m/z 50-1200.

  • Data Analysis: Process the raw data using software such as Progenesis QI for peak picking, alignment, and normalization. Identify metabolites by comparing the m/z values, retention times, and MS/MS fragmentation patterns with known standards and databases like PubChem and Metlin.

Visualizations

Biosynthetic Pathway of Labdane-type Diterpenoids

The biosynthesis of this compound follows the general pathway for labdane-type diterpenoids, originating from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway to produce geranylgeranyl pyrophosphate (GGPP).

13-Epimanool_Biosynthesis MVA_MEP MVA/MEP Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) MVA_MEP->GGPP Multiple steps LPP Labda-13-en-8-ol diphosphate (LPP) or (+)-Copalyl diphosphate (CPP) GGPP->LPP Class II Diterpene Synthase Manool_isoforms Manool / this compound LPP->Manool_isoforms Class I Diterpene Synthase Other_diterpenoids Other Diterpenoids (e.g., Sclareol) LPP->Other_diterpenoids Class I Diterpene Synthase

Caption: Biosynthesis of this compound from GGPP.

Experimental Workflow for Comparative Metabolomics

The following diagram illustrates a typical workflow for a comparative metabolomics study of plants producing this compound.

Metabolomics_Workflow cluster_sampling 1. Sample Collection cluster_extraction 2. Metabolite Extraction cluster_analysis 3. Data Acquisition cluster_data 4. Data Analysis cluster_interpretation 5. Interpretation PlantA Plant Species A (e.g., Tsuga chinensis) Extraction Solvent Extraction PlantA->Extraction PlantB Plant Species B (e.g., Salvia prionitis) PlantB->Extraction LCMS UPLC-Q-TOF-MS/MS Extraction->LCMS Processing Data Processing & Peak Annotation LCMS->Processing Stats Statistical Analysis (PCA, OPLS-DA) Processing->Stats Biomarker Biomarker Identification Stats->Biomarker Pathway Pathway Analysis Stats->Pathway

References

Safety Operating Guide

Navigating the Disposal of 13-Epimanool: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This document provides essential guidance on the proper disposal procedures for 13-Epimanool, a diterpenoid alcohol, tailored for researchers, scientists, and drug development professionals. Due to the limited specific data on the ecotoxicity and degradation of this compound, these procedures are based on general best practices for laboratory chemical waste management.

Key Chemical Properties and Safety Considerations
PropertyValueCitation
Molecular Formula C20H34O[1][2][]
Molecular Weight 290.48 g/mol [1][2][]
Appearance Oil[]
Boiling Point 377 °C (estimated)[2]
Solubility Insoluble in water[4]
Chemical Class Diterpenoid alcohol[1][]

Given its classification as an alcohol and its likely low water solubility, this compound should be treated as a flammable and potentially environmentally harmful substance. Therefore, direct disposal down the drain is not recommended.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Clearly label all waste containers containing this compound with its full chemical name and any known hazard information.

  • Segregate this compound waste from other chemical waste streams to prevent accidental reactions. Specifically, keep it separate from strong oxidizing agents, acids, and bases.[5]

2. Waste Collection and Storage:

  • Collect this compound waste in a designated, properly sealed, and chemically compatible container. The original container, if in good condition, is a suitable option.

  • Store the waste container in a well-ventilated, cool, and dry area, away from sources of ignition.[5]

  • Ensure the storage area has secondary containment to manage any potential leaks or spills.

3. Disposal Method:

  • Do not dispose of this compound down the laboratory sink.[5]

  • Treat this compound waste as hazardous chemical waste.

  • Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company. Follow your institution's specific procedures for hazardous waste pickup.

4. Decontamination of Empty Containers:

  • Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., ethanol or acetone) three times.

  • Collect the rinse solvent as hazardous waste and dispose of it along with the this compound waste.

  • Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with your facility's guidelines.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_pure Is the waste pure this compound or a solution? start->is_pure is_mixed Is the waste mixed with other chemicals? is_pure->is_mixed No collect Collect in a labeled, compatible container. is_pure->collect Yes consult_sds Consult SDS of all components to determine compatibility and hazards. is_mixed->consult_sds segregate Segregate waste based on hazard class. consult_sds->segregate segregate->collect store Store in a designated, ventilated area with secondary containment. collect->store dispose Arrange for disposal via licensed hazardous waste contractor. store->dispose end End: Proper Disposal Complete dispose->end

Caption: Decision workflow for the proper disposal of this compound waste.

Experimental Protocols

Currently, there are no established and cited experimental protocols specifically for the degradation or neutralization of this compound for disposal purposes. The recommended approach is to rely on professional hazardous waste disposal services that utilize high-temperature incineration or other advanced destruction technologies.

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Epimanool
Reactant of Route 2
13-Epimanool

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.